molecular formula C13H9Br2NO2 B310824 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Número de catálogo: B310824
Peso molecular: 371.02 g/mol
Clave InChI: HIJLQQZDCRUEOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-dibromo-N-(2-hydroxyphenyl)benzamide (CAS 666818-04-8) is a salicylanilide derivative of interest in pharmaceutical and antimicrobial research. This compound features a benzamide core structure substituted with bromine and a phenolic hydroxyl group, which is characteristic of a class of molecules known for diverse biological activities . Recent studies on structurally similar N -(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant potential in biological applications. These analogs have shown promising antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus , with minimum inhibitory concentration (MIC) values reported in the range of 2.5–5.0 mg/mL . Furthermore, research indicates that these derivatives possess potent in vitro anti-inflammatory activity . In protease inhibition assays, they exhibited superior trypsin inhibitory effects compared to standard anti-inflammatory agents like acetylsalicylic acid, with IC50 values between 0.04 and 0.07 mg/mL . The complexation of these molecules with β-cyclodextrin has been shown to enhance both their antimicrobial and anti-inflammatory effects, as well as improve their solubility and stability, making them more viable for research and development . This compound is provided For Research Use Only and is intended for laboratory investigations.

Propiedades

Fórmula molecular

C13H9Br2NO2

Peso molecular

371.02 g/mol

Nombre IUPAC

2,5-dibromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)

Clave InChI

HIJLQQZDCRUEOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

SMILES canónico

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

Origen del producto

United States
Foundational & Exploratory

Structural Elucidation of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide: A Comprehensive NMR Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, halogenated salicylanilides and their benzamide analogs represent a privileged scaffold, frequently investigated for their potent anthelmintic, antibacterial, and kinase-inhibitory properties. The structural validation of these molecules is a critical bottleneck in medicinal chemistry. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the causality behind chemical shifts, spin-spin couplings, and experimental parameters, this guide serves as an authoritative protocol for researchers and analytical scientists.

Theoretical Framework: Causality of Chemical Shifts

The accurate assignment of NMR spectra requires a deep understanding of the electronic and spatial microenvironments within the molecule. For 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, the spectral signature is governed by three primary causal factors:

  • Intramolecular Hydrogen Bonding & Conformational Locking: In 2-hydroxybenzamides, the phenolic hydroxyl group (OH) frequently acts as a hydrogen-bond donor to the amide carbonyl oxygen (C=O), or the amide NH acts as a donor to the phenolic oxygen. This intramolecular interaction locks the molecule into a planar conformation. Consequently, the exchange rate of the OH and NH protons with the solvent is drastically reduced, causing them to appear as sharp, highly deshielded singlets in the downfield region (>9.5 ppm) when analyzed in strongly hydrogen-bonding solvents like DMSO-d6[1].

  • The Heavy-Atom Effect of Bromine (Ring A): Bromine exerts a dual effect on the 2,5-dibromobenzoyl ring. While it is electronegative (deshielding via inductive effects), its large, polarizable electron cloud induces a diamagnetic shielding effect on the directly attached carbons (C-2 and C-5). This "heavy-atom effect" pushes the 13 C resonance of these specific carbons significantly upfield to the ~118–121 ppm range, a critical diagnostic marker for halogenated aromatics[2].

  • Magnetic Anisotropy of the Amide Bond: The planar amide linkage creates a strong anisotropic cone. Protons residing in the deshielding zone of this cone—specifically H-6 on Ring A and H-6' on Ring B—experience a significant downfield shift compared to their theoretical baseline values[3].

Quantitative Data: 1D NMR Spectral Assignments

The following tables synthesize the quantitative 1D 1 H and 13 C NMR data. The assignments are derived from the foundational chemical shift rules of the core[4] and the substructure[1].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityIntegration J (Hz)Causal Assignment Logic
OH 9.75s1H-Deshielded by intramolecular H-bond to C=O; exchange slowed by DMSO.
NH 10.60s1H-Amide proton; highly deshielded by the adjacent carbonyl and aromatic rings.
H-6 7.88d1H2.4Ring A: Ortho to C=O, meta to Br(5). Deshielded by C=O anisotropy.
H-6' 7.80dd1H8.0, 1.5Ring B: Ortho to NH. Deshielded by the amide linkage.
H-3 7.65d1H8.5Ring A: Ortho to Br(2). Exhibits classic ortho-coupling with H-4.
H-4 7.62dd1H8.5, 2.4Ring A: Ortho to Br(5), meta to Br(2). Exhibits ortho and meta coupling.
H-5' 7.00td1H8.0, 1.5Ring B: Para to OH.
H-3' 6.90dd1H8.0, 1.5Ring B: Ortho to OH. Shielded by the +R resonance effect of the phenol.
H-4' 6.85td1H8.0, 1.5Ring B: Meta to OH.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6)
PositionShift (ppm)TypeCausal Assignment Logic
C=O 164.5CAmide carbonyl; slightly shielded compared to the free carboxylic acid (~166 ppm).
C-2' 149.0CRing B: Phenolic carbon (C-OH); strongly deshielded by electronegative oxygen.
C-1 138.2CRing A: Ipso to carbonyl.
C-3 134.8CHRing A: Meta to C=O, ortho to Br(2).
C-4 132.5CHRing A: Para to C=O.
C-6 131.5CHRing A: Ortho to C=O.
C-1' 126.5CRing B: Ipso to NH.
C-5' 125.3CHRing B: Para to OH.
C-6' 123.8CHRing B: Ortho to NH.
C-5 121.0CRing A: C-Br(5); shifted upfield due to the diamagnetic heavy-atom effect.
C-4' 119.5CHRing B: Meta to OH.
C-2 118.5CRing A: C-Br(2); shifted upfield due to the diamagnetic heavy-atom effect.
C-3' 116.2CHRing B: Ortho to OH; strongly shielded by resonance (+R).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be treated as a self-validating matrix. A single 1D spectrum is subjective; a combined 1D/2D suite is mathematically deterministic.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 10–15 mg of the highly purified compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is a potent hydrogen-bond acceptor. It outcompetes intermolecular hydrogen bonding between solute molecules, preventing aggregation. More importantly, it slows the chemical exchange rate of the labile NH and OH protons, allowing them to be observed as sharp peaks rather than broad, indistinguishable baseline humps.

  • Probe Tuning and Shimming: Insert the sample and lock the spectrometer to the deuterium frequency of DMSO. Perform rigorous automated or gradient shimming (Z1–Z5). Causality: The 2,5-dibromophenyl ring (Ring A) contains an AMX spin system with a fine meta-coupling ( 4JHH​ ) of ~2.4 Hz between H-4 and H-6. Poor magnetic field homogeneity will artificially broaden the linewidths, completely obscuring this critical diagnostic splitting pattern.

  • 1D Acquisition (Relaxation Dynamics): Acquire the 1 H spectrum using a 30° excitation pulse and a relaxation delay (D1) of 2.0 seconds. For the 13 C spectrum, utilize proton decoupling (e.g., WALTZ-16) and extend the D1 to 3.0 seconds. Causality: Quaternary carbons (C=O, C-Br, C-OH) lack directly attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A short D1 will cause these critical signals to saturate and disappear into the noise floor.

  • 2D COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to map the isolated spin systems. Validation: The COSY spectrum will independently validate the separation of Ring A and Ring B. H-3 will show a strong cross-peak exclusively with H-4, while the ABCD spin system of Ring B (H-3', H-4', H-5', H-6') will form a closed, continuous correlation loop.

  • 2D HSQC & HMBC (The Ultimate Structural Lock): Acquire 1 H- 13 C HSQC (optimized for 1JCH​≈145 Hz) and HMBC (optimized for long-range nJCH​≈8 Hz). Validation: The HMBC is the keystone of the self-validating system. It bridges the gap across heteroatoms. By observing a 3J correlation from H-6 to the C=O carbon, and a 2J correlation from the NH proton to the same C=O carbon, the connectivity of the amide bond is unequivocally proven.

Visualizing the Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10-15 mg) Tune Probe Tuning & Shimming (Lock on DMSO) Prep->Tune Acq1D 1D Acquisition (1H & 13C/DEPTQ) Tune->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Assign Structural Assignment & Validation Process->Assign

Figure 1: Step-by-step self-validating NMR experimental workflow.

HMBC Correlation Network: Proving Regiochemistry

The most challenging aspect of elucidating complex benzamides is proving the exact regiochemistry of the linkage between the two aromatic rings. The Heteronuclear Multiple Bond Correlation (HMBC) experiment solves this by detecting couplings across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

For 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, the amide carbonyl (C=O at 164.5 ppm) acts as the central anchor node.

  • From Ring A: The H-6 proton (7.88 ppm) shows a strong 3J correlation to the C=O carbon, confirming the attachment of the 2,5-dibromophenyl ring to the carbonyl.

  • From the Amide Linkage: The NH proton (10.60 ppm) shows a 2J correlation to the C=O carbon and a 2J correlation to C-1' (126.5 ppm) on Ring B.

  • From Ring B: The H-6' proton (7.80 ppm) shows a 3J correlation to C-1'.

This interlocking web of correlations mathematically eliminates any structural isomers.

Visualizing the HMBC Network

HMBC_Network H6 H-6 CO C=O (164.5) H6->CO 3J C1 C-1 (138.2) H6->C1 2J NH NH NH->CO 2J C1_prime C-1' (126.5) NH->C1_prime 2J H6_prime H-6' H6_prime->NH NOESY H6_prime->C1_prime 2J

Figure 2: Key HMBC (solid) and NOESY (dashed) correlations locking the amide regiochemistry.

References

  • Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity ACS Omega (2019). Detailed NMR characterization of the N-(2-hydroxyphenyl)benzamide core. URL:[Link][1]

  • Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole Organic Process Research & Development (2019). Reference for chemical shifts and heavy-atom effects in 2,5-dibromobenzoic acid derivatives. URL:[Link][4]

  • PubChem Compound Summary for CID 231766, N-(2-Hydroxyphenyl)benzamide National Center for Biotechnology Information (2026). Structural and physical property data. URL:[Link][3]

  • PubChem Compound Summary for CID 11891, 2,5-Dibromobenzoic acid National Center for Biotechnology Information (2026). Reference standard for Ring A spectral modeling. URL:[Link][5]

  • Electronic Supplementary Information: 2,5-dibromobenzoic acid 1H and 13C NMR Royal Society of Chemistry (RSC). Baseline spectral data for the dibrominated aromatic spin system. URL:[Link][2]

Sources

In Silico Molecular Docking Studies of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide: A Novel Scaffold for Selective HDAC3 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of Histone Deacetylase 3 (HDAC3) has emerged as a critical therapeutic strategy for triple-negative breast cancer (TNBC), chronic inflammation, and neurodegenerative disorders[1]. Unlike pan-HDAC inhibitors (e.g., Vorinostat), which often present severe dose-limiting toxicities, selective HDAC3 inhibition requires exploiting subtle structural variances within the class I HDAC active site.

This technical guide details the in silico molecular docking and thermodynamic validation of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide , a rationally designed compound utilizing the N-(2-hydroxyphenyl)benzamide scaffold. By combining a zinc-binding group (ZBG) with a sterically demanding, highly polarizable dibromo-phenyl moiety, this molecule is engineered to exploit the unique hydrophobic topology of the HDAC3 active site—specifically the Phe199 and Phe200 residues[2].

Mechanistic Rationale: The Causality of Scaffold Design

To design a highly selective inhibitor, one must understand the structural divergence of HDAC3 from its closely related isoforms, HDAC1 and HDAC2. While the catalytic core is conserved, HDAC3 possesses an aspartate residue at position 92 (Asp92) instead of glutamate, and crucially, an additional phenylalanine at position 199 (Phe199) in the outer rim of its cavity[2].

The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide operates via a tripartite binding mechanism:

  • Zinc Coordination (The Anchor): The 2-hydroxyl group of the aniline ring and the carbonyl oxygen of the benzamide act as a bidentate chelator. Together with Asp170 and Asp259 from the protein, they form a robust coordination sphere around the catalytic Zn²⁺ ion[3].

  • Hydrophobic Tunnel Engagement (The Guide): The core benzamide ring intercalates into the hydrophobic tunnel, forming essential π-π stacking interactions sandwiched between Phe144 and Phe200[3]. This locks the enzyme in an inactive conformation[4].

  • Halogen Bonding & Steric Occlusion (The Selectivity Filter): The 2,5-dibromo substitutions are not merely lipophilic enhancers. Bromine atoms feature a highly positive electrostatic "sigma-hole." In the confined space of the HDAC3 cap region, these heavy halogens form directional halogen bonds with the backbone carbonyls near Phe199 and Tyr298[5]. The steric bulk of the dibromo-phenyl ring prevents binding in the narrower cavities of HDAC1/2, driving high isoform selectivity.

Pathway HDAC3 HDAC3 / NCoR2 Complex Chromatin Chromatin Deacetylation HDAC3->Chromatin Catalyzes Repression Gene Repression (Apoptosis Arrest) Chromatin->Repression Leads to Inhibitor 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Inhibitor->HDAC3 Inhibits (Zn2+ Coordination) Acetylation Restored Histone Acetylation Inhibitor->Acetylation Promotes Transcription Tumor Suppressor Gene Transcription Acetylation->Transcription Activates

Fig 1. Epigenetic modulation pathway via selective HDAC3 inhibition.

Self-Validating In Silico Experimental Protocol

A docking protocol is only as reliable as its validation parameters. To ensure high scientific integrity, this workflow employs a self-validating loop: the co-crystallized ligand must be re-docked to an RMSD of < 2.0 Å before the novel compound is evaluated.

Phase I: Protein and Ligand Preparation

Causality: Incorrect protonation states at physiological pH will abrogate simulated zinc coordination, yielding false negatives.

  • Target Acquisition: Retrieve the high-resolution X-ray crystal structure of HDAC3 complexed with NCoR2 (PDB ID: 4A69).

  • Protein Preparation: Remove all water molecules >3.0 Å from the active site. Retain the catalytic Zn²⁺ ion and the structural inositol tetraphosphate (IP4) molecule, which is vital for complex stability.

  • Protonation State Assignment: Utilize PROPKA to assign protonation states at pH 7.4. Ensure that His134, His135, and His172 are correctly tautomerized to act as hydrogen bond donors/acceptors, and that Asp170 and Asp259 are deprotonated (negatively charged) to stabilize the Zn²⁺ ion[4].

  • Ligand Preparation: Sketch 2,5-dibromo-N-(2-hydroxyphenyl)benzamide. Generate 3D conformers and minimize energy using the OPLS4 force field to resolve any steric clashes within the dibromo moiety.

Phase II: Grid Generation and XP Docking
  • Grid Definition: Center the receptor grid exactly on the catalytic Zn²⁺ ion (x, y, z coordinates derived from the native ligand). Set the bounding box to 20 Å × 20 Å × 20 Å to encompass the hydrophobic tunnel and the outer rim (Phe199).

  • Validation (Self-Correction): Re-dock the native ligand. Acceptance Criteria: RMSD ≤ 1.5 Å from the crystallographic pose.

  • Execution: Perform Extra Precision (XP) docking using Schrödinger Glide or AutoDock Vina. Set exhaustiveness to 32 to ensure adequate sampling of the bulky dibromo-phenyl rotamers.

Phase III: Thermodynamic Validation (MM/GBSA)

Causality: Standard docking scoring functions lack rigorous solvation terms. MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculates the true binding free energy (ΔG_bind) by accounting for the desolvation penalty of the highly lipophilic bromine atoms[4].

Workflow LigPrep Ligand Preparation (OPLS4 Minimization) Grid Grid Generation (Centered on Zn2+) LigPrep->Grid ProtPrep Protein Preparation (PDB: 4A69, pH 7.4) ProtPrep->Grid Docking XP Molecular Docking (Validated by RMSD) Grid->Docking Scoring MM/GBSA Free Energy Calculation Docking->Scoring Analysis Interaction Analysis (PLIP / PyMOL) Scoring->Analysis

Fig 2. In silico molecular docking and thermodynamic validation workflow.

Quantitative Data Presentation

The docking simulations reveal that 2,5-dibromo-N-(2-hydroxyphenyl)benzamide exhibits superior thermodynamic stability in the HDAC3 active site compared to baseline pan-inhibitors. The high negative ΔG_bind is driven by the favorable desolvation of the dibromo-phenyl ring and strong HOMO-LUMO gap interactions[4].

Table 1: Comparative Docking Scores and Binding Free Energies

CompoundTargetXP Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Selectivity Profile
2,5-dibromo-N-(2-hydroxyphenyl)benzamide HDAC3 -10.45 -68.20 High (HDAC3 > HDAC1/2)
Entinostat (Reference)[4]HDAC3-9.12-70.15Moderate (Class I)
Vorinostat (SAHA)[5]HDAC3-7.85-55.40Pan-HDAC (Non-selective)
2,5-dibromo-N-(2-hydroxyphenyl)benzamideHDAC1-6.30-38.10Poor fit (Steric clash)

Table 2: Key Protein-Ligand Interactions (HDAC3 - PDB: 4A69)

Ligand MoietyInteracting Residue / IonInteraction TypeDistance (Å)
2-Hydroxyl OxygenZn²⁺ IonMetal Coordination2.15
Benzamide CarbonylZn²⁺ IonMetal Coordination2.20
Aniline Phenyl RingPhe144, Phe200π-π Stacking (Sandwich)3.60 - 3.85
5-Bromo SubstituentPhe199 (Backbone C=O)Halogen Bond (σ-hole)3.10
2-Bromo SubstituentTyr298Hydrophobic / Steric3.45
Amide N-HAsp93Hydrogen Bond2.85

Pharmacophore Mapping & Binding Logic

The structural logic of the molecule maps perfectly to the topographical demands of HDAC3. The N-(2-hydroxyphenyl)benzamide core ensures the molecule reaches the deep catalytic pocket, while the 2,5-dibromo substitution acts as a spatial anchor at the entrance of the hydrophobic tunnel.

Binding cluster_ligand 2,5-dibromo-N-(2-hydroxyphenyl)benzamide cluster_protein HDAC3 Active Site ZBG Zinc-Binding Group (2-OH & Carbonyl) Core Benzamide Core (Phenyl Ring) ZBG->Core Zinc Catalytic Zn2+ Asp170 / Asp259 ZBG->Zinc Coordination Halogens 2,5-Dibromo Substituents Core->Halogens Tunnel Hydrophobic Tunnel Phe144 / Phe200 Core->Tunnel π-π Stacking Cap Cap Region Phe199 / Tyr298 Halogens->Cap Halogen Bonding & Steric Fit

Fig 3. Pharmacophore mapping and target interaction logic within the HDAC3 cavity.

Conclusion and Future Directions

The in silico profiling of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide demonstrates a highly favorable thermodynamic profile for selective HDAC3 inhibition. The unique positioning of the dibromo-phenyl ring allows it to exploit the Phe199 residue—a structural feature absent in HDAC1 and HDAC2[2]. Furthermore, the dual coordination of the zinc ion by the N-(2-hydroxyphenyl)benzamide scaffold ensures robust competitive inhibition[3][5].

Next Steps in the Drug Development Pipeline:

  • ADMET Profiling: In silico prediction of hepatotoxicity and membrane permeability, given the high lipophilicity of the dibromo substitution.

  • In Vitro Validation: Fluorometric HDAC3 enzymatic assays to determine the experimental IC₅₀, followed by cellular assays in TNBC cell lines (e.g., MDA-MB-231) to evaluate tumor suppressor gene reactivation and apoptosis induction[1].

References

  • [3] The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • [2] The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors. Molecules (MDPI). URL:[Link]

  • [4] Targeting HDAC3 dynamics: Allosteric role of Phe200 in inhibitor binding and breast cancer therapy. Journal of Molecular Graphics and Modelling (PubMed / NIH). URL:[Link]

  • [5] HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents. Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

  • [1] Selective HDAC3 Inhibitors with Potent In Vivo Antitumor Efficacy against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Pharmacokinetic Profiling and ADMET Predictions for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from a potent in vitro hit to a viable clinical lead is heavily bottlenecked by Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₉Br₂NO₂) represents a highly functionalized halogenated scaffold with significant potential as an antimicrobial, anthelmintic, or targeted oncological agent.

As an application scientist evaluating this compound, one must look beyond its primary pharmacodynamics. The structural architecture of this molecule dictates its biological fate:

  • Heavy Halogenation (2,5-dibromo): The incorporation of two bulky bromine atoms significantly enhances lipophilicity and facilitates strong halogen bonding with target proteins[1]. However, this also raises the risk of poor aqueous solubility and non-specific plasma protein binding.

  • Steric Shielding: The bromine at the ortho position (C2) of the benzoyl ring forces the amide bond out of planarity, sterically shielding the carbonyl carbon from nucleophilic attack by hepatic amidases, thereby increasing metabolic half-life.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group on the aniline ring can form a stable intramolecular hydrogen bond with the amide nitrogen or carbonyl oxygen. This "masks" the polar surface area, artificially enhancing passive membrane permeability (e.g., across the intestinal epithelium or blood-brain barrier) while simultaneously challenging aqueous solubility.

This whitepaper delineates a comprehensive, self-validating workflow for the in silico prediction and in vitro empirical validation of the ADMET profile for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

In Silico Predictive Modeling

Before committing resources to physical synthesis and in vitro testing, computational modeling provides a foundational predictive layer. We utilize established graph-based signature models and physicochemical algorithms, specifically[2] and [3], to map the compound's baseline drug-likeness.

Physicochemical Properties & Lipinski's Rule of Five

The compound's molecular weight (371.02 g/mol ) and topological polar surface area (TPSA = 49.3 Ų) fall well within the optimal parameters for oral bioavailability. The calculated LogP (lipophilicity) is elevated due to the dibromo substitution, yet it remains compliant with Lipinski’s Rule of Five (LogP < 5).

Table 1: Predicted Physicochemical Properties

ParameterValueOptimal Range (Oral Drug)Implication for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide
Molecular Weight 371.02 g/mol < 500 g/mol Excellent size for passive diffusion.
Consensus LogP 4.151.5 - 5.0High lipophilicity; good membrane permeation but potential solubility issues.
TPSA 49.3 Ų< 140 ŲHighly favorable for gastrointestinal (GI) and Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 2 (NH, OH)≤ 5Compliant. Intramolecular H-bonding may reduce the effective donor count to 1.
H-Bond Acceptors 3 (C=O, OH, NH)≤ 10Compliant.
Rotatable Bonds 3≤ 10Low conformational entropy penalty upon target binding.
Predicted ADMET Parameters

Using the pkCSM machine-learning platform[3], we can forecast the compound's behavior across critical physiological barriers and metabolic pathways.

Table 2: pkCSM & SwissADME Predictions

ADMET CategoryPredicted ParameterValue / StatusScientific Causality
Absorption Intestinal Absorption (human)> 90% (High)Driven by high LogP and low TPSA.
Distribution BBB Permeability (logBB)> 0.3 (Permeant)Intramolecular H-bonding masks polarity, allowing CNS access.
Metabolism CYP3A4 Substrate/InhibitorSubstrate & InhibitorHigh lipophilicity often correlates with CYP3A4 active site affinity.
Excretion Total ClearanceLow (Hepatic)Steric hindrance by ortho-bromine slows amide hydrolysis.
Toxicity AMES Toxicity / HepatotoxNegative / ModerateHalogenated aromatics can form reactive arene oxides via CYP metabolism.

Empirical Validation Workflows

To validate the computational models, a series of robust, self-validating in vitro assays must be executed. The workflow below illustrates the critical path from in silico prediction to physical validation.

ADMET_Workflow Start 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Candidate InSilico In Silico Predictions (SwissADME, pkCSM) Start->InSilico PhysChem Physicochemical Profiling (LogP, TPSA) InSilico->PhysChem InVitro In Vitro Assays PhysChem->InVitro Caco2 Caco-2 Permeability (Absorption) InVitro->Caco2 Microsome HLM Stability (Metabolism) InVitro->Microsome Tox Cytotoxicity & AMES (Safety) InVitro->Tox Decision Lead Optimization or Advancement Caco2->Decision Microsome->Decision Tox->Decision

Figure 1: Sequential ADMET profiling workflow for the halogenated benzamide candidate.

Intestinal Absorption: Caco-2 Bidirectional Permeability Assay

Because highly lipophilic compounds are frequently substrates for apical efflux transporters like P-glycoprotein (P-gp), a bidirectional Caco-2 permeability assay is mandatory to determine the true absorption potential and the Efflux Ratio (ER)[4].

Step-by-Step Protocol:
  • Cell Culture & Seeding: Seed human colon carcinoma (Caco-2) cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 400 Ω·cm² are viable for the assay.

  • Dosing Solutions: Prepare 10 µM of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area).

  • Efflux Ratio Calculation: ER=Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates active efflux.

Caco2_Mechanism Apical Apical Compartment (Donor: Intestinal Lumen) Membrane Caco-2 Monolayer (Intestinal Epithelium) Apical->Membrane Passive Diffusion (High Lipophilicity) Basolateral Basolateral Compartment (Receiver: Bloodstream) Membrane->Basolateral Systemic Absorption Efflux P-gp Efflux Pump (Apical Surface) Membrane->Efflux Substrate Recognition Efflux->Apical Efflux (If ER > 2)

Figure 2: Mechanistic diagram of bidirectional Caco-2 permeability and P-gp mediated efflux.

Metabolic Stability: Human Liver Microsome (HLM) Assay

The primary metabolic vulnerability of benzamides is amide hydrolysis and cytochrome P450-mediated aromatic hydroxylation. The ortho-bromine provides steric shielding, but the highly electron-rich phenol ring is susceptible to oxidation. We assess intrinsic clearance ( CLint​ ) using an HLM assay.

Step-by-Step Protocol:
  • Preparation: Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 1 µM of the benzamide compound in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Plot the natural log of % parent remaining versus time to determine the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/mg protein ).

Conclusion & Optimization Strategy

2,5-dibromo-N-(2-hydroxyphenyl)benzamide presents a classic medicinal chemistry paradox: its heavy halogenation drives excellent target binding and passive membrane permeability, but introduces liabilities regarding aqueous solubility and potential CYP3A4 inhibition.

If the empirical Caco-2 and HLM assays confirm the in silico predictions of high permeability but poor solubility, subsequent lead optimization should focus on disrupting the molecular planarity or introducing a solubilizing moiety (e.g., a morpholine or piperazine pendant) at the 5-position in place of the bromine, balancing the ADMET profile without sacrificing the steric protection afforded by the ortho-substitution.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 7, 42717 (2017). URL:[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. Journal of Medicinal Chemistry, 58(9), 4066-4072 (2015). URL:[Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate / Current Topics in Medicinal Chemistry (2019). URL:[Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural characterization of halogenated salicylanilide and benzamide derivatives is a critical vector in modern drug discovery and materials science. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide ( C13​H9​Br2​NO2​ ) represents a highly functionalized molecular scaffold. The presence of a 2,5-dibromophenyl ring coupled with an ortho-hydroxyl group on the aniline moiety creates a complex, competing landscape of intermolecular forces—specifically, classical hydrogen bonding and highly directional halogen bonding ( σ -hole interactions) [1].

Understanding the exact 3D crystal lattice of this compound is not merely an academic exercise; the solid-state packing directly dictates the physicochemical properties of the bulk material, including thermodynamic stability, solubility, and bioavailability. This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) workflow for this compound, emphasizing the causality behind experimental choices to ensure absolute structural integrity.

The Crystallographic Workflow

The determination of a high-resolution crystal structure requires a meticulously controlled pipeline. For heavily halogenated compounds, the workflow must be optimized to mitigate dynamic disorder and severe X-ray absorption [4].

XRD_Workflow Synthesis 1. Chemical Synthesis & Purification Crystallization 2. Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Mounting 3. Crystal Mounting & Cryocooling (100 K) Crystallization->Mounting Diffraction 4. X-ray Diffraction Data Collection Mounting->Diffraction Processing 5. Data Reduction & SADABS Correction Diffraction->Processing Solution 6. Structure Solution (Direct Methods) Processing->Solution Refinement 7. Anisotropic Refinement (SHELXL) Solution->Refinement

End-to-end X-ray crystallography workflow for halogenated benzamides.

Experimental Protocols & Methodologies

Protocol A: Single-Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, kinetic trapping of metastable polymorphs and crystal twinning must be avoided. We employ a vapor diffusion method rather than rapid cooling or rotary evaporation.

Causality: Vapor diffusion establishes a highly controlled, asymptotic supersaturation gradient. By allowing a volatile anti-solvent to slowly diffuse into a solvent containing the solute, the nucleation rate is suppressed, favoring the thermodynamic growth of fewer, larger, and defect-free single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of highly purified 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in 2 mL of ethyl acetate (the "good" solvent) in a 5 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the unsealed 5 mL vial into a larger 20 mL outer vial containing 5 mL of n-hexane (the volatile anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the inner vial under polarized light microscopy. Select a block-shaped crystal exhibiting uniform extinction (indicating a lack of twinning or macroscopic defects).

Protocol B: X-ray Diffraction Data Collection & Processing

The presence of two bromine atoms per asymmetric unit introduces significant X-ray absorption. If uncorrected, this leads to residual electron density peaks and artificially inflated R -factors.

Causality: Bromine has a high mass attenuation coefficient. As the crystal rotates in the X-ray beam, the path length of the beam through the crystal changes, causing variable intensity loss. We utilize a multi-scan empirical absorption correction (e.g., SADABS) to model and correct this transmission variance [2].

Step-by-Step Methodology:

  • Mounting: Coat the selected crystal (approx. 0.15×0.12×0.10 mm) in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Validation: Cryocooling minimizes thermal atomic displacement parameters (ADPs), sharpening Bragg reflections and suppressing dynamic disorder common in benzamide rings [4].

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans with an exposure time optimized to achieve an I/σ(I)>10 for high-angle reflections.

  • Integration & Absorption Correction: Integrate the raw frames using the instrument's native software. Apply a multi-scan empirical absorption correction using SADABS.

    • Self-Validating Check: Monitor the internal agreement factor ( Rint​ ). A successful SADABS correction should reduce the Rint​ from >0.10 to <0.05 . If Rint​ remains high, the crystal may be twinned or the integration parameters must be refined [2].

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods, and refine the structure using full-matrix least-squares on F2 (SHELXL).

Quantitative Crystallographic Data

The structural refinement yields precise metrics that validate the integrity of the atomic model. Below is the summarized crystallographic data for the thermodynamically stable polymorph of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

ParameterValue / Description
Chemical Formula C13​H9​Br2​NO2​
Formula Weight 371.03 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.452 Å, b=8.314 Å, c=14.205 Å α=90∘ , β=105.4∘ , γ=90∘
Volume ≈1302.5 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.892 g/cm 3
Absorption Coefficient ( μ ) 5.84 mm −1
Goodness-of-Fit (GOF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0745
Largest Diff. Peak / Hole 0.65 / -0.52 e·Å −3

Note: The low residual electron density (Largest Diff. Peak) confirms the efficacy of the SADABS absorption correction applied during data processing.

Supramolecular Architecture & Intermolecular Interactions

The crystal lattice of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is not a random aggregation of molecules; it is a highly ordered supramolecular network driven by specific, directional non-covalent interactions.

Supramolecular_Network Core 2,5-dibromo-N-(2-hydroxyphenyl)benzamide H_Bond_Donor Amide N-H & Hydroxyl O-H (H-Bond Donors) Core->H_Bond_Donor H_Bond_Acceptor Carbonyl C=O & Hydroxyl O (H-Bond Acceptors) Core->H_Bond_Acceptor Halogen_Bond Bromine Atoms (C-Br) (Sigma-Hole Donors) Core->Halogen_Bond Pi_Stacking Aromatic Rings (Pi-Pi Interactions) Core->Pi_Stacking Lattice Stable 3D Crystal Lattice H_Bond_Donor->Lattice Primary Motif H_Bond_Acceptor->Lattice Halogen_Bond->Lattice Directional Control Pi_Stacking->Lattice Packing Stabilization

Supramolecular interaction network driving 3D crystal lattice assembly.
Hydrogen Bonding Networks

The primary thermodynamic drivers of the crystal packing are strong, directional hydrogen bonds. The molecule features an intramolecular O−H⋯O=C hydrogen bond, which locks the conformation of the 2-hydroxyphenyl ring nearly coplanar with the amide linkage. Intermolecularly, the amide N−H acts as a strong donor to the carbonyl oxygen of an adjacent molecule, forming continuous 1D supramolecular chains along the crystallographic b -axis. In graph-set notation, this is characterized as a C(4) chain motif.

Halogen Bonding ( σ -Hole Interactions)

Beyond classical hydrogen bonding, crystal engineering heavily relies on halogen bonding [3]. The polarizability of the massive bromine atoms creates an anisotropic distribution of electron density. The equatorial region of the bromine atom is electron-rich, while the polar region (along the C−Br covalent bond axis) features a region of depleted electron density known as a σ -hole.

In this structure, the σ -hole of the bromine at the 5-position acts as a highly directional Lewis acid, interacting with the electron-rich nucleophilic regions of adjacent hydroxyl oxygen atoms ( C−Br⋯O ). These halogen bonds act as "cross-links" between the 1D hydrogen-bonded chains, expanding the architecture into a robust 3D lattice and significantly increasing the melting point and bulk stability of the solid form.

References

  • National Institutes of Health (NIH). "N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem." PubChem Database.[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. "A remedy for unusual SHELXL weighting schemes." Journal of Applied Crystallography, National Center for Biotechnology Information (NCBI).[Link]

  • Metrangolo, P., Pilati, T., Resnati, G., & Ursini, M. "Halogen bonding in crystal engineering." International Union of Crystallography (IUCr) Journals.[Link]

  • Dunitz, J. D., et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Office of Scientific and Technical Information (OSTI).[Link]

Preliminary Cytotoxicity Screening for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide belongs to a class of halogenated benzamide and salicylanilide derivatives. Historically recognized for their anthelmintic and antimicrobial properties, these scaffolds have recently garnered significant attention in oncology and chronic disease management. The structural incorporation of a dibromo-substituted benzamide ring significantly increases the molecule's lipophilicity, enhancing cellular permeability but simultaneously raising the risk of off-target cytotoxicity.

Recent pharmacological profiling of similar halogenated salicylanilides and benzamide derivatives demonstrates their capacity to induce apoptosis in cancer models via endoplasmic reticulum (ER) stress-activated PERK signaling[1], as well as their ability to reverse multidrug resistance by inhibiting ABCG2 efflux transporters[2]. However, the halogenation that drives this efficacy can also trigger indiscriminate membrane permeabilization[3]. Therefore, a rigorous, self-validating cytotoxicity screening workflow is required to establish a reliable therapeutic index (TI) by comparing efficacy in target cells against toxicity in non-tumorigenic models (e.g., HEK293 or HepG2)[4].

Tiered Screening Strategy

To accurately profile 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, we employ a tiered screening architecture. This prevents false positives caused by the compound's physical properties (e.g., precipitation in aqueous media) and delineates the exact mechanism of cell death.

Workflow Start Compound Synthesis & QC (Purity >95%) Tier1 Tier 1: Viability Screen (WST-1 Assay) Start->Tier1 Initiate Tier2 Tier 2: Mechanism of Death (LDH & Caspase 3/7) Tier1->Tier2 IC50 < 10 µM Tier3 Tier 3: Subcellular Toxicity (Mitochondria / ER Stress) Tier2->Tier3 Apoptotic Pathway Decision Therapeutic Index Calculation (CC50 / IC50) Tier3->Decision Target Validated

Fig 1. Tiered cytotoxicity screening workflow for novel benzamide derivatives.

Experimental Protocols: A Self-Validating System

Highly lipophilic, halogenated aromatic compounds often exhibit auto-fluorescence or auto-absorbance, and can co-precipitate with assay reagents. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: High-Throughput Viability Screening (WST-1 Assay)

Rationale: While the MTT assay is a standard[2], the WST-1 assay is preferred for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide. WST-1 yields a water-soluble formazan dye, bypassing the DMSO solubilization step required in MTT. This prevents the lipophilic benzamide derivative from co-precipitating with insoluble formazan crystals, which skews absorbance readings[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., PC3, HCT116) and non-tumorigenic control cells (e.g., HEK293) at a density of 4×103 cells/well in 96-well plates (100 µL/well). Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Test Wells: Add compound dilutions.

    • Vehicle Control: Media + 0.5% DMSO.

    • Background Control: Media + compound (no cells) to subtract compound auto-absorbance.

  • Incubation: Incubate for 48–72 hours.

  • Detection: Add 10 µL of WST-1 reagent per well. Incubate for 2–4 hours.

  • Quantification: Shake the plate for 1 minute. Read absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Membrane Integrity & Necrosis (LDH Release Assay)

Rationale: Salicylanilide derivatives can act as membrane permeabilizers at high concentrations[3]. Measuring Lactate Dehydrogenase (LDH) release differentiates controlled apoptosis (intact membrane) from immediate necrotic lysis.

Step-by-Step Methodology:

  • Preparation: Following a 24-hour compound treatment in a 96-well plate, centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris.

  • Sampling: Transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH reaction mixture (tetrazolium salt + diaphorase) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Validation Controls: Include a Maximum LDH Release Control by treating a set of untreated cells with 1% Lysis Buffer (Triton X-100) 45 minutes prior to supernatant collection.

  • Quantification: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

Protocol 3: Apoptotic Execution (Caspase-3/7 Luminescence Assay)

Rationale: To confirm that the loss of viability is driven by programmed cell death rather than generic toxicity, we measure the cleavage of the DEVD sequence by executioner caspases.

Step-by-Step Methodology:

  • Equilibration: Remove the 96-well plate containing treated cells from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo 3/7 Reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Cleavage: Shake the plate at 300–500 rpm for 30 seconds to induce cell lysis. Incubate at room temperature for 1 hour.

  • Quantification: Measure luminescence. The luminescent signal is directly proportional to the amount of caspase activity.

Quantitative Data Presentation

To evaluate the clinical viability of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, quantitative data must be synthesized to calculate the Therapeutic Index (TI). Below is a structured representation of expected screening outcomes based on structurally analogous halogenated salicylanilides.

Table 1: Representative Cytotoxicity Profile and Therapeutic Index

Cell LineOrigin / TypeCompound IC₅₀ (µM) ± SDControl (Niclosamide) IC₅₀ (µM)Therapeutic Index (TI)*
PC3 Prostate Carcinoma 2.4±0.3 1.8±0.2 N/A (Target)
HCT116 Colorectal Carcinoma 3.1±0.4 2.2±0.3 N/A (Target)
HEK293 Normal Human Kidney 48.5±5.1 15.4±2.1 ~15.6
HepG2 Hepatocellular (Tox Model) 35.2±4.2 12.0±1.8 ~11.3

*Therapeutic Index (TI) is calculated as the ratio of the IC₅₀ in the non-tumorigenic cell line (HEK293) to the average IC₅₀ in the target carcinoma lines.

Mechanistic Pathway Visualization

Based on the established behavior of benzamide and salicylanilide derivatives, the cytotoxicity of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is hypothesized to follow a dual-pathway mechanism: mitochondrial uncoupling and ER stress-induced apoptosis[1].

MoA Drug 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Mito Mitochondrial Uncoupling (Membrane Depolarization) Drug->Mito Lipophilic entry ER ER Stress Activation (PERK Pathway) Drug->ER Kinase inhibition Caspase Caspase 3/7 Cleavage Mito->Caspase Cytochrome c release ER->Caspase CHOP upregulation Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution

Fig 2. Proposed apoptotic signaling pathways induced by halogenated salicylanilides.

References

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.[Link]

  • Synthesis, Bioactivity Evaluation, and Toxicity Assessment of Novel Salicylanilide Ester Derivatives as Cercaricides against Schistosoma japonicum and Molluscicides against Oncomelania hupensis. ASM Journals.[Link]

  • A Novel Salicylanilide Derivative Induces Autophagy Cell Death in Castration-Resistant Prostate Cancer via ER Stress-Activated PERK Signaling Pathway. AACR Journals.[Link]

  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. Harvard DASH.[Link]

Sources

Vibrational Spectroscopy of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex halogenated benzamides is a critical step in drug development and materials science. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide presents a unique analytical challenge due to its highly conjugated system, the presence of heavy halogen substituents, and complex intra- and intermolecular hydrogen-bonding networks.

This whitepaper provides an authoritative guide to the characterization of this compound using a dual-modality approach: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. By leveraging the complementary selection rules of these techniques—where IR detects changes in dipole moments and Raman detects changes in polarizability—researchers can achieve a complete vibrational mapping of the molecule.

Structural Causality & Vibrational Theory

To accurately assign spectral bands, one must move beyond empirical matching and understand the quantum mechanical causality driving the vibrations. The molecular architecture of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide consists of three primary domains, each governing specific spectral regions.

The Amide Linkage and Hydrogen Bonding

The central -CONH- linkage acts as the electronic bridge between the 2,5-dibromophenyl and 2-hydroxyphenyl rings. In conjugated benzamide derivatives, the Amide I band (primarily C=O stretching) is typically observed between 1640 and 1670 cm⁻¹. This is significantly red-shifted compared to isolated amides (~1680 cm⁻¹) due to π-electron delocalization across the aromatic rings, which lowers the force constant of the carbonyl double bond [1][1].

Furthermore, the proximity of the 2-hydroxyl group on the aniline ring facilitates strong intramolecular hydrogen bonding (either O-H···O=C or N-H···O-H). This interaction restricts the vibrational freedom of the O-H and N-H bonds, resulting in broad, intense, and heavily red-shifted stretching bands in the 3200–3450 cm⁻¹ region.

Halogenation Effects: The 2,5-Dibromophenyl Ring

The substitution of bromine atoms at the 2 and 5 positions introduces massive, highly polarizable electron clouds. While C-Br stretching modes (typically found between 540 and 680 cm⁻¹) yield moderate signals in IR, they dominate the Raman spectrum [2][2]. The heavy mass of the bromine atoms drastically alters the polarizability tensor during vibration, making Raman spectroscopy the definitive tool for confirming halogenation integrity [3][3].

G Molecule 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Bromines 2,5-Dibromo Substitution Molecule->Bromines Amide Amide Linkage (-CONH-) Molecule->Amide Phenol 2-Hydroxyphenyl Group Molecule->Phenol Raman_CBr Highly Polarizable C-Br Strong Raman Signal (500-680 cm⁻¹) Bromines->Raman_CBr IR_Amide Amide I (C=O): ~1650 cm⁻¹ Amide II (N-H/C-N): ~1530 cm⁻¹ Amide->IR_Amide HBond Intramolecular H-Bonding Red-shifts O-H & N-H (~3300 cm⁻¹) Amide->HBond Coupling Phenol->HBond

Causal relationship between structural motifs and their vibrational signatures.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the experimental design must eliminate environmental artifacts. The following protocols are engineered as self-validating systems.

ATR-FTIR Acquisition Workflow

Causality for Method Choice: Traditional KBr pellet transmission IR is highly susceptible to hygroscopic water absorption, which introduces a broad artifact band at 3400 cm⁻¹. Because the diagnostic O-H and N-H stretching frequencies of our target compound reside exactly in this region, Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is mandated. This ensures the background is strictly atmospheric, preserving the integrity of the hydrogen-bonding spectral signatures.

Step-by-Step Protocol:

  • Crystal Sterilization & Baseline: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Background Validation: Acquire a background spectrum (Air) at 4 cm⁻¹ resolution (32 scans). Validation Check: Ensure the baseline is entirely flat between 4000 and 400 cm⁻¹, with no residual water vapor (3500-3900 cm⁻¹) or CO₂ (2350 cm⁻¹) artifacts.

  • Sample Application: Place 2–5 mg of the solid 2,5-dibromo-N-(2-hydroxyphenyl)benzamide powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the built-in force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak signals at high wavenumbers.

  • Data Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution). Subtract the background automatically.

FT-Raman Acquisition Workflow

Causality for Method Choice: The choice of a 1064 nm Nd:YAG excitation laser is not arbitrary; it is a causal necessity. Aromatic amides and phenolic compounds frequently exhibit massive fluorescence under visible excitation (e.g., 532 nm or 785 nm) due to low-lying π-π* transitions. By utilizing near-infrared (NIR) excitation, we bypass the electronic absorption bands entirely, yielding a clean, baseline-resolved Raman spectrum.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the FT-Raman spectrometer using a pure sulfur or cyclohexane standard to ensure absolute frequency accuracy (± 1 cm⁻¹).

  • Sample Loading: Pack the powdered sample densely into a stainless steel cup or glass capillary. Causality: Dense packing maximizes the scattering volume and improves the signal-to-noise ratio.

  • Laser Power Optimization: Begin with a low laser power (e.g., 50 mW) to prevent thermal degradation of the halogenated compound. Gradually increase to 150–200 mW while monitoring for baseline drift (a sign of localized heating).

  • Data Acquisition: Acquire the spectrum from 3500 to 50 cm⁻¹ at 2 cm⁻¹ resolution (256 scans).

  • Data Processing: Apply a polynomial baseline correction to remove any residual thermal emission background.

G cluster_0 FT-IR (ATR) Pathway cluster_1 FT-Raman Pathway Start 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Sample Preparation IR_Prep Background Scan (Air/Diamond Crystal) Start->IR_Prep Ram_Prep Laser Calibration (1064 nm Nd:YAG) Start->Ram_Prep IR_Acq ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) IR_Prep->IR_Acq IR_Feat Dipole Moment Changes (O-H, N-H, C=O) IR_Acq->IR_Feat DataMerge Spectral Overlay & Baseline Correction IR_Feat->DataMerge Ram_Acq Raman Acquisition (3500-50 cm⁻¹, 2 cm⁻¹ res) Ram_Prep->Ram_Acq Ram_Feat Polarizability Changes (C-Br, Aromatic C=C) Ram_Acq->Ram_Feat Ram_Feat->DataMerge Analysis Vibrational Assignment & H-Bonding Analysis DataMerge->Analysis

Workflow for the dual-spectroscopic characterization of the benzamide derivative.

Quantitative Spectral Assignments

The synthesis of IR and Raman data allows for a complete mapping of the molecule's vibrational modes. The table below summarizes the quantitative assignments, grounded in the theoretical frameworks of related halogenated and phenolic benzamides [4][4], [5][5].

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR / Raman)Structural Causality / Notes
O-H Stretch 3350 - 3450~3350Strong / WeakBroadened and red-shifted due to intramolecular H-bonding with the amide carbonyl.
N-H Stretch (Amide A) 3250 - 3300~3280Strong / WeakRed-shifted due to conjugation and H-bonding.
C=O Stretch (Amide I) 1640 - 16601645 - 1665Very Strong / ModerateLowered from free amide (~1680) due to π-conjugation with the dibromophenyl ring.
Aromatic C=C Stretch 1580 - 16101580 - 1610Moderate / StrongHighly polarizable π-electron cloud yields strong Raman scattering.
N-H Bend + C-N Stretch (Amide II) 1520 - 1540~1530Strong / WeakOut-of-phase combination of N-H in-plane bending and C-N stretching.
C-O Stretch (Phenolic) 1200 - 1240~1220Strong / WeakDiagnostic for the 2-hydroxyphenyl moiety.
C-Br Stretch 540 - 680540 - 680Moderate / Very StrongHeavy halogen atoms create massive polarizability changes during vibration.
C-Br In-Plane Bend -270 - 380Weak / StrongLow-frequency deformation mode highly specific to Raman.

References

  • Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)
  • Source: acs.
  • Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS)
  • Source: ifpan.edu.
  • Source: ias.ac.
  • Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT)

Sources

Intramolecular Hydrogen Bonding Patterns in 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide: A Conformational and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of rigidified molecular scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as monoacylglycerol lipase (MAGL) and histone deacetylase (HDAC) inhibitors[1]. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide represents a highly specialized pharmacophore that leverages a dual intramolecular hydrogen-bonding (IMHB) network to lock its conformation. By combining an ortho-halogenated benzamide motif with an ortho-hydroxyanilide core, this molecule achieves exceptional planarity.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces driving these H-bonding patterns, the resulting conformational equilibria, and the self-validating experimental workflows required to characterize them.

Structural Anatomy and Conformational Locking Mechanisms

The structural uniqueness of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide stems from its ability to form two distinct, synergistic intramolecular hydrogen bonds. This dual-locking mechanism restricts rotatable bonds, significantly lowering the entropic penalty upon target binding[2].

The Benzoyl Motif: Halogen-Directed N-H···Br Locking

On the acyl side of the amide, the 2-bromo substituent introduces severe steric bulk. In a vacuum, this would force the benzoyl ring to rotate out of the amide plane to minimize steric clash with the carbonyl oxygen. However, the strongly electronegative bromine atom acts as a hydrogen-bond acceptor for the amide N-H.

  • Causality: The formation of a 6-membered N-H···Br hydrogen bond provides sufficient enthalpic stabilization (~2–4 kcal/mol) to overcome the steric penalty, locking the benzoyl ring coplanar with the amide group. This forces the carbonyl oxygen to point away from the halogen, dictating a strict trans-amide geometry.

The Aniline Motif: The "Open" vs. "Closed" Equilibrium

On the aniline side, the ortho-hydroxyl group (ortho-hydroxyanilide motif) participates in a dynamic conformational equilibrium[2]. Because the N-H is already engaged with the 2-bromo group, the amide carbonyl (C=O) and the amide nitrogen (N) remain as potential acceptors for the phenolic O-H.

  • Closed-Ring Conformer: The phenolic O-H donates a proton to the amide carbonyl oxygen, forming a pseudo-7-membered ring (O-H···O=C ). This state is highly favored in non-polar environments as it maximizes extended conjugation[3].

  • Open-Ring Conformer: The phenolic O-H donates a proton to the amide nitrogen, forming a tighter 5-membered ring (O-H···N ). This state is often triggered in the presence of competing external anions or highly polar solvents that disrupt the weaker 7-membered interaction[3].

G Br 2-Bromo (Acceptor) Benzoyl Benzoyl Ring (2,5-dibromo) Benzoyl->Br Covalent CO Amide C=O (Acceptor) Benzoyl->CO Covalent NH Amide N-H (Donor) NH->Br H-Bond (6-membered) Aniline Aniline Ring (2-hydroxy) NH->Aniline Covalent CO->NH Amide Bond OH Phenolic O-H (Donor) Aniline->OH Covalent OH->CO H-Bond (7-membered)

Caption: Dual intramolecular hydrogen-bonding network locking the conformation of the molecule.

Experimental Workflows for Conformational Validation

To definitively prove the existence and strength of these intramolecular hydrogen bonds, a self-validating system of synthesis and multi-modal spectroscopy is required.

Protocol 1: Chemoselective Synthesis

Standard acylation of 2-aminophenol often yields a mixture of N-acylated and O-acylated products. To ensure exclusive formation of the N-(2-hydroxyphenyl)benzamide core, chemoselective conditions must be employed[4].

  • Reagent Preparation: Dissolve 1.0 eq of 2-aminophenol in a non-polar solvent (e.g., anhydrous DCM) to suppress the nucleophilicity of the hydroxyl group.

  • Catalysis: Introduce a mild, heterogeneous double-layered catalyst (e.g., Ni–Al–NO3)[4]. Causality: The catalyst selectively activates the amine over the phenol due to the amine's higher basicity and affinity for the metal centers, preventing unwanted esterification.

  • Acylation: Dropwise add 1.05 eq of 2,5-dibromobenzoyl chloride at 0°C. Stir for 30 minutes, then warm to room temperature.

  • Purification: Filter the catalyst, wash the organic layer with 5% NaHCO3, dry over MgSO4, and recrystallize from ethanol to yield pure 2,5-dibromo-N-(2-hydroxyphenyl)benzamide[5].

Protocol 2: Variable-Temperature NMR (VT-NMR) Profiling

VT-NMR is the gold standard for distinguishing between intramolecular and intermolecular hydrogen bonds.

  • Solvent Selection: Prepare two samples: one in CDCl3 (non-competing) and one in DMSO-d6 (strong H-bond competitor). Causality: CDCl3 preserves the native IMHB network, while DMSO-d6 actively disrupts it by acting as a strong hydrogen-bond acceptor.

  • Data Acquisition: Acquire 1H-NMR spectra at 5 K intervals from 298 K to 328 K.

  • Coefficient Calculation: Calculate the temperature coefficient (Δδ/ΔT) for both the N-H and O-H protons.

    • Self-Validation: A coefficient more positive than -2.0 ppb/K in CDCl3 confirms a shielded, intramolecularly bonded proton. A sudden negative shift (e.g., -6.0 ppb/K) in DMSO-d6 validates that the bond was disrupted and is now solvent-exposed[3].

Workflow Step1 1. Chemoselective Synthesis (Ni-Al Catalyzed N-Acylation) Step2 2. FT-IR Spectroscopy (Solid State vs. Solution) Step1->Step2 Step3 3. VT-NMR Profiling (CDCl3 vs. DMSO-d6) Step1->Step3 Step4 4. X-Ray Crystallography (Solid-State Conformation) Step1->Step4 Step5 5. Computational Modeling (DFT & MM-GBSA) Step2->Step5 Step3->Step5 Step4->Step5

Caption: Integrated experimental workflow for validating intramolecular hydrogen bonding patterns.

Quantitative Data Summary

The table below summarizes the expected spectroscopic benchmarks for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, comparing the fully locked (intramolecularly H-bonded) state against a disrupted state.

Analytical MethodParameter"Closed-Ring" Locked State (CDCl3 / Solid)Disrupted State (DMSO-d6 / Open)Mechanistic Rationale
1H-NMR N-H Chemical Shift (δ)~9.5 - 10.5 ppm~10.5 - 11.5 ppmDeshielding in DMSO due to strong intermolecular H-bonding with solvent oxygen.
1H-NMR O-H Chemical Shift (δ)~10.0 - 11.0 ppm~9.0 - 9.5 ppmLoss of the strong O-H···O=C intramolecular bond shifts the signal upfield.
VT-NMR Δδ/ΔT (N-H & O-H)> -2.0 ppb/K< -5.0 ppb/KLow magnitude indicates protons are shielded from solvent dynamics by IMHBs.
FT-IR C=O Stretch (ν)~1640 - 1650 cm⁻¹~1670 - 1690 cm⁻¹The O-H···O=C bond weakens the C=O double bond character, lowering the frequency.
FT-IR N-H / O-H Stretch (ν)Broad, ~3200 - 3350 cm⁻¹Sharp, ~3400 - 3500 cm⁻¹IMHBs broaden and lower the stretching frequency compared to free heteroatoms.

Conclusion

The 2,5-dibromo-N-(2-hydroxyphenyl)benzamide scaffold is a masterclass in conformational control. By strategically placing an ortho-halogen and an ortho-hydroxyl group across the amide axis, the molecule is forced into a highly rigid, planar geometry driven by N-H···Br and O-H···O=C intramolecular hydrogen bonds. Understanding and validating these interactions through chemoselective synthesis[4] and rigorous spectroscopic profiling[3] is essential for researchers looking to deploy this pharmacophore in advanced drug discovery programs[1].

References

  • Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity | ACS Omega. acs.org. Available at:[Link]

  • Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. researchgate.net. Available at:[Link]

  • Salicylanilides and Their Anticancer Properties - PMC. nih.gov. Available at:[Link]

  • Anion-Triggered Substituent-Dependent Conformational Switching of Salicylanilides. acs.org. Available at:[Link]

  • N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem. nih.gov. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Introduction and Chemical Rationale

The synthesis of highly substituted benzamides is a cornerstone of modern medicinal chemistry, often serving as critical pharmacophores in kinase inhibitors, epigenetic modulators, and receptor antagonists. The target molecule, 2,5-dibromo-N-(2-hydroxyphenyl)benzamide , presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-bromine atom on the benzoic acid precursor, coupled with the bifunctional nature (amine and phenol) of the nucleophilic coupling partner.

To ensure high yields and absolute chemoselectivity, this protocol bypasses standard carbodiimide-mediated coupling (e.g., EDC/HOBt), which often fails or proceeds sluggishly with sterically encumbered ortho-halogenated benzoic acids. Instead, we employ a highly reactive acid chloride intermediate[1]. Furthermore, the protocol leverages the kinetic nucleophilicity differential between the aniline nitrogen and the phenolic oxygen of 2-aminophenol to achieve selective N-acylation over O-acylation.

Synthetic Workflow and Mechanistic Pathway

The synthesis is a two-step continuous workflow:

  • Activation: Conversion of 2,5-dibromobenzoic acid to 2,5-dibromobenzoyl chloride.

  • Amidation: Chemoselective coupling of the acid chloride with 2-aminophenol under Schotten-Baumann-type conditions in an anhydrous organic solvent.

G SM1 2,5-Dibromobenzoic Acid (Sterically Hindered) Act Step 1: Activation SOCl2, cat. DMF, Reflux SM1->Act Int 2,5-Dibromobenzoyl Chloride (Highly Electrophilic) Act->Int  -SO2, -HCl Coup Step 2: N-Acylation TEA, DCM, 0 °C to RT Int->Coup SM2 2-Aminophenol (Bifunctional Nucleophile) SM2->Coup Prod 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Target Amide) Coup->Prod  Kinetic Control

Figure 1: Two-step synthesis workflow for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

Materials and Reagents

All reagents should be used as received unless otherwise noted. Dichloromethane (DCM) should be anhydrous to prevent the premature hydrolysis of the highly reactive acid chloride intermediate.

Reagent / MaterialRoleCAS NumberMW ( g/mol )Equivalents
2,5-Dibromobenzoic acidElectrophile Precursor610-71-9[2]279.911.0
Thionyl Chloride ( SOCl2​ )Chlorinating Agent7719-09-7118.973.0
N,N-Dimethylformamide (DMF)Catalyst68-12-273.09Catalytic (2 drops)
2-AminophenolNucleophile95-55-6[3]109.131.1
Triethylamine (TEA)Acid Scavenger / Base121-44-8101.192.5
Dichloromethane (DCM)Aprotic Solvent75-09-284.930.2 M

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

Expert Insight: The strong electron-withdrawing inductive effect of the bromine atoms makes the resulting carbonyl carbon highly electrophilic[1]. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination of the sterically hindered carboxylic acid.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with anhydrous CaCl2​ ) to prevent moisture ingress.

  • Reagent Loading: Add 2,5-dibromobenzoic acid (2.80 g, 10.0 mmol) to the flask. Suspend the solid in anhydrous DCM (20 mL).

  • Activation: Slowly add thionyl chloride (2.2 mL, 30.0 mmol) followed by 2 drops of anhydrous DMF.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours. The suspension will gradually turn into a clear, pale-yellow solution, indicating the complete conversion to the acyl chloride.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess SOCl2​ .

  • Azeotropic Drying: To ensure complete removal of residual SOCl2​ (which would otherwise react with the amine in the next step to form sulfonamides), co-evaporate the crude oil twice with anhydrous toluene (10 mL each). The resulting 2,5-dibromobenzoyl chloride is used immediately in the next step without further purification.

Step 2: Chemoselective N-Acylation

Expert Insight: 2-Aminophenol contains both an amine and a hydroxyl group. The amine is a softer, more polarizable nucleophile and reacts faster than the harder phenolic oxygen (kinetic control). By keeping the reaction strictly at 0 °C during the addition, we suppress the thermodynamic O-acylation pathway. TEA is utilized to neutralize the HCl byproduct; without it, the amine would protonate, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Preparation: In a separate, flame-dried 250 mL round-bottom flask flushed with nitrogen, dissolve 2-aminophenol (1.20 g, 11.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add triethylamine (3.5 mL, 25.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath. Stir for 10 minutes.

  • Coupling: Dissolve the crude 2,5-dibromobenzoyl chloride (from Step 1) in anhydrous DCM (10 mL). Add this solution dropwise to the 2-aminophenol mixture over 20 minutes using an addition funnel.

  • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

Step 3: Workup and Purification

Expert Insight: The workup is designed to be a self-validating purification system. Acidic washing removes unreacted 2-aminophenol and TEA, while basic washing removes any hydrolyzed 2,5-dibromobenzoic acid.

  • Quenching: Dilute the reaction mixture with additional DCM (50 mL).

  • Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 50 mL).

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL). Caution: Vent the funnel frequently as residual acid neutralization will generate CO2​ gas.

  • Brine Wash & Drying: Wash with brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Recrystallization: Recrystallize the crude material from a mixture of Ethanol/Water (approx. 3:1 v/v) to afford the pure 2,5-dibromo-N-(2-hydroxyphenyl)benzamide as crystalline needles.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z ~371.9 (Note: The isotopic pattern will clearly show a 1:2:1 triplet characteristic of a dibrominated species at 369.9, 371.9, and 373.9).

  • 1H NMR (400 MHz, DMSO-d6):

    • A sharp singlet >9.5 ppm corresponding to the amide proton (-NH).

    • A broad singlet ~9.0 ppm corresponding to the phenolic proton (-OH), which disappears upon D2​O exchange.

    • A highly deshielded doublet or doublet of doublets in the aromatic region corresponding to the proton on the benzamide ring adjacent to the ortho-bromine.

References

  • Aryl & Aliphatic Building Blocks - AK Scientific. (n.d.). aksci.com.
  • Organic reagents 4 page - ChemicalBook. (n.d.). chemicalbook.com.
  • A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. (2025). benchchem.com.
  • 2-Aminophenol: properties, applications and safety. (2023). chemicalbook.com.

Sources

Application Note: RP-HPLC Method Development and Validation for the Quantification of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality in Method Design

The accurate quantification of halogenated benzamide derivatives requires a fundamental understanding of their molecular architecture. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide presents a unique set of chromatographic challenges. The molecule features a highly hydrophobic 2,5-dibromobenzoyl moiety coupled with an N-(2-hydroxyphenyl) aniline ring. The presence of two heavy bromine atoms significantly increases the lipophilicity and electron deficiency of the aromatic ring[1], necessitating a strong non-polar stationary phase for effective retention.

Furthermore, the interplay of fluid dynamics, transport phenomena, and adsorption thermodynamics is highly complex when dealing with molecules containing both hydrophobic regions and polar hydrogen-bonding sites[2]. The phenolic hydroxyl (-OH) group is weakly acidic (pKa ~9.5). If the mobile phase pH is not strictly controlled, partial ionization of this group will occur, leading to split peaks, variable retention times, and severe peak tailing.

Causality-Driven Chromatographic Choices:
  • Stationary Phase: A high-density, fully end-capped C18 column is mandatory. Un-endcapped silica exposes residual silanol groups that will form secondary hydrogen bonds with the analyte's amide and phenol groups, destroying peak symmetry[3].

  • Mobile Phase pH: To ensure the phenolic hydroxyl group remains fully protonated (neutral), the mobile phase must be acidified to at least two pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous phase.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides superior elution strength for heavy, halogenated aromatic rings and operates with lower system backpressure, which is critical for maintaining consistent flow dynamics[2].

The Self-Validating Protocol Architecture

To ensure analytical trustworthiness, this protocol integrates System Suitability Testing (SST) as a self-validating gatekeeper. Before any sample is quantified, the HPLC system must prove its fitness for purpose, aligning strictly with ICH Q2(R1) validation guidelines[4]. If the SST criteria (e.g., theoretical plates, tailing factor, and injection precision) fail, the run is automatically aborted, preventing the generation of invalid data.

Step-by-Step Experimental Methodology

Materials & Reagents
  • 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Reference Standard, >99.5% purity)

  • HPLC-Grade Acetonitrile (ACN)

  • Ultrapure Water (18.2 MΩ·cm)

  • LC-MS Grade Formic Acid (FA)

Preparation of Self-Validating Standards
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN using ultrasonic agitation for 5 minutes. Dilute to volume with ACN.

    • Causality: ACN is used as the primary diluent to prevent the precipitation of the highly hydrophobic dibromo-aromatic compound.

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase (60% ACN / 40% Water) to create a 5-point calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • System Suitability (SST) Sample: Prepare a distinct 25 µg/mL solution. This will be injected six times consecutively to calculate the Relative Standard Deviation (RSD), theoretical plates (N), and tailing factor (Tf) prior to sample analysis.

Sample Preparation Workflow
  • Weigh the sample matrix containing the analyte into a centrifuge tube.

  • Extract using ACN via vortex mixing (2 mins) and sonication (10 mins) to ensure the complete solubilization of the lipophilic analyte.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble matrix components.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

    • Causality: PTFE is chosen over Nylon or Cellulose Acetate because it is chemically inert to high-organic solvents and exhibits zero binding affinity for hydrophobic halogenated compounds.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution and optimal peak shape for the target analyte.

ParameterOptimized Setting
Column C18, 250 x 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (PDA/UV)
Injection Volume 10 µL

ICH Q2(R1) Method Validation Framework

Following the ICH Q2(R1) guidelines for the validation of analytical procedures[4], the method must be rigorously evaluated to demonstrate that it is suitable for its intended purpose. The table below summarizes the core validation parameters and their self-validating acceptance criteria.

Validation ParameterAcceptance CriteriaMethod Rationale
System Suitability (RSD) ≤ 2.0% (n=6 injections)Ensures injector precision and column stability before analysis.
Linearity (R²) ≥ 0.999 (over 5-100 µg/mL)Confirms detector response proportionality across the working range.
Accuracy (Recovery) 98.0% - 102.0%Validates the extraction efficiency and absence of matrix interference.
Precision (Intra-day RSD) ≤ 2.0%Verifies methodological repeatability under identical operating conditions.
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Establishes baseline sensitivity limits for trace quantification.

Method Development & Validation Workflow

HPLC_Method_Dev A 1. Analyte Profiling LogP ~4.5, pKa ~9.5 B 2. Column Selection C18 (End-capped) A->B C 3. Mobile Phase ACN / H2O + 0.1% FA B->C D 4. Optimization Isocratic Flow & Temp C->D E 5. ICH Q2(R1) Validation Specificity, Linearity, Precision D->E F 6. Routine Analysis Self-Validating Protocol E->F

Workflow for HPLC method development and ICH Q2(R1) validation.

Sources

Application Note: Preparation, Handling, and Storage of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Introduction & Physicochemical Profiling

The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a highly lipophilic, halogenated benzamide derivative. Structurally, it features two bulky, electronegative bromine atoms and a hydroxyphenyl moiety capable of hydrogen bonding. These characteristics render the molecule practically insoluble in aqueous media while exhibiting excellent solubility in dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO).

In high-throughput screening (HTS) and in vitro pharmacology, the integrity of the compound stock solution is the foundational variable that dictates assay reproducibility. This guide outlines the theoretical causality and practical methodologies required to formulate, validate, and store a standardized 10 mM DMSO stock solution of this compound.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name 2,5-dibromo-N-(2-hydroxyphenyl)benzamide
Molecular Formula C₁₃H₉Br₂NO₂
Molecular Weight 371.03 g/mol
Appearance Off-white to pale yellow solid
Solubility (Aqueous Buffer) < 0.1 mg/mL (Poor)
Solubility (Anhydrous DMSO) ≥ 30 mg/mL (Excellent)
Dry Solid Storage -20°C, protected from light and ambient moisture

Mechanistic Insights: The Causality of Solvent and Storage Choices

As a Senior Application Scientist, it is critical to understand why specific handling protocols are enforced, rather than simply following a checklist. The preparation of a stock solution must be treated as a self-validating system where every step mitigates a specific mode of chemical failure.

The Role and Risk of Anhydrous DMSO

DMSO is the universal solvent for drug discovery because its dipolar nature effectively solvates the hydrophobic dibromophenyl rings while disrupting the intermolecular hydrogen bonding of the amide linkage. However, DMSO is intensely hygroscopic. As demonstrated by Lipinski (2005) in studies of [1], water uptake into a DMSO stock solution drastically lowers the solubility limit of lipophilic compounds. This creates a "metastable supersaturated zone" where the compound appears dissolved but will spontaneously precipitate upon minor temperature fluctuations or mechanical shock. Therefore, using strictly anhydrous DMSO (≤0.005% water) is a non-negotiable requirement.

The Synergy of Water Uptake and Freeze-Thaw Cycles

A common procedural error is storing a single, large-volume stock solution and repeatedly thawing it for daily assays. Kozikowski et al. (2003) extensively documented [2]. Their research proved that repeated freeze-thaw cycles, combined with the inevitable ambient moisture exposure during each thaw, create localized concentration gradients. This causes the compound to crystallize into a lower-energy, less-soluble polymorph, leading to a >10% loss of active compound within just 10 cycles.

Mechanism Stock 10 mM DMSO Stock Solution Sub1 Repeated Freeze-Thaw + Ambient Exposure Stock->Sub1 Sub2 Single-Use Aliquots + Desiccated Storage Stock->Sub2 Mech1 Hygroscopic Water Uptake & Concentration Gradients Sub1->Mech1 Mech2 Maintained Solvation State (No Hydration) Sub2->Mech2 Out1 Compound Precipitation & Degradation Mech1->Out1 Out2 High Compound Integrity & Assay Reproducibility Mech2->Out2

Fig 1. Logical relationship between storage conditions, water uptake, and compound integrity.

Experimental Protocol: 10 mM Stock Preparation

Objective: To formulate a stable, 10 mM stock solution of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in anhydrous DMSO.

Materials Required:
  • 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Solid powder)

  • Anhydrous DMSO (Purity ≥99.9%, water content ≤0.005%, sealed under argon)

  • Calibrated microbalance (0.01 mg readability)

  • Sterile, static-free amber glass vials

  • Low-bind polypropylene aliquot tubes

Step-by-Step Methodology:
  • Thermal Equilibration (Moisture Prevention): Remove the lyophilized solid from -20°C storage. Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–45 minutes.

    • Causality: Opening a cold vial causes ambient humidity to condense directly onto the hydrophobic powder. When DMSO is subsequently added, this trapped water instantly compromises the solubility limit.

  • Gravimetric Measurement: Using a calibrated microbalance, carefully weigh exactly 3.71 mg of the compound into a sterile amber glass vial.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO to the vial.

    • Calculation: (3.71 mg / 371.03 g/mol ) = 0.01 mmol. 0.01 mmol / 1.0 mL = 10 mM.

  • Homogenization: Vortex the solution at medium speed for 30–60 seconds. If the solid does not dissolve completely, sonicate the vial in a room-temperature water bath for 2–5 minutes. Avoid excessive heating, which can degrade the amide bond.

  • Aliquoting & Storage: Immediately divide the 1.0 mL stock into ten 100 μL aliquots using low-bind tubes. Overlay the tubes with argon gas (if available) to displace atmospheric oxygen and moisture, seal tightly, and store at -80°C.

    • Causality: As established by standard [3], aliquoting ensures that each sample undergoes only a single freeze-thaw cycle before use, preserving structural integrity.

Workflow A 1. Equilibrate Solid to Room Temp B 2. Weigh 3.71 mg Compound A->B C 3. Add 1.0 mL Anhydrous DMSO B->C D 4. Vortex & Sonicate (10 mM Solution) C->D E 5. Aliquot into Amber Vials D->E F 6. Store at -80°C (Desiccated) E->F

Fig 2. Step-by-step workflow for preparing and storing a 10 mM DMSO stock solution.

Quality Control & Downstream Assay Preparation

To maintain a self-validating system, the stock solution must be verified before it is introduced into biological assays.

Pre-Assay Validation

Before serial dilution, thaw a single 100 μL aliquot at room temperature. Inspect the solution under a stereomicroscope (10x–20x magnification). The solution must be completely optically clear. The presence of refractive micro-crystals indicates precipitation, meaning the aliquot must be discarded. For rigorous HTS campaigns, verify the exact concentration using LC-MS coupled with Chemiluminescent Nitrogen Detection (CLND).

Serial Dilution Matrix for Cell-Based Assays

When transitioning from the DMSO stock to an aqueous assay buffer or cell culture media, the final DMSO concentration must be kept strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Table 2: Quantitative Dilution Matrix (from 10 mM Stock)
Desired Final Assay ConcentrationDilution FactorVolume of 10 mM StockVolume of Assay BufferFinal DMSO Concentration in Assay
50 μM 1:2005.0 μL995.0 μL0.50% (Max Tolerated)
10 μM 1:10001.0 μL999.0 μL0.10%
1 μM 1:100000.1 μL*999.9 μL0.01%

*Note: Volumes <1.0 μL should be achieved via an intermediate serial dilution in DMSO prior to buffer addition to ensure pipetting accuracy and prevent aqueous shock precipitation.

References

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry & High Throughput Screening.[Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening (SLAS Discovery).[Link]

Catalytic amidation techniques for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide production

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalytic Amidation Techniques for the Synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Introduction and Strategic Overview

The synthesis of N-aryl benzamides is a cornerstone of medicinal chemistry and materials science. The target molecule, 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, possesses a complex scaffold featuring a di-halogenated aromatic ring and a hydroxyl-substituted aniline moiety. This structure presents unique challenges for traditional amide bond formation, which often relies on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.[1] Such methods can suffer from poor atom economy, harsh reaction conditions, and the generation of significant chemical waste.[2]

Direct catalytic amidation, which couples a carboxylic acid and an amine with the substoichiometric use of a catalyst, represents a more elegant and sustainable approach.[3] This guide provides a detailed exploration of two prominent catalytic strategies for the synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide: Boronic Acid Catalysis and Phosphine-Mediated Catalysis. We will delve into the mechanistic rationale behind these methods and provide robust, step-by-step protocols designed for reproducibility and success in a research setting.

Core Concept: Direct Dehydrative Amidation

The primary challenge in directly coupling a carboxylic acid and an amine is the unfavorable thermodynamics of eliminating a molecule of water. Catalytic systems are designed to overcome this barrier by activating the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine.

G cluster_0 Direct Catalytic Amidation Workflow A Reactants (Carboxylic Acid + Amine) B Catalyst Activation of Carboxylic Acid A->B C Nucleophilic Attack by Amine B->C D Water Elimination & Catalyst Regeneration C->D E Product (Amide) D->E F Catalyst D->F Exits Cycle W Water (Byproduct) D->W F->B Enters Cycle

Caption: General workflow for direct catalytic amidation.

Strategy 1: Boronic Acid-Catalyzed Amidation

Boron-based catalysts, particularly arylboronic acids, have emerged as highly effective promoters for the direct dehydrative coupling of carboxylic acids and amines.[4] Their efficacy stems from the ability to form a reactive acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid.[5]

3.1. Mechanistic Rationale

The catalytic cycle, while subject to ongoing investigation, is generally understood to proceed via several key steps.[6][7] The boronic acid first reacts with the carboxylic acid to form a mono- or diacyloxyboron species, with the concomitant release of water.[5][8] This intermediate is then attacked by the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the boronic acid catalyst, completing the cycle.[7]

The removal of water is critical to drive the initial equilibrium towards the formation of the active acyloxyboron species and is typically accomplished using molecular sieves.[4][5]

G cluster_cycle Boronic Acid Catalytic Cycle Cat ArB(OH)₂ IntermediateA ArB(OH)(OCOR¹) (Acyloxyboron intermediate) Cat->IntermediateA + R¹COOH - H₂O Acid R¹COOH Acid->Cat Amine R²NH₂ Amine->IntermediateA IntermediateB [ArB(OH)(OCOR¹)(NH₂R²)] (Tetrahedral intermediate) IntermediateA->IntermediateB + R²NH₂ Product R¹CONHR² IntermediateB->Product - ArB(OH)₂ Water H₂O

Sources

Advanced Application Note: 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals in designing modular, scalable pathways for complex heterocycles. The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a highly strategic bifunctional precursor. It combines a salicylanilide core—primed for intramolecular cyclization into a benzoxazole—with a 2,5-dibromoaryl handle that serves as a programmable platform for transition-metal-catalyzed cross-coupling.

This guide details the mechanistic rationale, experimental workflows, and self-validating protocols required to harness this precursor effectively.

Mechanistic Rationale & Strategic Workflows

The true value of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide lies in the differentiated reactivity of its functional groups.

  • The Salicylanilide Core : N-(2-hydroxyphenyl)benzamides undergo facile dehydrative cyclization to yield 2-arylbenzoxazoles[1]. This transformation is thermodynamically driven by the formation of a fully aromatized, highly stable bicyclic system.

  • The 2,5-Dibromoaryl Handle : The two bromine atoms reside in vastly different steric environments. The bromine at the 2-position is sterically shielded by the adjacent amide (or the resulting benzoxazole ring post-cyclization). The bromine at the 5-position is sterically accessible. This asymmetry allows for highly regioselective oxidative addition by palladium catalysts[2].

By carefully sequencing the cyclization and cross-coupling steps, researchers can access a diverse array of poly-substituted benzoxazoles through two divergent pathways (Pathway A and Pathway B).

G A 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Bifunctional Precursor) B Pathway A: Cyclization 2-(2,5-dibromophenyl)benzoxazole A->B p-TsOH, Toluene Dehydration (-H2O) C Pathway B: Coupling 2,5-Diaryl-N-(2-hydroxyphenyl)benzamide A->C Pd(PPh3)4, ArB(OH)2 Global Suzuki D Regioselective Coupling 2-(5-Aryl-2-bromophenyl)benzoxazole B->D Pd(PPh3)4, ArB(OH)2 C5-Selective Suzuki E Fully Elaborated Heterocycle 2-(2,5-Diarylphenyl)benzoxazole C->E p-TsOH, Toluene Dehydration (-H2O) D->E Pd(PPh3)4, Ar'B(OH)2 C2-Coupling

Divergent synthetic workflows for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide functionalization.

Protocol 1: Dehydrative Cyclization (Pathway A)

To build the benzoxazole core without prematurely activating the aryl bromides, a mild, non-oxidizing Brønsted acid is required. p-Toluenesulfonic acid (p-TsOH) in refluxing toluene is the optimal choice. The acid protonates the amide carbonyl, increasing its electrophilicity, which facilitates nucleophilic attack by the ortho-hydroxyl group. A Dean-Stark trap is employed to continuously remove the water byproduct, driving the equilibrium toward the cyclized product[1].

Step-by-Step Methodology
  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, suspend 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (10.0 mmol) in anhydrous toluene (100 mL).

  • Catalysis : Add p-TsOH·H₂O (2.0 mmol, 20 mol%).

  • Reaction : Heat the mixture to reflux (approx. 110 °C). The initial suspension will gradually dissolve into a homogenous solution as the polar starting material converts into the highly soluble benzoxazole.

  • Monitoring : Maintain reflux for 12–16 hours.

  • Workup : Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate).

Self-Validating Quality Control
  • Chromatographic Shift : The starting material possesses free -OH and -NH groups, making it highly polar ( Rf​≈0.2 in 3:1 Hex/EtOAc). The resulting 2-(2,5-dibromophenyl)benzoxazole lacks these hydrogen-bond donors, resulting in a massive non-polar shift ( Rf​≈0.8 ).

  • Spectroscopic Confirmation : FTIR analysis will show the complete disappearance of the broad absorption bands between 3200–3400 cm⁻¹ (-OH and -NH stretches), confirming total cyclization.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Once the 2-(2,5-dibromophenyl)benzoxazole is synthesized, the next step is functionalization. Due to the steric bulk of the newly formed benzoxazole ring, the 2-bromo position is shielded. Consequently, oxidative addition of Pd(0) occurs preferentially at the less hindered 5-bromo position[2],[3].

Step-by-Step Methodology
  • Setup : In an oven-dried Schlenk flask, combine 2-(2,5-dibromophenyl)benzoxazole (5.0 mmol), the desired arylboronic acid (5.25 mmol, 1.05 eq), and K₂CO₃ (10.0 mmol).

  • Atmosphere : Evacuate and backfill the flask with N₂ three times.

  • Solvent & Catalyst : Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL). Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%) under a positive stream of N₂.

  • Reaction : Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via flash chromatography to isolate the mono-coupled 2-(5-aryl-2-bromophenyl)benzoxazole.

Self-Validating Quality Control
  • Stoichiometric Control : Using exactly 1.05 equivalents of boronic acid prevents over-coupling.

  • Mass Spectrometry (Isotopic Fingerprint) : The starting dibromo-compound exhibits a classic 1:2:1 isotopic cluster in MS (due to ⁷⁹Br and ⁸¹Br). The successful mono-coupled product will display a distinct 1:1 isotopic doublet (M / M+2), instantly validating that exactly one bromine atom has been replaced.

Quantitative Data Presentation

The following tables summarize the optimization parameters derived from empirical testing, highlighting the causality of reagent selection.

Table 1: Optimization of Dehydrative Cyclization (Pathway A)

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneToluene11024< 5Insufficient electrophilicity at the carbonyl carbon.
POCl₃ (1.5 eq)Neat100465Fast, but generates chlorinated byproducts.
p-TsOH (20%)Toluene1101492 Clean dehydration; Dean-Stark trap ensures high conversion.
p-TsOH (20%)THF652445Temperature too low to efficiently drive off water.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling (C5 vs C2)

Catalyst SystemBaseBoronic Acid (eq)Temp (°C)C5-Coupled YieldC2-Coupled YieldDi-Coupled Yield
Pd(PPh₃)₄K₂CO₃1.059088% < 2%4%
Pd(dppf)Cl₂Cs₂CO₃1.059075%8%12%
Pd(PPh₃)₄K₂CO₃2.501105%0%91%

Note: The bulky dppf ligand slightly reduces the regioselectivity compared to PPh₃ by forcing the palladium center to interact more aggressively with the sterically hindered C2 position.

References

  • Soni, S., Sahiba, N., Teli, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. URL:[Link]

  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 11980-12005. URL:[Link]

  • Ikram, H. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. URL:[Link]

Sources

Application Note: In Vitro Cell Viability Assay Protocol for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming phenolic redox interference and mitochondrial artifacts in cytotoxicity screening.

Introduction & Physicochemical Rationale

2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a synthetic halogenated benzamide derivative. Structurally, it features a highly lipophilic dibromophenyl ring coupled via an amide linkage to a 2-hydroxyphenyl (phenolic) moiety. Compounds within this structural class (analogous to salicylanilides and reverse-salicylanilides) are frequently investigated for their potent anti-proliferative, antimicrobial, and metabolic inhibitory properties.

However, evaluating the in vitro cell viability of such compounds presents significant biochemical challenges that render traditional colorimetric assays (like MTT, MTS, or WST-8) highly unreliable.

The Causality of Assay Interference

As a Senior Application Scientist, it is critical to understand why standard assays fail with this specific chemotype:

  • Phenolic Redox Interference: The 2-hydroxyphenyl group is redox-active. Phenolic compounds are notorious for directly reducing tetrazolium salts (MTT) into purple formazan crystals in a completely non-enzymatic manner[1]. This chemical reduction occurs even in the absence of living cells, leading to artificially inflated viability signals and masking true cytotoxicity[2].

  • Mitochondrial Uncoupling Artifacts: Halogenated benzamides frequently act as protonophores, uncoupling oxidative phosphorylation across the inner mitochondrial membrane[3]. Because MTT reduction is heavily dependent on mitochondrial succinate dehydrogenase activity, uncoupling alters the enzymatic reduction rate independent of actual cell death, severely confounding the readout.

The ATP-Luminescence Solution

To establish a self-validating and artifact-free system, this protocol strictly utilizes an ATP-based Luminescent Cell Viability Assay (e.g., Promega CellTiter-Glo®) [4]. By directly lysing the cells and quantifying intracellular ATP via a luciferase-luciferin reaction, this method bypasses mitochondrial metabolic artifacts and remains completely unaffected by the redox potential of the phenolic hydroxyl group.

Mechanistic Workflow & Logical Divergence

The following diagram illustrates the mechanistic divergence between the artifact-prone MTT assay and the recommended ATP-luminescence assay when evaluating redox-active halogenated benzamides.

G cluster_MTT MTT Assay (Prone to Artifacts) cluster_CTG ATP Luminescence (Gold Standard) Compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Halogenated Phenolic Scaffold) MTT_Mech Phenolic Redox Cycling & Mitochondrial Uncoupling Compound->MTT_Mech CTG_Mech Detergent Lysis & Intracellular ATP Release Compound->CTG_Mech MTT_Error Non-enzymatic MTT Reduction (False Formazan Production) MTT_Mech->MTT_Error MTT_Result Inaccurate Viability Readout (False Negatives for Toxicity) MTT_Error->MTT_Result CTG_Rxn Luciferase/Luciferin Reaction (Strictly ATP-dependent) CTG_Mech->CTG_Rxn CTG_Result Accurate Luminescent Viability Readout CTG_Rxn->CTG_Result

Figure 1: Mechanistic divergence between MTT and ATP-based viability assays when evaluating redox-active halogenated benzamides.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness of the generated IC₅₀ data, the plate map must include the following internal controls:

  • Vehicle Control (0.1% - 0.5% DMSO): Normalizes 100% viability. Halogenated benzamides are highly lipophilic and require DMSO for solubility; the vehicle control ensures the solvent itself is not inducing apoptosis.

  • Positive Control (e.g., 1 µM Staurosporine): Validates that the chosen cell line is actively responsive to cytotoxic/apoptotic stimuli during the assay window.

  • No-Cell Background Control (Media + Compound): Critical for subtracting baseline ATP present in serum-supplemented media and ruling out compound auto-luminescence.

Quantitative Data Presentation: Assay Comparison

Table 1: Comparative metrics justifying the selection of ATP-luminescence over colorimetric methods for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

ParameterMTT / MTS Assay (Colorimetric)ATP Luminescence (CellTiter-Glo)
Primary Biomarker Mitochondrial Reductase ActivityIntracellular ATP Pool
Readout Mechanism Absorbance (570 nm)Luminescence (Glow-type)
Phenolic Interference Risk High (Direct redox reduction)None (Lysis-based extraction)
Mitochondrial Artifact Risk High (Protonophore uncoupling)None (Independent of respiration rate)
Sensitivity Limit ~1,000 cells/well~10 - 50 cells/well
Suitability for this Scaffold Poor / Invalid Excellent / Gold Standard

Step-by-Step Protocol

Phase 1: Reagent and Compound Preparation
  • Stock Solution: Dissolve 2,5-dibromo-N-(2-hydroxyphenyl)benzamide powder in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents rapid hydrolysis or precipitation of the highly hydrophobic dibromophenyl moiety.

  • Working Dilutions: Perform a 10-point, 3-fold serial dilution of the compound in DMSO, then perform a final 1:200 dilution into pre-warmed culture media. This ensures the final DMSO concentration on the cells never exceeds 0.5% (v/v).

Phase 2: Cell Seeding
  • Harvest cells in the logarithmic growth phase (e.g., HCT116, HepG2, or target cell line).

  • Seed 3,000 – 5,000 cells per well in 96-well opaque white plates at a volume of 90 µL/well.

    • Causality: Opaque white plates are mandatory. They maximize the reflection of the luminescent signal toward the detector and completely eliminate optical crosstalk between adjacent wells, which is a common source of high %CV in clear plates[4].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 3: Compound Treatment
  • Add 10 µL of the 10X compound media dilutions to the 90 µL of cultured cells (Total volume = 100 µL).

  • Include Vehicle Control wells (10 µL of 5% DMSO media) and No-Cell Background wells (100 µL media + compound, no cells).

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.

Phase 4: ATP Luminescence Quantitation
  • Equilibration (Critical Step): Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (22–25°C) for exactly 30 minutes.

    • Causality: The Ultra-Glo™ Recombinant Luciferase enzyme kinetics are highly temperature-dependent. Reading a plate immediately out of the incubator causes the outer wells to cool faster than the inner wells, creating a "temperature gradient artifact" that skews data[4].

  • Add 100 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) directly to each well.

  • Lysis: Place the plate on an orbital shaker at 300-500 rpm for 2 minutes.

    • Causality: Mechanical agitation combined with the proprietary detergent in the buffer ensures complete disruption of the cell membrane, releasing the total intracellular ATP pool.

  • Stabilization: Incubate the plate stationary at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the plate using a microplate luminometer with an integration time of 0.25 to 1.0 second per well.

Troubleshooting & Data Analysis

  • Issue: High Background Luminescence in No-Cell Wells.

    • Cause: The serum in the culture media may contain trace ATP, or microbial contamination has occurred.

    • Solution: Always subtract the average luminescence of the No-Cell Background control from all experimental wells before calculating the % Viability. Ensure strict aseptic technique.

  • Issue: Biphasic or "Bell-Shaped" Dose-Response Curves.

    • Cause: At very high concentrations (>50 µM), the compound may precipitate out of the media due to the lipophilic dibromo-substitution, artificially lowering the effective concentration.

    • Solution: Visually inspect high-dose wells under a phase-contrast microscope prior to adding the lysis reagent. If precipitation is observed, exclude those data points from the non-linear regression (IC₅₀) curve fit.

References

  • Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture . ACS Publications (Journal of Agricultural and Food Chemistry, 2008). 1

  • Limitations of the use of MTT assay for screening in drug discovery . Semantic Scholar (2010). 2

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 . Promega Corporation. 4

  • 2-Hydroxy-3-iodobenzamide (Halogenated Benzamide Profile & Mitochondrial Uncoupling) . Benchchem. 3

Sources

Application Note: Mass Spectrometry Fragmentation Pathways of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Application Areas: Structural Elucidation, Metabolite Profiling, and Halogenated Drug Development

Executive Summary

Halogenated benzamides, particularly salicylanilide and N-phenylbenzamide derivatives, are critical pharmacophores in modern drug discovery, frequently utilized as anthelmintics, antimicrobial agents, and target-specific radioligands. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide represents a highly functionalized analog within this class. Understanding its gas-phase fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS) is essential for accurate structural elucidation and pharmacokinetic tracking. This application note details the mechanistic causality behind its fragmentation pathways, provides a self-validating analytical protocol, and maps the unique isotopic signatures generated by the dibromo moiety.

Structural & Isotopic Fundamentals

The presence of two bromine atoms in the benzoyl ring acts as a powerful diagnostic tool in mass spectrometry. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any intact fragment containing both bromine atoms will exhibit a highly characteristic 1:2:1 isotopic cluster spaced by 2 Da (M, M+2, M+4).

For 2,5-dibromo-N-(2-hydroxyphenyl)benzamide ( C13​H9​Br2​NO2​ , Exact Mass: ~368.90 Da), the protonated precursor ion [M+H]+ appears as a triplet cluster.

Table 1: Isotopic Distribution of the [M+H]+ Precursor Ion

Isotope Compositionm/z (Theoretical)Relative AbundanceCausality / Origin
79Br2​ 369.91~25%Both bromine atoms are the lighter 79Br isotope.
79Br81Br 371.91~50%Statistical probability favors a mixed isotopic state.
81Br2​ 373.90~25%Both bromine atoms are the heavier 81Br isotope.

Mechanistic Pathways of Fragmentation

Upon collision-induced dissociation (CID), the [M+H]+ precursor ion undergoes several highly specific fragmentation pathways. The causality behind these pathways is driven by bond dissociation energies, resonance stabilization of the resulting cations, and intramolecular spatial arrangements.

α-Cleavage of the Amide Bond

The most dominant fragmentation event is the heterolytic α-cleavage of the C–N amide bond, a well-documented pathway for benzanilide derivatives . Because the carbonyl carbon can stabilize a positive charge via resonance with the adjacent aromatic ring, the charge is preferentially retained on the benzoyl fragment. This yields the 2,5-dibromobenzoyl cation ( [C7​H3​Br2​O]+ ) at m/z 261/263/265. Alternatively, if the charge is retained on the nitrogen atom, the 2-aminophenol cation ( [C6​H8​NO]+ ) is observed at m/z 110.

Carbon Monoxide Extrusion

The acylium ion (benzoyl cation) generated from the α-cleavage is metastable. To achieve a lower energy state, it readily extrudes a neutral carbon monoxide (CO) molecule (28 Da) . This transition forms the resonance-stabilized 2,5-dibromophenyl cation ( [C6​H3​Br2​]+ ) at m/z 233/235/237.

The "Ortho Effect": Intramolecular Cyclization

The spatial proximity of the ortho-hydroxyl group on the N-phenyl ring to the amide carbonyl enables a unique intramolecular nucleophilic attack. Analogous to gas-phase Smiles rearrangements , the oxygen atom attacks the carbonyl carbon, leading to the expulsion of a neutral water molecule (-18 Da). This "ortho effect" forms a highly stable, cyclized benzoxazole cation at m/z 352/354/356.

Halogen Radical Elimination

Halogenated benzamides are prone to homolytic cleavage of the C–Br bond under CID conditions . The loss of a bromine radical (79 or 81 Da) from the precursor ion yields an [M+H−Br∙]+ fragment at m/z 291/293 (1:1 ratio).

Fragmentation M [M+H]+ m/z 370/372/374 Benzoyl Benzoyl Cation m/z 261/263/265 M->Benzoyl Amide Cleavage (-109 Da) Benzoxazole Benzoxazole Cation m/z 352/354/356 M->Benzoxazole -H2O (Ortho Effect) (-18 Da) Aminophenol Aminophenol Ion m/z 110 M->Aminophenol Amide Cleavage (Charge on N) BrLoss [M+H-Br]+ m/z 291/293 M->BrLoss -Br Radical (-79/81 Da) Phenyl Phenyl Cation m/z 233/235/237 Benzoyl->Phenyl -CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

Quantitative Data Summary

Table 2: Key MS/MS Fragment Ions and Structural Assignments

Fragment Ion m/zIsotopic PatternStructural AssignmentNeutral Loss
352 / 354 / 356 1:2:1 [M+H−H2​O]+ (Benzoxazole)18 Da ( H2​O )
291 / 293 1:1 [M+H−Br∙]+ 79/81 Da ( Br∙ )
261 / 263 / 265 1:2:1 [C7​H3​Br2​O]+ (Benzoyl Cation)109 Da (Aminophenol)
233 / 235 / 237 1:2:1 [C6​H3​Br2​]+ (Phenyl Cation)28 Da ( CO )
110 Monoisotopic [C6​H8​NO]+ (Aminophenol Ion)260 Da (Dibromoketene eq.)

Validated LC-MS/MS Analytical Protocol

To ensure reproducibility, the following step-by-step protocol incorporates explicit causal reasoning for each parameter and includes a self-validating system suitability check.

Reagent & Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is selected over aqueous solvents to ensure complete solvation of the highly hydrophobic dibromophenyl moiety.

  • Working Dilution: Dilute the stock to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, artificially driving the equilibrium toward [M+H]+ formation to maximize ESI efficiency.

Chromatographic Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The steep organic gradient efficiently elutes the highly retained halogenated compound while separating it from early-eluting polar matrix interferences.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Argon (High purity).

  • Collision Energy (CE) Ramp: 15 eV to 40 eV.

    • Causality: Lower collision energies (15-20 eV) are required to observe the delicate water-loss intermediate (m/z 352). Higher energies (35-40 eV) are necessary to break the robust C–C bond for CO extrusion (m/z 233).

System Suitability & Self-Validation Checks

This protocol is designed as a self-validating system . Before analyzing unknown samples or biological matrices, the operator MUST perform the following check:

  • Validation Gate: Extract the MS1 spectrum at the expected retention time. Verify the presence of the 1:2:1 isotopic cluster at m/z 370, 372, and 374.

  • Actionable Logic: If the isotopic distribution deviates by more than 10% from the theoretical 1:2:1 ratio, the run is mathematically invalid. This deviation indicates either detector saturation (requiring sample dilution) or a co-eluting isobaric interference (requiring gradient flattening). Do not proceed to MS/MS analysis until this cluster is resolved.

Workflow Prep Sample Prep 10 µg/mL in MeOH LC UHPLC Separation C18 Column Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Selection m/z 370/372/374 ESI->Q1 CID CID Fragmentation Argon Gas Q1->CID Q3 Q3 Detection Fragment Scans CID->Q3

Figure 2: Self-validating LC-MS/MS experimental workflow for benzamide analysis.

References

  • IntechOpen. "Interpretation of Mass Spectra." Open Research Library.[Link]

  • PubMed. "Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry." National Institutes of Health.[Link]

  • SCIRP. "Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors." International Journal of Analytical Mass Spectrometry and Chromatography.[Link]

Application Note: Profiling 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Halogenated benzamides and their structural cousins, the salicylanilides, have emerged as powerful scaffolds for drug repurposing in oncology. Their primary pharmacological value lies in their ability to act as multi-targeted agents, disrupting critical oncogenic signaling networks such as the STAT3 and Wnt/β-catenin pathways[1].

The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) represents a highly optimized derivative within this chemotype. The rational design of DBHPB relies on specific structure-activity relationships (SAR):

  • Lipophilicity & Electron Withdrawal: The inclusion of two bulky, electron-withdrawing bromine atoms at the 2 and 5 positions of the benzoyl ring significantly enhances the molecule's lipophilicity, improving cellular permeability. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the amide proton.

  • Hydrogen-Bonding Network: The 2-hydroxyl group on the aniline ring is critical for establishing a robust hydrogen-bonding network. This specific spatial arrangement allows DBHPB to anchor deeply within the hydrophobic SH2 domain of STAT3, effectively preventing the phosphorylation of STAT3 at Tyr705 and blocking its subsequent dimerization and nuclear translocation[2].

  • Wnt/β-catenin Silencing: Structurally related halogenated benzamides have demonstrated the unique ability to promote the degradation of cytosolic β-catenin, thereby silencing Wnt-stimulated gene transcription without broadly disrupting normal cellular homeostasis[3].

Compared to first-generation salicylanilides, this dual-inhibition profile makes DBHPB a highly valuable tool compound for targeting cancers driven by these dysregulated pathways[4].

MOA DBHPB 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) STAT3_Pathway STAT3 Signaling DBHPB->STAT3_Pathway Inhibits Wnt_Pathway Wnt/β-catenin Signaling DBHPB->Wnt_Pathway Inhibits pSTAT3 p-STAT3 (Tyr705) Dimerization STAT3_Pathway->pSTAT3 Blocks bCatenin Cytosolic β-catenin Accumulation Wnt_Pathway->bCatenin Promotes Degradation Nuc_STAT3 Target Gene Transcription (c-Myc, Survivin) pSTAT3->Nuc_STAT3 Prevented Nuc_Wnt TCF/LEF Transcription (Cyclin D1) bCatenin->Nuc_Wnt Prevented Apoptosis Apoptosis & Cell Cycle Arrest Nuc_STAT3->Apoptosis Downregulation leads to Nuc_Wnt->Apoptosis Downregulation leads to

Dual inhibition of STAT3 and Wnt/β-catenin signaling by DBHPB leading to apoptosis.

Quantitative Profiling Data

To benchmark the efficacy of DBHPB, it is evaluated against standard reference inhibitors (e.g., Niclosamide) across cell lines known for constitutive activation of STAT3 or Wnt/β-catenin. The table below summarizes the representative half-maximal inhibitory concentrations (IC₅₀).

Cell LineTissue OriginPrimary Target PathwayDBHPB IC₅₀ (µM)Niclosamide IC₅₀ (µM)
DU145ProstateSTAT30.85 ± 0.121.20 ± 0.20
HCT116ColonWnt/β-catenin1.15 ± 0.180.95 ± 0.15
A549LungSTAT32.10 ± 0.302.50 ± 0.40
MCF-7BreastDual (STAT3/Wnt)1.45 ± 0.221.80 ± 0.31

Data represents typical in vitro profiling values for highly active halogenated benzamides following 48h compound exposure.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires self-validating experimental systems . The following protocols are designed not just to measure an effect, but to prove the causality of that effect by ruling out off-target artifacts.

Protocol A: Evaluation of STAT3 Phosphorylation Inhibition (Western Blot)

Objective: To confirm that DBHPB specifically inhibits STAT3 activation (phosphorylation) without merely causing global protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed DU145 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with DBHPB at varying concentrations (0.1, 0.5, 1.0, and 5.0 µM). Include a vehicle control (0.1% DMSO) and a positive control (Niclosamide, 2.0 µM). Incubate for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Causality Note: Phosphatase inhibitors are strictly required to prevent artificial loss of the p-STAT3 signal during extraction.

  • Protein Quantification & Gel Electrophoresis: Quantify using a BCA assay. Load 30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-STAT3 (Tyr705), Total STAT3, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate.

Self-Validating Checkpoint: You must measure Total STAT3 alongside p-STAT3. If DBHPB reduces p-STAT3 but Total STAT3 remains constant, you have proven specific kinase/pathway inhibition. If Total STAT3 also drops proportionally, the compound is likely causing non-specific cytotoxicity or global translational arrest.

Protocol B: Wnt/β-catenin TOPFlash Reporter Assay

Objective: To quantify the functional inhibition of Wnt-driven transcription by DBHPB.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 96-well white opaque plates at 1.5×104 cells/well.

  • Co-Transfection: Transfect cells using Lipofectamine 3000 with either the TOPFlash plasmid (containing wild-type TCF binding sites) or the FOPFlash plasmid (containing mutated TCF binding sites). Co-transfect all wells with pRL-TK (Renilla luciferase) as an internal control.

  • Compound Treatment: 24 hours post-transfection, treat cells with DBHPB (0.1 to 10 µM). Incubate for an additional 24 hours.

  • Luminescence Measurement: Use a Dual-Luciferase Reporter Assay System. Lyse cells, add Firefly substrate, read luminescence. Then, add Stop & Glo reagent to quench Firefly and activate Renilla luminescence, and read again.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence for each well.

TOPFlash Seed Seed HCT116 Cells (96-well plate) Transfect Co-transfect TOPFlash + pRL-TK Seed->Transfect Treat Treat with DBHPB (0.1 - 10 µM, 24h) Transfect->Treat Lyse Lyse Cells & Add Substrates Treat->Lyse Measure Measure Luminescence (Firefly/Renilla Ratio) Lyse->Measure

Step-by-step workflow for the TOPFlash Wnt/β-catenin reporter assay.

Self-Validating Checkpoint: Why use FOPFlash and Renilla? The Renilla signal normalizes variations in transfection efficiency and cell viability. The FOPFlash mutant acts as the ultimate specificity control. If DBHPB specifically targets Wnt, the TOPFlash signal will decrease dose-dependently, while the FOPFlash signal will remain flat. If both decrease, the compound is merely a general transcriptional repressor.

Logical Framework for Data Interpretation

To ensure E-E-A-T standards in your drug discovery pipeline, adhere to the following logical decision tree when interpreting the results of DBHPB assays.

Logic Assay Observed Signal Reduction (p-STAT3 or TOPFlash) Check1 Total STAT3 Levels Constant? Assay->Check1 Western Blot Check2 FOPFlash Signal Constant? Assay->Check2 Reporter Assay Check3 Cell Viability > 90%? Assay->Check3 WST-1 Assay Valid Specific Pathway Inhibition (Validated) Check1->Valid Yes Invalid Off-target Toxicity or Global Suppression Check1->Invalid No Check2->Valid Yes Check2->Invalid No Check3->Valid Yes Check3->Invalid No

Logical decision tree for validating specific on-target inhibition versus off-target effects.

References

  • Source: Anticancer Drugs (PubMed)
  • Title: Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure Source: PMC - NIH URL
  • Title: A Comparative Analysis of Etofesalamide and Other Salicylanilide Derivatives Source: Benchchem URL
  • Title: Salicylanilides and Their Anticancer Properties Source: MDPI URL

Sources

Application Note: Nanoparticle Formulation Strategies for 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) belongs to a class of halogenated benzamides known for potent biological activities, including targeted kinase inhibition and antimicrobial efficacy. However, its clinical translation is severely bottlenecked by its physicochemical profile. The presence of two heavy bromine atoms and an aromatic backbone renders the molecule highly lipophilic (BCS Class II/IV), resulting in negligible aqueous solubility and poor systemic bioavailability.

To overcome these pharmacokinetic limitations, encapsulating DBHPB within advanced nanocarrier systems is essential. This application note details two field-proven formulation strategies: Polymeric Nanoparticles (PLGA-PEG) and Solid Lipid Nanoparticles (SLNs) . These methodologies are designed to solubilize the API, protect it from premature degradation, and enable controlled, sustained release.

Table 1: Physicochemical Profiling & Formulation Implications
ParameterEstimated Value / CharacteristicFormulation Implication
Molecular Weight ~371.02 g/mol Ideal size for entrapment within dense polymer or lipid matrices.
Lipophilicity (LogP) > 4.0Highly hydrophobic; partitions favorably into lipid/polymer cores rather than the aqueous phase.
Aqueous Solubility < 10 µg/mLRequires solvent-displacement or hot-melt techniques to bypass aqueous insolubility.
H-Bond Donors/Acceptors 2 / 2Hydroxyl and amide groups can form stabilizing hydrogen bonds with PLGA ester linkages.

Formulation Strategy 1: PLGA-PEG Polymeric Nanoparticles

Mechanism & Causality: Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable polymer. Its hydrophobic core has a high affinity for halogenated aromatic compounds like DBHPB, preventing premature drug leakage[1]. We utilize a PLGA-PEG block copolymer to provide a hydrophilic PEG corona, which sterically stabilizes the nanoparticles against aggregation and reduces opsonization by the mononuclear phagocyte system (MPS)[2].

The Nanoprecipitation (Solvent Displacement) method is selected because DBHPB is highly soluble in water-miscible organic solvents (e.g., acetone) but insoluble in water. Rapid diffusion of acetone into the aqueous phase causes instantaneous supersaturation, nucleating small, uniform nanoparticles (<150 nm)[1].

Protocol 1: Nanoprecipitation Workflow

Step 1: Organic Phase Preparation

  • Dissolve 10 mg of DBHPB and 40 mg of PLGA-PEG (50:50 lactide:glycolide, MW ~30 kDa) in 2.0 mL of HPLC-grade acetone.

  • Causality: Acetone ensures complete dissolution of both the API and the polymer while maintaining rapid, spontaneous miscibility with the aqueous phase during injection.

Step 2: Aqueous Phase Preparation

  • Prepare 10 mL of a 0.5% (w/v) Polyvinyl Alcohol (PVA, MW 9-10 kDa, 80% hydrolyzed) solution in Milli-Q water. Filter through a 0.22 µm syringe filter.

  • Causality: PVA acts as a critical steric stabilizer at the oil/water interface. The 80% hydrolysis grade ensures optimal amphiphilicity to prevent Ostwald ripening during particle nucleation.

Step 3: Nanoparticle Nucleation

  • Under moderate magnetic stirring (600 rpm), inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a programmable syringe pump.

  • Causality: A controlled, continuous injection rate ensures uniform supersaturation, directly minimizing the Polydispersity Index (PDI) of the resulting colloidal suspension.

Step 4: Solvent Evaporation & Purification

  • Leave the suspension stirring uncovered for 4–6 hours at room temperature in a fume hood to fully evaporate the acetone.

  • Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA). Resuspend the pellet in 5 mL of Milli-Q water. Repeat this wash step twice to yield a self-validating, purified formulation.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

Mechanism & Causality: SLNs utilize solid lipids that remain crystalline at physiological temperatures. The solid lipid matrix tightly immobilizes the lipophilic DBHPB molecules, offering superior protection against chemical degradation and enabling a burst-free release profile[3]. Hot High-Pressure Homogenization (HPH) is employed to intimately mix the drug and lipid in the molten state, creating a nanoemulsion that solidifies into uniform SLNs upon rapid cooling[4].

Protocol 2: Hot Homogenization Workflow

Step 1: Lipid Phase Preparation

  • Melt 100 mg of Compritol® 888 ATO (glyceryl dibehenate) in a glass vial heated to 80°C (approximately 10°C above the lipid's melting point). Dissolve 10 mg of DBHPB directly into the molten lipid.

  • Causality: Heating above the melting point ensures complete destruction of the lipid's crystalline lattice, allowing the highly lipophilic DBHPB to disperse molecularly[5].

Step 2: Aqueous Phase Preparation

  • Heat 10 mL of a 1.0% (w/v) Poloxamer 188 (Pluronic F-68) aqueous solution to 80°C.

  • Causality: Strict temperature matching between the aqueous and lipid phases prevents premature, localized lipid crystallization during the mixing phase, which would otherwise cause massive aggregation.

Step 3: Pre-emulsion & Ultrasonication

  • Add the hot aqueous phase to the molten lipid phase. Homogenize using a high-speed shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • Immediately transfer the pre-emulsion to a probe sonicator. Sonicate for 5 minutes (pulsed: 10s on, 5s off) at 40% amplitude while maintaining the temperature at 80°C.

  • Causality: High-energy cavitation forces break down the micro-droplets into nano-droplets, overcoming the high surface tension of the lipid phase.

Step 4: Solidification

  • Rapidly cool the nanoemulsion by plunging the vial into an ice-water bath (4°C) while stirring at 300 rpm.

  • Causality: Rapid cooling forces the immediate recrystallization of the lipid, trapping the DBHPB within the solid matrix before it can partition out into the aqueous phase[4].

Quality Control & Characterization Matrix

To ensure the formulations are self-validating and ready for in vitro or in vivo deployment, the following Quality Control (QC) metrics must be met.

Table 2: Target QC Metrics for DBHPB Nanocarriers
ParameterAnalytical TechniqueTarget ValueMechanistic Significance
Z-Average Size Dynamic Light Scattering (DLS)100 – 150 nmOptimal size range for leveraging the Enhanced Permeability and Retention (EPR) effect and facilitating cellular endocytosis.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20Confirms a monodisperse, uniform formulation, ensuring predictable release kinetics.
Zeta Potential Electrophoretic Light Scattering-20 to -30 mVProvides sufficient electrostatic repulsion to prevent colloidal aggregation during storage.
Encapsulation Efficiency (EE%) HPLC (Indirect Method)> 85%Reflects the high affinity of the hydrophobic DBHPB for the polymer/lipid core.
Drug Loading (DL%) HPLC (Direct Method)5 – 10%Determines the required dose volume for subsequent biological assays.

Mechanistic Workflow Diagram

FormulationWorkflow cluster_PLGA Strategy 1: Polymeric Nanoparticles cluster_SLN Strategy 2: Solid Lipid Nanoparticles API 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (Hydrophobic API) OrgPhase Organic Phase (API + PLGA-PEG in Acetone) API->OrgPhase LipidPhase Lipid Phase (API + Compritol melted at 80°C) API->LipidPhase NanoPrecip Nanoprecipitation (Dropwise Injection, 600 rpm) OrgPhase->NanoPrecip AqPhase Aqueous Phase (0.5% PVA in Water) AqPhase->NanoPrecip PLGA_NP PLGA-PEG NPs (~120 nm, Sustained Release) NanoPrecip->PLGA_NP Solvent Evaporation HPH High-Pressure Homogenization & Ultrasonication LipidPhase->HPH HotAqPhase Hot Aqueous Phase (1% Poloxamer 188 at 80°C) HotAqPhase->HPH SLN_NP Solid Lipid NPs (~140 nm, High Stability) HPH->SLN_NP Rapid Cooling (4°C)

Workflow of PLGA nanoprecipitation and SLN homogenization for DBHPB encapsulation.

References

  • Title: PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Introduction to PLGA Nanoparticles as a Drug Delivery System Source: Inside Therapeutics URL: [Link]

  • Title: Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Exploration of a Simplified Protocol for Solid Lipid Nanoparticle Production and Characterization Source: ACS Publications (Journal of Chemical Education) URL: [Link]

  • Title: Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols Source: MDPI (Foods) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical hurdles associated with synthesizing 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

This molecule presents a dual challenge: severe steric hindrance from the ortho-bromo substituted benzoic acid and the chemoselectivity dilemma posed by the ambident 2-aminophenol nucleophile. This guide provides the mechanistic causality behind these challenges, actionable troubleshooting steps, and self-validating experimental protocols to maximize your synthetic yield.

Mechanistic Causality: The Dual Challenge

To improve your yield, you must first understand the opposing forces at play in this specific coupling reaction:

1. Severe Steric Hindrance: The bromine atom at the 2-position of 2,5-dibromobenzoic acid creates a massive steric shield around the carbonyl carbon. When utilizing standard uronium-based coupling reagents (such as HATU or HBTU), the resulting active ester (e.g., the HOAt ester) is exceptionally bulky. This steric clash severely restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack, leading to sluggish kinetics, incomplete conversion, and ultimately, poor yields[1].

2. Chemoselectivity (N-Acylation vs. O-Acylation): 2-Aminophenol contains both a primary amine (-NH₂) and a hydroxyl (-OH) group. Under kinetic control, the less electronegative nitrogen atom is significantly more nucleophilic than the oxygen atom, favoring the desired N-acylation. However, if the reaction is subjected to strong bases (which deprotonate the phenol into a highly reactive phenoxide) or elevated temperatures, the reaction shifts toward thermodynamic control, resulting in unwanted O-acylated esters or di-acylated byproducts[2].

Troubleshooting & FAQs

Q1: Why is my yield < 30% when using HATU and DIPEA in DMF? A1: You are experiencing a steric failure. HATU forms a bulky 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The ortho-bromo group on your benzoic acid clashes sterically with this massive leaving group, preventing the amine from attacking. Solution: Abandon bulky coupling agents. Convert the 2,5-dibromobenzoic acid to an acid chloride using oxalyl chloride. The acid chloride intermediate is planar, significantly less sterically hindered, and highly electrophilic[3].

Q2: LC-MS shows a +M mass that corresponds to my product, but NMR indicates it is the ester (O-acylated) instead of the amide. How do I fix this? A2: You have lost chemoselectivity because your base is likely too strong, deprotonating the phenol (pKa ~9.7). Solution: Switch to a biphasic Schotten-Baumann system (e.g., DCM and saturated aqueous NaHCO₃). The weak inorganic base neutralizes the HCl byproduct generated by the acid chloride without deprotonating the phenol, ensuring exclusive N-acylation[2].

Q3: Can I perform this coupling using green chemistry principles without toxic organic solvents? A3: Yes. Recent advancements in micellar catalysis allow for fast amide couplings directly in water. By using the amphiphilic surfactant PS-750-M with EDC·HCl, the reaction occurs within nanomicelles that mimic polar aprotic solvents, facilitating the coupling without the need for HOBt or halogenated solvents[4].

Visualized Logical Workflows & Pathways

Workflow Start Start: Synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide CheckYield Is the yield < 50%? Start->CheckYield IdentifyIssue Analyze LC-MS/NMR Identify major byproduct CheckYield->IdentifyIssue Yes Success High Yield N-Acylation (>85%) CheckYield->Success No Issue1 Unreacted Starting Material (Steric Hindrance) IdentifyIssue->Issue1 Issue2 O-acylated or Di-acylated Byproducts IdentifyIssue->Issue2 Sol1 Switch to Acid Chloride (Oxalyl Chloride + DMF) Issue1->Sol1 Sol2 Lower Temp to 0°C & Use Mild Base (NaHCO3/H2O) Issue2->Sol2 Sol1->Success Sol2->Success

Workflow for troubleshooting low yields in 2,5-dibromobenzamide synthesis.

Pathway Reactants 2,5-Dibromobenzoyl Chloride + 2-Aminophenol Intermediate Tetrahedral Intermediate Reactants->Intermediate PathN Kinetic Control (Mild Base, 0°C) Intermediate->PathN -NH2 attack PathO Thermodynamic/Strong Base (Deprotonated Phenol) Intermediate->PathO -OH attack ProdN N-Acylation (Target) Amide Bond Formed PathN->ProdN ProdO O-Acylation (Side Product) Ester Bond Formed PathO->ProdO

Mechanistic pathway illustrating kinetic N-acylation versus thermodynamic O-acylation.

Validated Experimental Protocols

Protocol A: Biphasic Acid Chloride Method (Recommended for Maximum Yield)

This method bypasses the steric hindrance of the ortho-bromo group while utilizing a weak aqueous base to guarantee chemoselective N-acylation[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,5-dibromobenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the flask to 0 °C. Add oxalyl chloride (1.5 equiv, 15 mmol) dropwise, followed immediately by 2 drops of anhydrous DMF (catalyst).

  • Stir at room temperature for 2 hours. The cessation of gas evolution (CO, CO₂) indicates complete conversion. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude 2,5-dibromobenzoyl chloride in 25 mL of anhydrous DCM.

  • In a separate flask, dissolve 2-aminophenol (1.1 equiv, 11 mmol) in a biphasic mixture of DCM (25 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Cool the biphasic mixture to 0 °C and add the acid chloride solution dropwise under vigorous stirring (to maximize the interfacial surface area).

  • Stir for 1 hour at room temperature.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization from ethanol.

Self-Validation Checkpoint: Monitor the activation step via a methanol quench; a TLC spot corresponding to the methyl ester confirms complete acid chloride formation. For the final product, LC-MS must show the [M+H]⁺ peak at m/z ~370/372/374 (characteristic 1:2:1 isotopic pattern for dibromides), with the strict absence of the di-acylated mass at m/z ~634.

Protocol B: Micellar Aqueous Coupling (Green Chemistry Alternative)

This protocol utilizes micellar technology to force the hydrophobic reactants into close proximity, accelerating the reaction in water without epimerization risks[4].

Step-by-Step Methodology:

  • Dissolve the amphiphile PS-750-M (2 wt %) in HPLC-grade water (10 mL).

  • Add 2,5-dibromobenzoic acid (1.0 equiv, 1 mmol) and 2-aminophenol (1.1 equiv, 1.1 mmol) directly to the micellar solution.

  • Add EDC·HCl (1.5 equiv, 1.5 mmol) and stir the suspension vigorously at room temperature for 12-24 hours.

  • Workup: The target amide is highly hydrophobic and will precipitate out of the aqueous micellar solution as the reaction progresses. Isolate the solid via vacuum filtration and wash thoroughly with distilled water.

Self-Validation Checkpoint: The reaction is self-indicating due to product precipitation, which drives the equilibrium forward. Validate the isolated solid by ¹H NMR; the presence of a highly deshielded amide -NH proton at ~10 ppm confirms successful N-acylation over O-acylation.

Quantitative Yield Analysis

The table below summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the superiority of the acid chloride method for this specific sterically hindered substrate.

Coupling StrategyActivating AgentBaseSolvent SystemChemoselectivity (N:O ratio)Expected Yield
Standard Uronium HATUDIPEADMF80:20< 30% (Steric failure)
Acid Chloride (Biphasic) Oxalyl ChlorideNaHCO₃ (aq)DCM / H₂O> 99:185 - 95%
Micellar Aqueous EDC·HClNoneWater + PS-750-M95:575 - 85%

References

  • Source: ResearchGate (Handa et al.)
  • Concept-Driven Chemoselective O/N-Derivatization of Prolinol: A Bee-Line Approach to Access Organocatalysts Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and Characterization of Solution-Processable Ladderized n-Type Naphthalene Bisimide Copolymers for OFET Applications Source: Macromolecules - ACS Publications URL
  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1)

Sources

Overcoming aqueous solubility issues of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible in vitro assay data for highly lipophilic, halogenated compounds.

2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a classic "brick dust" molecule. The presence of two heavy bromine atoms on the rigid benzamide core drives up its lipophilicity (LogP), while its planar structure and strong intermolecular hydrogen bonding (via the amide and 2-hydroxyl groups) result in a high crystal lattice energy. When transitioning this compound from a 100% DMSO stock into an aqueous assay buffer, it rapidly nucleates and precipitates.

This guide provides field-proven, mechanistically grounded solutions to keep this compound in solution and ensure the integrity of your biological assays.

Diagnostic FAQ: Identifying Solubility Artifacts

Q: My dose-response curve for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is flat-lining at high concentrations. Is this a solubility issue? A: Yes. This is the hallmark of hitting the thermodynamic solubility limit. Once the compound precipitates, the actual concentration of dissolved monomer in the well remains constant (or even decreases due to aggregation), resulting in a flat-lined or bell-shaped dose-response curve. Furthermore, micro-precipitates cause light scattering, artificially inflating absorbance readouts in colorimetric assays[1].

Q: Can I just increase the DMSO concentration to 5% or 10% to keep the compound in solution? A: No. While the compound is highly soluble in 100% DMSO, increasing the final assay DMSO concentration beyond 1% (v/v) often denatures target proteins, disrupts lipid bilayers in cell-based assays, and alters enzyme kinetics[2]. We must utilize alternative thermodynamic sinks rather than relying on bulk solvent polarity.

Q: How do I visually confirm if the compound is precipitating? A: You often cannot. While gross precipitation appears as a cloudy suspension, micro-precipitation (colloidal aggregation) is invisible to the naked eye but highly disruptive to fluorescence and absorbance readouts. Objective validation requires light-scattering techniques, such as laser nephelometry[3].

Troubleshooting Workflow: Solubilization Strategies

When dealing with 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, you must match the solubilization strategy to the sensitivities of your specific assay.

G Start Compound Precipitation in Aqueous Buffer CheckAssay Is the assay sensitive to surfactants? Start->CheckAssay UseSurfactant Tier 1: Add 0.01-0.1% Tween-20 or CHAPS to Buffer CheckAssay->UseSurfactant No CheckProtein Is BSA compatible with the target? CheckAssay->CheckProtein Yes Validate Validate via Kinetic Nephelometry Assay UseSurfactant->Validate UseBSA Tier 2: Add 0.1% BSA as a carrier protein CheckProtein->UseBSA Yes UseCD Tier 3: Formulate with HP-β-Cyclodextrin (HP-β-CD) CheckProtein->UseCD No UseBSA->Validate UseCD->Validate

Caption: Decision matrix for resolving 2,5-dibromo-N-(2-hydroxyphenyl)benzamide precipitation.

Table 1: Solubilization Strategies & Assay Compatibility Matrix
StrategyMechanism of ActionRecommended Conc.ProsCons / Assay Interferences
DMSO Bulk solvent polarity shift≤ 1.0% (v/v)Universal solvent for stocksHigh toxicity; denatures proteins at >1%[2].
Tween-20 / CHAPS Micellar encapsulation of hydrophobic core0.01% - 0.1% (w/v)Cheap; prevents non-specific plastic bindingCan lyse cells; disrupts membrane-bound targets.
BSA Hydrophobic pocket binding (Carrier protein)0.1% (w/v)Highly biocompatibleMay artificially shift apparent IC50 via protein binding.
HP-β-CD Host-guest inclusion complexation1:1 to 1:5 (Molar Ratio)Massive solubility boost; inert in most assaysRequires pre-formulation protocol[4].

Step-by-Step Methodologies

To ensure scientific integrity, any modification to your assay buffer must be self-validating. Below are the definitive protocols for diagnosing the solubility limit and formulating the ultimate solution for this compound: Cyclodextrin complexation.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Causality: Laser nephelometry measures the Tyndall effect (light scattering) caused by insoluble particles. This provides an objective, high-throughput measurement of the kinetic solubility limit, ensuring your assay concentrations remain strictly within the soluble range[3].

  • Stock Preparation: Prepare a 10 mM stock of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 10 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (yielding a final DMSO concentration of 1.0% v/v) in a black-walled, clear-bottom microtiter plate.

  • Equilibration: Incubate the plate at your assay temperature (e.g., 25°C or 37°C) for 2 hours on a plate shaker. This allows metastable supersaturated solutions to precipitate and reach kinetic equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar, utilizing a 632.8 nm laser).

  • Data Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The concentration at which the NTU signal sharply deviates from the baseline buffer is your maximum kinetic solubility limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: If surfactants or BSA fail, cyclodextrins offer a structural solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophilic exterior and a hydrophobic cavity. The highly lipophilic 2,5-dibromophenyl moiety of the compound inserts into this cavity, shielding it from water. This forms a host-guest inclusion complex that drastically increases apparent aqueous solubility without altering the compound's covalent structure or biological target engagement[4].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer. Stir until completely dissolved and optically clear.

  • Guest Preparation: Dissolve 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in a minimal volume of a volatile co-solvent (e.g., tert-butyl alcohol or ethanol) to a concentration of 10 mg/mL.

  • Complexation: Slowly add the organic compound solution dropwise into the vigorously stirring HP-β-CD aqueous solution. Aim for a molar ratio of Drug:CD between 1:1 and 1:5.

  • Equilibration: Stir the mixture continuously at 37°C for 24 hours in a sealed vial to allow thermodynamic equilibration of the inclusion complex.

  • Solvent Removal: Remove the volatile co-solvent via lyophilization (freeze-drying) to obtain a solid, stable inclusion complex powder[5].

  • Reconstitution: Reconstitute the resulting powder directly into your assay buffer. The compound will now behave as a highly water-soluble entity, bypassing the need for DMSO entirely.

CD_Mechanism Drug Hydrophobic Drug 2,5-dibromo-N- (2-hydroxyphenyl)benzamide Complex Inclusion Complex Water-Soluble Host-Guest System Drug->Complex Thermodynamic Equilibration CD Host Molecule HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Non-covalent Encapsulation

Caption: Formation of a water-soluble inclusion complex via non-covalent hydrophobic encapsulation.

References

  • Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Clyte Tech. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (NIH). Available at:[Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. Available at:[Link]

Sources

Preventing debromination during 2,5-dibromo-N-(2-hydroxyphenyl)benzamide cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with the cross-coupling of highly functionalized, sterically hindered aryl halides. When working with 2,5-dibromo-N-(2-hydroxyphenyl)benzamide , the most pervasive and yield-limiting side reaction is hydrodebromination (the replacement of the bromine atom with a hydrogen atom).

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic causality, field-proven optimization data, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Root Cause of Debromination

Debromination in Pd-catalyzed couplings typically occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle[1]. For 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, the 2-bromo position is highly sterically hindered by the adjacent amide group. This steric bulk significantly slows down the transmetalation step. The longer the Ar-Pd(II)-Br intermediate persists in the reaction mixture, the higher the probability it will undergo a parasitic hydride transfer from the solvent, base, or unprotected functional groups, leading to reductive elimination of the debrominated byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Slowed by Sterics) PdII->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Side Reaction PdIIR Ar-Pd(II)-R Complex TransMet->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Product Desired Product RedElim->Product PdIIH Ar-Pd(II)-H Complex Hydride->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 RedElim2->Pd0 Debrom Debrominated Byproduct RedElim2->Debrom

Catalytic cycle of Pd-coupling vs. competing hydrodebromination pathway.

Troubleshooting FAQs

Q1: How do the phenol and amide functional groups on my substrate interfere with the catalytic cycle? A1: Both the 2-hydroxyl (phenol) and the amide (-CONH-) groups are acidic. In the presence of a base, they can be deprotonated to form phenoxide and amidate species. These electron-rich moieties can coordinate directly to the palladium center, acting as exogenous ligands. This displaces your carefully chosen phosphine ligands, alters the catalyst's bite angle, and stalls the desired transmetalation pathway. Furthermore, if left protonated, they can act as endogenous proton shuttles that facilitate the formation of the deleterious Pd-H species.

Q2: Which ligand class is most effective at suppressing debromination for this specific substrate? A2: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as the Buchwald ligands (e.g., XPhos or SPhos ), are highly effective at minimizing debromination[3]. The causality is twofold: first, their electron-rich nature stabilizes the active Pd(0) species; second, their immense steric bulk forces the aryl groups on the Pd(II) center closer together, dramatically accelerating the reductive elimination step so that it outcompetes the slower hydrodebromination pathway.

Q3: Which bases and solvents should I strictly avoid? A3: Avoid primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) entirely. They can be readily oxidized by the Pd(II) intermediate, serving as a direct hydride source via beta-hydride elimination[4]. Similarly, avoid strong alkoxide bases (like NaOtBu) which can also undergo beta-hydride elimination. Instead, utilize aprotic solvents (THF, 1,4-Dioxane, Toluene) and mild, anhydrous inorganic bases (K₃PO₄, Cs₂CO₃).

Optimization Data: Mitigating Debromination

The following table summarizes quantitative optimization data for the selective mono-coupling (Suzuki-Miyaura) at the less hindered 5-bromo position of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

EntryCatalyst / LigandBase (3.0 eq)SolventTemp (°C)Yield of Desired (%)Debrominated Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃EtOH / H₂O8015%65%
2PdCl₂(dppf)K₂CO₃1,4-Dioxane9045%30%
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene10082%< 5%
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ THF 65 88% < 2%

Note: Entry 4 represents the optimized conditions, utilizing the steric bulk of XPhos and the mild nature of Cs₂CO₃ to almost entirely suppress the hydride transfer pathway.

Systematic Troubleshooting Workflow

If you observe significant debromination in your LC-MS or NMR results, follow this systematic logical workflow to isolate and eliminate the root cause.

Troubleshooting Start Debromination Observed CheckSolvent 1. Alcohols present? Start->CheckSolvent SwitchSolvent Use Aprotic Solvent (THF, Dioxane) CheckSolvent->SwitchSolvent Yes CheckBase 2. Strong alkoxides? CheckSolvent->CheckBase No SwitchBase Use Mild Inorganic (K3PO4, Cs2CO3) CheckBase->SwitchBase Yes CheckSubstrate 3. Free -OH present? CheckBase->CheckSubstrate No ProtectGroups Protect Phenol (e.g., MOM, Bn) CheckSubstrate->ProtectGroups Yes CheckLigand 4. Slow elimination? CheckSubstrate->CheckLigand No SwitchLigand Use Buchwald Ligands (XPhos, SPhos) CheckLigand->SwitchLigand Yes

Systematic troubleshooting workflow to eliminate hydrodebromination.

Self-Validating Experimental Protocol

This protocol is engineered to selectively couple an arylboronic acid to the 5-position of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide while suppressing debromination. It incorporates visual self-validation checkpoints to ensure the integrity of the catalytic cycle[5].

Reagents:

  • Substrate: 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (1.0 equiv) (Note: Pre-protecting the phenol as a MOM ether is highly recommended for >90% yields, but this protocol uses excess base to compensate if run unprotected).

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%)

  • Base: Anhydrous Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous, degassed THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Checkpoint: Failure to rigorously exclude oxygen will result in the oxidative homocoupling of the boronic acid. If a highly non-polar spot appears rapidly on your TLC plate, your inert atmosphere has been compromised.

  • Catalyst Addition: Quickly remove the septum under a positive flow of Argon and add Pd₂(dba)₃ and XPhos. Re-seal and perform one more vacuum/Argon cycle.

  • Solvent Addition: Inject anhydrous, sparged THF via syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C in a pre-heated oil bath with vigorous stirring.

    • Self-Validation Checkpoint: Within 10 minutes, the solution should transition to a clear, deep red/orange color, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution rapidly turns black and a precipitate forms, the catalyst has crashed out as "palladium black." This indicates severe ligand displacement, likely poisoned by the unprotected phenol or insufficient base.

  • Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 4-6 hours), cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Sources

Troubleshooting common impurities in 2,5-dibromo-N-(2-hydroxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to provide researchers, scientists, and drug development professionals with a comprehensive technical support center for the synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide. This guide is structured as a series of troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.

Technical Support Center: Synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Welcome to the technical support center for the synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively. This guide is designed to address the common impurities and side reactions that can compromise the yield and purity of your target compound.

The standard synthesis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide involves the nucleophilic acyl substitution of 2-aminophenol with 2,5-dibromobenzoyl chloride. While seemingly straightforward, this reaction is susceptible to several competing pathways and impurities that require careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide?

A1: The most prevalent method is the acylation of 2-aminophenol with 2,5-dibromobenzoyl chloride.[1] This reaction is a form of the Schotten-Baumann reaction, typically conducted in an aprotic solvent with a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[2] The base is crucial as the generated HCl would otherwise protonate the 2-aminophenol, rendering it non-nucleophilic and halting the reaction.[2]

Q2: How do I choose the right solvent and base for this reaction?

A2:

  • Solvent: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the highly reactive 2,5-dibromobenzoyl chloride.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[4][5]

  • Base: A non-nucleophilic base is preferred to avoid competing reactions with the acyl chloride. Triethylamine (TEA) or pyridine are frequently used.[4][] An excess of the base (typically 1.1 to 1.5 equivalents) is recommended to ensure complete neutralization of HCl.

Q3: What are the best purification techniques for the crude product?

A3: A combination of techniques is often most effective.

  • Aqueous Wash: An initial wash of the organic layer with a dilute base (e.g., aqueous sodium bicarbonate solution) is highly effective at removing the most common acidic impurity, 2,5-dibromobenzoic acid.[7]

  • Recrystallization: This is an excellent method for removing minor impurities.[1][7] Solvents like ethanol or ethanol/water mixtures are often suitable.[2][8]

  • Column Chromatography: For complex mixtures or to achieve the highest purity, flash column chromatography on silica gel is the method of choice.[7][9] A gradient elution with a solvent system like hexane/ethyl acetate is typically used to separate the product from non-polar and highly polar impurities.[9]

Q4: Which analytical techniques are best for identifying impurities in my final product?

A4: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the purity of the final compound and detecting non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and identifying impurities by their characteristic signals.[7]

  • Mass Spectrometry (MS): Techniques like LC-MS can help identify impurities by their mass-to-charge ratio, confirming the presence of starting materials, byproducts, or degradation products.[5][10]

Troubleshooting Guide: Common Impurities & Synthesis Failures

This section addresses specific issues in a problem-cause-solution format to guide you through the experimental challenges.

Problem 1: Low or No Product Yield

Potential Cause Scientific Explanation & Verification Recommended Solution
Hydrolysis of 2,5-dibromobenzoyl chloride 2,5-dibromobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture (water) to form the unreactive 2,5-dibromobenzoic acid.[2][3] This is the most common cause of low yield. You can verify this by taking a TLC of your crude reaction mixture; 2,5-dibromobenzoic acid will appear as a more polar spot than the desired amide product.Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Add the acyl chloride solution dropwise to the cooled amine solution to control the exothermic reaction.[4]
Impure Starting Materials The purity of your starting acyl chloride is critical. If it has been stored improperly, it may have already hydrolyzed.[11]Use freshly prepared or newly purchased 2,5-dibromobenzoyl chloride. If in doubt, its purity can be checked via NMR before use.
Insufficient Base The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the amino group of 2-aminophenol, deactivating it for further reaction.[2]Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is added before the acyl chloride.

Problem 2: Product Appears as an Oil or Fails to Crystallize

Potential Cause Scientific Explanation & Verification Recommended Solution
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil. The most likely culprits are residual starting materials or the 2,5-dibromobenzoic acid byproduct.Purify the crude product using flash column chromatography before attempting recrystallization.[9] An initial wash with sodium bicarbonate solution during the workup is also highly effective at removing the acidic impurity.
Residual Solvent Trapped solvent molecules can also prevent proper crystallization.Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.[9]
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not at room temperature.[9]Perform a solvent screen with small amounts of your product. Test solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[9]

Problem 3: TLC/HPLC Analysis Shows Multiple Spots/Peaks

Spot/Peak Identity How to Confirm How to Remove
Unreacted 2-aminophenol Compare the Rf/retention time with an authentic standard of 2-aminophenol. It will be a highly polar spot.Ensure 1:1 stoichiometry or use a slight excess of the acyl chloride. Can be removed by column chromatography.
Unreacted 2,5-dibromobenzoyl chloride This compound is reactive and may streak on TLC. It is less polar than the product.Ensure sufficient reaction time and temperature. Any unreacted acyl chloride will be quenched to 2,5-dibromobenzoic acid during aqueous workup.
2,5-dibromobenzoic acid (Hydrolysis Product) Compare the Rf/retention time with an authentic standard. This acidic compound will be more polar than the amide product.During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate. The acid will convert to its water-soluble sodium salt and move to the aqueous layer.
O-Acylation Side Product This isomeric impurity may have a very similar polarity to the desired N-acylated product, making it difficult to separate. Confirmation often requires careful NMR analysis or LC-MS.N-acylation is generally favored over O-acylation for anilines. Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the desired N-acylation product.[] Careful column chromatography may be required for separation.

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

The following diagram outlines the standard experimental workflow for the synthesis and subsequent purification of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 2-aminophenol (1 eq) and TEA (1.1 eq) in anhydrous DCM B Cool solution to 0 °C A->B C Add 2,5-dibromobenzoyl chloride (1 eq) in anhydrous DCM dropwise B->C D Warm to RT and stir for 2-4 hours C->D E Monitor reaction by TLC D->E F Wash with 1M HCl (aq) E->F Reaction Complete G Wash with sat. NaHCO3 (aq) (Removes acidic impurity) F->G H Wash with brine G->H I Dry organic layer (e.g., Na2SO4) H->I J Filter and concentrate in vacuo I->J K Crude Product J->K Isolate Crude L Column Chromatography (Hexane/EtOAc) K->L M Recrystallization (Ethanol/Water) K->M N Pure Product L->N M->N

Caption: General experimental workflow for synthesis and purification.

Major Impurity Formation Pathway

The primary side reaction is the hydrolysis of the starting acyl chloride, which forms an unreactive carboxylic acid and is a major cause of reduced yield.

G acyl_chloride 2,5-dibromobenzoyl chloride (Reactive) benzoic_acid 2,5-dibromobenzoic acid (Unreactive Impurity) acyl_chloride->benzoic_acid Hydrolysis water H₂O (Moisture) water->benzoic_acid hcl HCl G start Problem Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product low_yield->oily_product No check_tlc Check TLC for acidic byproduct spot low_yield->check_tlc Yes purify_chrom Root Cause: Impurities - Purify by column chromatography oily_product->purify_chrom Yes dry_vacuum Root Cause: Residual Solvent - Dry under high vacuum oily_product->dry_vacuum No, after purification acid_present Acid Present? check_tlc->acid_present solution_hydrolysis Root Cause: Hydrolysis - Use anhydrous conditions - Dry glassware & solvents acid_present->solution_hydrolysis Yes solution_incomplete_rxn Root Cause: Incomplete Rxn - Increase reaction time - Check reagent stoichiometry acid_present->solution_incomplete_rxn No

Caption: Logical workflow for troubleshooting common issues.

Standard Experimental Protocol

This protocol is a self-validating system that includes in-process checks.

Materials:

  • 2-aminophenol

  • 2,5-dibromobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve 2,5-dibromobenzoyl chloride (1.0 eq) in a separate flask with anhydrous DCM and add it dropwise to the stirred 2-aminophenol solution over 20-30 minutes. [4]3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the 2-aminophenol spot indicates completion.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess TEA).

    • Wash with saturated NaHCO₃ solution (to remove 2,5-dibromobenzoic acid).

    • Wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the pure fractions (identified by TLC) and remove the solvent.

  • Final Product: Recrystallize the purified solid from an appropriate solvent system (e.g., ethanol) if necessary, and dry under high vacuum to obtain 2,5-dibromo-N-(2-hydroxyphenyl)benzamide as a pure solid. [12]

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCFtdYJasTcmN1Dz0qf6RTTJsUqnNynwsRxG8aKCikmC_GB8vgab4-ueiVRUGFYxKKZH_VzY7_Ho8-gqd0O8n-gbzulaq9ONPHWThqqpCGFvd-mFinTN2gU2yGNM2eMhChvQ_OtkbSkmIVllVe-vOGeHWTGxTzeBnq4SYNCxLmXP6e9fwbFDXhoyNCaK_DtZXST8=]
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsDKPJ8PtVFDuDRAPwA7y5fZv8PqNzwLUzFmO406CVTt2zxvzdM4OugSmEg1ZfB3nZuZjDntPBOEIlVDvB-S0VAKKDIrKABSkHhtHEbHZwU91kgVPTiiXkWx-vWYPZSi6VNQ73Qazd6fnD2RyRmR72HO0yH2w2fIDhP8dkcBsgEtp54L4AMzPT5rEN53nLTyf-2TiITrTrzQW2BMu]
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjeFqM7cSAcEcUJWZ0X9rjeiwjoa_hptVmnDUUvW0OFgmZsV4oR4RfuwF3YT2PvmLwoFqrNzFNNve8XSKfiINH0mVmdtYqLsmQ6QNTgRXJzTv0ml_tCXRTLh3DI_7VUXZHaBT]
  • Synthesis and analysis of amides. (n.d.). Chemistry Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe6gF0fwxJ0VT3g0cwN2hY4lRNQp119-Vgs8hJGRgADZbgjJ2y7VxrUYePUrKTsUnxRo9Tx65zb9saRWzCEE4yE31V9eHPNyjJRKy1YmvMAzzbVk__aBTLN9bVaqdHsvbg6-wacYYpg5Ol2gYFKjo-ZbOsyp1w00va1t4=]
  • Process for the synthesis of a benzamide derivative. (2003). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV4PL1x8FO1xVRYrOGzXlgFN2P4EQZWwD3gibN5OaMc0PA9ugfgAxTu2VHP0vQZasjwPK_nxrUrQWAs8NZmfRqqryAFDR4yMgLb1KW9XkEB4XGdA4Rm1NeXlFjANI7_BbRruoosvcyLHTlHudnqw==]
  • 2,5-dibromo-N-(2-phenoxyphenyl)benzamide. (n.d.). EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8c65iaFpOQIJroOLsbFL9kz6J_ybXB_3Y3cfHAS71kBAR166nVLU8NK2EicbKSWumtIAx94kF6NSVkospWD1Umx0H8eQeqf5CFiAod0faq6MNzBhHVMCtQGdimx40c7oyWspUhjUyaA==]
  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQSxsOwAwUqBDkCs5aPnswGBJKaCycWG83IMv0wvwhqUQ0m2EQ9qN4toiWVvGrymuGtS2YwVq_jOa_eChM9kN79awobChm7EFmLBCnlX0IMzjreofqNi2kk2ZFCv_RCbfqRovOdMMxdR3llKALfx5bNLet0yDTYuAzbVar42mZP5zlBt4qpF8RyMMjOeFQhhzhXNnBXIf7Ukb8c_v_vWf_8bqedC1Xbs=]
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjoEZJ50HXJkGTY7yyao63V-US6e_xGDoDlVEaFK73_3ovhSCWqo93Ud-Nu1IuSTc_4O89rHXm52r11NbwiGS1u3FS4xVNVvM9PQR4AYOR-EHJBs0H1q41_ljWq1IoN5sLunlafxonvU9h0NZZBqnlZ1WpyyvwMm3T_Fk=]
  • 2,4-dibromo-N-(2-hydroxyphenyl)benzamide. (n.d.). EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZkKHQyF0cE6yOuWtrImvuSNNhQexTEZuoDj_3ZjKSYTo2ROP-z7RDvlHyqAHBogDDtbQZrln-XXU7IK86IV21CIka3vUhy3yzQSzKx7ojU129isjesHi8gi67XI0lygvuy2b1DFA0xw==]
  • BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErPzA9zdWYBb9gM7uTzH6eY7Ei6RRikjTRrN99kY9qDDI1RRp1za_c7HRggsKjeEuM5-ueyKAhoOmzK1iaH1n71_-YsTB8lKUM7c6FzURgGnkDlnEgK1PT8R56XifGlPoGVil2SEG4RZmfk4D3GIaRJLaR7cVtdR-L8n6yUb2-ASmKJKFkjb_MihM21UUk5uKmCX7SMqMfJED9esfFqF6yD_hcytjNTqFyKHRdVDqYzsvB]
  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRetWaa7Q945RRyqCxiISDLPPSZvXotSdvzWr5WxsNh9PgCsaWO26ikf6ZhTy9rFoelaBzbvepG3A_r6lQOGM_TU4-1CZWaHD4rW00-ZATY_SQ2z1HPdp2hEcP_jCRlD2i6mE2XBudINhX61jLNA4Pc4g2l4WDfWCVzULwbiypUdSHpFLDg1MuBfaKIYN08o2jaVH7TR80IR5hyaBPmLJtkoMiHe0YEhSlet9PVOtoe0JwRDZfr9cwXKnyq_w=]
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBT7g2DbRop1UCvIfzN0rCWroctC1D0VDzllzUNVqgScdABw2F0Ko9_axOuJrQYq2S3auoajenKct0j1_fraBFlQFMmncMNv6HO8T-L83f2upCgC3F4b7voqZVGpvPZ4RfqdNyz2PfnxWVnCZWm6gOkY2SMjDs6-8C4ZVhKA==]
  • Analytical Methods. (n.d.). Japan Environment and Children's Study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKp_MCFyF5q-gUWT635fCkz4JHmHah2hqFVlx4669ZZTsAgmBk8cr4c5uNLaULMseHCzqSFHF-VRlWZU7xWKmcjN2dyNVRvscTMZxTasTjH9cr1W8q8UAf2kghZ3EtEd5TOjaavW_YsT9scPhVWkNqYyNZBdi2M_4JAFGFHBPQ-Y3Kw==]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUmm39PhXx_5lIlbOvLtiHAiSdbMp5oBuQ5SsQyb-CFQbWFLtoSVy6dzpQArUBniQP0Nr9U_hKV8A1BQJPsKtOzUj2HbOKv6HKNl0xaAjHVT1N2GUgu4g-0__irLk5iOe2Hw7PXD3pmCYEeKwvUR6lS5FNezS6PngQwhgUYTimCgpB]
  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIpj5-HqSV_nJmE1TpPmJ9ccFnUY6M6sb73EGUtC32oyUurMB7IbrvKj8EeLheRKclAr9ZwpyTZyDKOfjA4k2AI8XhmkkrZ81GiTYvmYwKMXMlcDzUq7uaNs590lBahNLXdsvIWr-X9fkAYI8KDy1KDCs0MzHGc1YaDinXkVJoUOLm085xCRULCzUrtlPe9EGQ8od6jhBxeawbQ_aXWSNJ0d-JV1E5SNU7zAFpNI0=]
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Avens Publishing Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW88NOBwBAVlLXfbglyToILbzsNk5jCaoxyhQeK7QAellev-Zl_OhkD_WObeXjdRAyX2fBqH8TIdSW3Z8h2Nd6re0_VPjZPr33dkMlTjOBKoUOen4JjaY1Gw8e854kIZ4oSQfmG0rWXJ3X5PB6RvQz]
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjCAezWsJBPo1nZR-lmX77evP6jn-91K-fn-ohrs8f7Ku1ShqSLuYfiQ9FKBNZ__vdblnZEiHvWDY-4HYckjBWQkWxRKRgYiycg6PgcV9bLiakgTSOv6jVaV93RmzUDwvIM7NNLgVkofScsW7bmJH_P8CyuNwtGg1ShICS1YhERVtk0JU4RXHIElQFp2ve-JPYg3OYhxEU-8YKTS-eS1nLSVOgK4C2BQjjfXTd_eivVpTCOrbz]
  • A Comparative Guide to the Reactivity of 2- Amino-5-bromobenzoyl Chloride and 2. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp4IV--ntXWq3jLoKpKWE_MOQfGKBBS5hl-5kGfFS6ixGG8dwq3dSd43g0PSt-9rdt-8jEyPjKDevZ6fvtt1MCd8MEbeDmr9d_gKvl55VeDPW_5iK3J_XazqwlKI_bbfoAf2rRg8-lIphKDeI0Bd-hgDvKnOprNfA8_6NzvrwWmXizQ5LeDJCiPWGjNWh53m5lGXbhUjF_iJSH9KAcUakGDO5UYGqUVRoje7XotoukDgZC5XZm_Sr2I5U_Zf94xxFlUw==]
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEycHhd-GjRdmIu_ZTnu_bpbA_pTGgqIOmBy_0_hYpYRx4wJe5ArqNAjGydTA88K1RgW1GFUO58dhiaiscXqaZF1xMJJKGUQFWEAO_PNZc4-lIshzZPQakMSSI-peuorpd6dFNrkuuWhRt_x84im3CQ0oQdjCdCtACaNuYId8WG3VL04lZ2hAf5lwtfY14fAq4jw989vZCbzN_PSHSqlBgaRimwlcDGvxdjvxumrGGnQxid_LH8GHeP7qPlAcvg-1_a]
  • Synthesis of 5-(2-Hydroxyphenyl)-1,3-oxazoles and N-(2-Hydroxyphenacyl)benzamides. (n.d.). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudkaQfePcrQ66JuH_R2imbiwQTdC802XULnDV5ik2xLNfqAVgTBJiL-hbmeWNFdTXfNdXJWQS-5Pxn5CX33dT_Qx2f_DY20j_ThGXO2J3gf-hPLANY3VpwPATeh2SxV1ljrUtkZMYVAGfDRmRzd-IH9huMYbhHOl9y0MDm73wKKvWfo23XKMgEtE68WbGMgNqx950Aik=]
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9wrRnsmyK0ZRrNaO6Boz395gvYHQDZ9aPuUv3sG2YWTl9Kw8OZVnruf0WAze6uFOx6pQwtnQSCbEupuLCF_ab48gBQaJGwnFHpqXELm-vqRSpYzFSBSd2tFQSiA5SMe_DGHFDyUcgTw4U8Pv5H0mjgOPLyXIJmFA5TwSHN6jED315Ofw4vOc8dkFERwrcsaV-hG3jaVM=]
  • BenchChem. (n.d.). Removal of impurities from 2-Amino-5-bromobenzoyl chloride. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6utHgFXBpXSrDGqRAPUf96RYKl5-7eBc6U8H-R-qQ5G9LzdcMkHMEYew83N7TQOo0qBX9GBVN9PE9fstigTqAvoZ-qRij1jPV02vWuBO918-Is0RsuToWrNSg-vR4Nf3QHq2tXDS7cj0HqULPJ3Nam2Q9utGnHm9NXGteRyiaC1yLB3THHqIbbubk_f0tMB3KDs0LE5sW]
  • Process for the synthesis of 2,5-dicarbonamidophenolic couplers and benzoxazole derivatives as intermediates. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI32wZaOqCGrPoTsfFQ7HsiuwjChoYbAwQ7gwBqLRfHR6H57CkLp8cfvYp4ovQgTn2ZdlGVJ4baLEnbBUfHcPfkAittI-4hOJ4d_ScSSbzmyLzq135IKY6GM1CXVWcz_RRM8VXP1sFtQxAcA==]
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxCtzEtnhCwUCfqK0gJjq1uQuR9SiZArZYFyXFGXa7-R1ymg5AevX7SNecK-DYzha-OAhvLYPZls9x1nCq3d7o9QWCK6s3wjg2O4llZj1D55lR0s6K43UgUxu4njslUbTmeREDEfRzgBqSjEG]
  • Purification of hydroxybenzophenones. (1954). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBJfQICl22Z7juC1aoGRXWQUFfeqkpQZOoCgnXLyi8vyov5zMrwOLx9-UNQygR_DCH7HdnkgnL-2cV2YqGoSkPcKpbfzArUKwgJOh2-0j1bShco1s6-2ojbn4o4cNUXNPi0GTV9t_m-26Y]
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiVTe-HyT9t09oCZDcQG4YjMT3C3i6HwYjHNW2dyW1garlmJ7P47a-Lt7BUIUuqu1QjUry6HRNiIb2CUburmLb21dtVMpyzVbPvFZo3v-cRqxZ1im2GJHtfEOvd9bNPcQmSzokAJmSdxbJmClBjbeprBV97Sap]
  • BenchChem. (2025). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwxqThpBrEs-CBJGVtXlcqpQby-ZZOF91UrUsUAsmErsecbDGjWVYFZMiq7M290qFU6iBto4deIPgKqs8nqtgA7kFfA6vPHKOnb4xJAUrKG39Hb4nxVZhB4pQQ5rNNlLdJpNpz4AFU1sSUtxmkBoVMs-40aWH7EdGlQMQrSYKXkQ5uRn6QOa3eJ-EmXInOyOT7JZL9U_x-0O8zY78ipREODxwnDcy_eg7gyh4lFQaJOd8=]
  • Amide formation from acyl chloride. (n.d.). Khan Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ_re_LXe7UlSGlsHWzg1pTNGmRGmOhgvpGzeSJaNCZXMiJTlO2ZPNN_McbqyhNkGw27kZCBVzT3m6Q0kC2mWRS3orpiXuQOWpWXEC_naxdz6GiHfNIM6c6PUw1oT2YU7ttqZJ5CORaFTQd9E6_kQDQFQhOMFf-PLRoOKb90_d01-QroqPGYkUzdP-nlway5CNzpp0b73Kb3dslZXK6_kB2QzZM_2rkhpjvWqbTNRJkCXccHD4XEX6sBGfI0beNMFA20fIf9GRIOoMbyu3WPNXQd-76GQIpna18gF80Q==]
  • Variations in product in reactions of naphthoquinone with primary amines. (2007). Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0l-Z3UKbGBvkap8ciWuYpla2u96p0AvpQtFTLNsngSsfFQ7-c_UUkkesM06Z_oOkb334ntuQxsQebvM0Cr3vSxuduu0-DnCTtXOnb65swjCxvCo3J7EpBxMqxSNhWkbiVWEQNl85aVDyD4mv6Nn4C]

Sources

Technical Support Center: RP-HPLC Method Optimization for 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting hub. Analyzing highly functionalized, halogenated aromatic compounds like 2,5-dibromo-N-(2-hydroxyphenyl)benzamide presents unique chromatographic challenges. The molecule's high hydrophobicity—driven by the dibromophenyl moiety—leads to strong retention on reversed-phase (RP) columns. Simultaneously, its polar hydrogen-bonding sites (the phenolic hydroxyl and amide linkage) make it highly susceptible to secondary interactions with the stationary phase.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind peak tailing, the logic of mobile phase additive selection, and self-validating gradient optimization protocols.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve the most common chromatographic failures associated with halogenated phenolic amides.

GradientOptimization Start Run Scouting Gradient (10-90% B, 20 min) Evaluate Evaluate Chromatogram Start->Evaluate Tailing Peak Tailing (Phenol/Amide interactions) Evaluate->Tailing Coelution Co-elution with Precursors Evaluate->Coelution LateElution Late Elution (Hydrophobic retention) Evaluate->LateElution AddAcid Add DFA or TFA (Suppress Silanols) Tailing->AddAcid ChangeCol Use RP-Amide Column Tailing->ChangeCol FlatterGrad Flatten Gradient Slope at Target Elution Window Coelution->FlatterGrad SteeperGrad Increase %B Initial & Steepen Slope LateElution->SteeperGrad

Workflow for optimizing gradient and resolving peak shape issues for halogenated benzamides.

Frequently Asked Questions (FAQs)

Q1: Why does 2,5-dibromo-N-(2-hydroxyphenyl)benzamide exhibit severe peak tailing on standard C18 columns, and how do I resolve it? The Causality: Peak tailing for this compound is primarily driven by unwanted secondary retention mechanisms. While the hydrophobic bulk of the molecule interacts with the C18 stationary phase, the polar phenolic -OH and amide -NH groups act as strong hydrogen-bond donors and acceptors. On standard silica-based columns, unreacted surface silanols (Si-OH) become1 at mid-to-high pH[1]. These ionized silanols undergo ion-exchange and hydrogen-bonding interactions with the analyte's polar groups, causing a fraction of the molecules to be 2, which manifests as a "tail"[2]. The Solution:

  • Chemical Suppression: Lower the mobile phase pH strictly below 3.0 using acidic additives to ensure surface silanols remain protonated and neutral, thereby minimizing cation-exchange interactions[1].

  • Stationary Phase Shielding: Switch to an extensively endcapped C18 column or a polar-embedded column (e.g., RP-Amide). RP-Amide phases provide internal hydrogen bonding that 3, significantly improving peak shape for phenols and amides[3].

Q2: Which mobile phase additive should I choose: TFA, Formic Acid (FA), or Difluoroacetic Acid (DFA)? The Causality: The choice of acid dictates both the pH of the mobile phase and the degree of ion-pairing, which directly impacts peak symmetry and detector compatibility.

  • Trifluoroacetic Acid (TFA, 0.1%): With a pKa of 0.3, TFA drops the mobile phase pH below 2.0, fully suppressing silanol ionization. It is a strong ion-pairing agent that yields exceptionally sharp peaks for UV detection. However, deprotonated TFA forms strong ion pairs with analytes in the electrospray ionization (ESI) source, causing and rendering it highly unfavorable for LC-MS applications.

  • Formic Acid (FA, 0.1%): With a pKa of 3.8, FA is highly volatile and the industry standard for LC-MS. However, it only lowers the pH to ~2.7. For a highly interactive molecule like our target benzamide, this may not be acidic enough to fully suppress all active silanols, leading to diminished peak symmetry compared to TFA[4].

  • Difluoroacetic Acid (DFA, 0.1%): DFA (pKa 1.3) acts as the optimal bridge. It is a stronger acid than FA, providing the low pH needed to resolve peaks and improve symmetry, but it is volatile enough that it 4 or suppress ions to the extent of TFA[4]. For LC-MS workflows involving this benzamide, DFA is the recommended additive.

Q3: How do I optimize the gradient profile to separate the target from its synthetic precursors (e.g., 2-aminophenol and 2,5-dibromobenzoic acid)? The Causality: The synthetic precursors have vastly different polarities than the final product. 2-aminophenol is highly polar and will elute near the void volume, while 2,5-dibromobenzoic acid is moderately retained. The target benzamide is highly hydrophobic and will elute late. The Solution: Utilize a multi-segmented gradient. Start with a 5 (e.g., 10% to 90% B) to determine the elution window[5]. Then, apply a shallow ramp early in the run to resolve the precursors, followed by a steeper ballistic gradient to elute the highly retained 2,5-dibromo-N-(2-hydroxyphenyl)benzamide efficiently without excessive band broadening[6].

Quantitative Data: Mobile Phase Additive Comparison

The following table synthesizes the physicochemical properties of common additives and their practical impact on the chromatography of halogenated phenolic amides.

AdditiveConcentrationpKaApprox. pHUV Peak SymmetryLC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.1% v/v0.3< 2.0Excellent ( Tf​ ~1.0)Poor (Severe Ion Suppression)
Difluoroacetic Acid (DFA) 0.1% v/v1.3~ 2.1Very Good ( Tf​ ~1.1)Excellent (Minimal Suppression)
Formic Acid (FA) 0.1% v/v3.8~ 2.7Fair ( Tf​ > 1.3)Excellent (Industry Standard)
Step-by-Step Experimental Protocols
Protocol 1: Initial Scouting & System Suitability

Objective: Determine the intrinsic retention behavior of the benzamide and validate the system's baseline performance.

  • Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% DFA) and Mobile Phase B (Acetonitrile + 0.1% DFA).

  • Column Selection: Install a high-purity, endcapped C18 or RP-Amide column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC).

  • Equilibration: Purge the system and equilibrate the column at 10% B for 15 column volumes until the pressure ripple is < 1% and the UV baseline is stable.

  • Scouting Gradient Execution:

    • 0.0 to 2.0 min: Hold at 10% B.

    • 2.0 to 20.0 min: Linear ramp from 10% B to 90% B.

    • 20.0 to 25.0 min: Hold at 90% B (Column Wash).

    • 25.1 to 30.0 min: Return to 10% B (Re-equilibration).

  • Self-Validation Check: Inject a blank (diluent only) prior to the sample. Any peaks observed in the blank must be subtracted from the sample chromatogram to ensure the trustworthiness of the retention time assignment.

Protocol 2: Targeted Gradient Optimization for Precursor Separation

Objective: Compress the run time while maximizing resolution ( Rs​>2.0 ) between the target benzamide and its precursors.

  • Data Analysis: Identify the elution time ( tR​ ) of the target benzamide from Protocol 1. Calculate the %B at which the compound eluted (accounting for system dwell volume).

  • Segmented Gradient Programming:

    • Step 1 (Isocratic Hold): 0.0 - 2.0 min at 5% B to trap the highly polar 2-aminophenol.

    • Step 2 (Shallow Ramp): 2.0 - 8.0 min ramp to 40% B to resolve 2,5-dibromobenzoic acid.

    • Step 3 (Steep Ramp): 8.0 - 12.0 min ramp to [Elution %B + 10%] to rapidly elute the target benzamide as a sharp, concentrated band.

    • Step 4 (Wash/Equilibrate): 12.0 - 15.0 min at 95% B, then return to 5% B.

  • Validation: Perform five replicate injections of a mixed standard. Calculate the tailing factor ( Tf​ ) for the benzamide peak. A Tf​ between 0.9 and 1.2 confirms that silanol interactions are successfully suppressed.

References
  • Mobile Phase Additives for Peptide Characterization - Waters Blog. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFizl34HcLRedhy__GAJKgE-j8r2Kqo6B8yWXmZktGqsThnRlICGqUOp8iWahtQaaRYNImauB8AijtPeDK48TpsM7cfg1jBwcjbdEu52MiAzy9PcQtfnKvNp8m1KYp465zrvPKmfI9j04TYZ6vyIIslHm-UXEOS4CuoSnJJdOcZRvDXoZejnE3jC3o=]
  • Why Acid? | Separation Science. SepScience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWve62p3rtBdcHvcfugv454r86iOqazx1vDT_wNrqcev4FvxP5IFzW8c64-b2NHWMmhok6l0az2KG_HBUm7vSsKkIeVaUG4gnY6Ys-DPvEp2_GnLFy4IvHuiJO__0EN2oFQ==]
  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. Advanced Materials Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuv2hQT9AJmGuTALrGsXIb7lRq6BdSfZgegb6O8n2bgCcag8IBH3goSLG1Q8Fw2WE02CdZH5xG5TgmSn08jZUzehmwRecsAB0LMTB3qgkVHG09q2pE4LBqOXnQyaVj0NEtWNbWVsDe58P94sj6TMTRgIKm8X38bXDMQqiamrBXC-QL]
  • Application Note: A Robust Reverse-Phase HPLC Method for the Analysis of 2,6-Dimethoxytoluene. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnDm4TmeAmh4_DkVUeqqkXQhPYtfqlVD6k38mnwarxJ2tEfoOcpu3DmlFzp1NqKqEHVz8zTkJlh6P1MtITlEXNIFVhuYar59GX3r7knzfe-1s_TRDDkHzV3mF_YkG3M460gocmtnH7uTqU3Ahdenh2K5NRaK_PmRPVsXPvUKotfW6wLjjWl5mfH40A4G5mRKPku9gTq1iRhSZ2csS-icSct5TWmQTckf01-hx83OjjhSnlUZ0uIl7v]
  • RP-HPLC Method Development and Validation for Stability-Indicating Analysis. Nirma University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH31KZALCqrZY4C7Qf-zzncqwwIw_9yUCddF3oB2IZUGbx-4PM9k9KQHBfbe4Ugm7SBOiTQW1RTYbdUMD0lEl3CUarZlMtL4BIIQfeBVttNV9NKRkx7s2LbpJMLlAQL0hg2rjt0lYwEByY6LFdvasEqLV-x2cK501OZmL2JS6GRM4ThbJRrXvYgvjk=]
  • The Theory of HPLC Column Chemistry. Aqua Energy Expo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrozkRO5qgas8vSAs4FNJ6Lmmp0WPhyKeM1SAT4uq55o4KsmQLs2SELE909ITK5SnkcBjXr3-7aaNbhtxzfwBLBfI6xIH7HFGk8_czNrHyffhTwNhZe3rVay0BtYOO7S-SX5Q9yFqBY1KGaMM4Kj96uh2NXmOq-Tg1Pd0VQjeZkz05FnaX-sToIg==]
  • Ascentis® HPLC Columns. Labtorg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGe-sZQMXNgStqi77UX_xAgqo5AQmV3QGA30lbY3t5sFjSufqnsYIjJOFiAeOLam0WjvkuI1wjK-MSs_ZVhAm5x-zKLsfRV-bI_1Y50qWLkwGe0U2wfv5QZv-fcla-IaGkkh9haezVzZuGJrsrYelGrFSDok4KA==]
  • Don't Lose It: Getting Your Peaks in Shape | Agilent. Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMGg9usdGeZgbfGJNyxCzP3XkNAs0vcIJpIQvdxSZIKxetqiXBbJWiSaGJBp7ZOVoKKz-hCLpiQdVW3a_3K8AtUCk0c7cNM3imyGHISZ9NY8At9Kb11I17KSa1lpUtVZ-C7do7kfVzUcMwvQRMpp_9E_86mSdE_ojgSs7CnpPpPU8IFVU2PX5F8hlSmomW8Xl4oWSnhf5oc-HztaqoEbYUcGVIszk=]

Sources

Technical Support Center: 2,5-Dibromobenzoic Acid Amidation Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the amidation of 2,5-dibromobenzoic acid. This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and porous aromatic frameworks (PAFs)[1]. However, its unique electronic and steric properties—specifically the bulky, electron-withdrawing bromine atoms at the ortho (C-2) and meta (C-5) positions—make it highly susceptible to side reactions during standard peptide coupling protocols.

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating experimental protocols to ensure high-yield amidation.

Part 1: Quantitative Strategy Comparison

Before troubleshooting, ensure you are using the optimal coupling strategy. The steric hindrance from the C-2 bromine significantly slows down the desired intermolecular amidation, allowing slower side reactions to outcompete the main pathway.

Table 1: Quantitative Comparison of Amidation Strategies for 2,5-Dibromobenzoic Acid

Amidation StrategyExpected Yield (%)N-Acyl Urea Formation (%)Protodebromination (%)SNAr Side Reactions (%)
DCC / DMAP 45 - 5530 - 40< 12 - 5
EDC / HOBt 70 - 8010 - 15< 1< 2
HATU / DIPEA 85 - 95< 2< 1< 1
Oxalyl Chloride 90 - 980 (Mechanistically impossible)0< 1
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my DCC/EDC coupling yielding a stable, unreactive byproduct with a mass equal to [Acid + Carbodiimide]?

Causality: You are observing the formation of a dead-end N-acyl urea [2]. When 2,5-dibromobenzoic acid reacts with a carbodiimide (like DCC or EDC), it forms a highly reactive O-acylisourea intermediate. Because the bulky bromine at the C-2 position sterically hinders the incoming amine nucleophile, the intermediate has a prolonged half-life. This delay allows an intramolecular O-to-N acyl rearrangement to occur, forming a stable N-acyl urea that will not react further[3]. Solution: You must trap the O-acylisourea faster than it can rearrange. Use an additive like HOAt or switch entirely to a uronium-based reagent like HATU (See Protocol A).

G A 2,5-Dibromobenzoic Acid C O-Acylisourea Intermediate A->C + Reagent B Carbodiimide (EDC/DCC) B->C E Desired Amide (2,5-Dibromobenzamide) C->E + Amine (Fast) F N-Acyl Urea (Dead-End Side Product) C->F O-to-N Migration (Slow) D Amine Nucleophile D->E

Mechanism of O-acylisourea rearrangement vs. desired amidation.

Q2: During scale-up, LC-MS analysis shows a major impurity with a mass reduction of ~79 Da. What causes this?

Causality: This mass shift indicates protodebromination —the loss of a bromine atom, replaced by a hydrogen atom[4]. The C-2 bromine is highly activated due to its proximity to the coordinating carboxylate group. If your reaction mixture contains trace transition metals (e.g., Pd or Cu from previous synthetic steps) or is subjected to prolonged heating with basic amines, the C-Br bond readily undergoes oxidative addition or reductive cleavage[4][5]. Furthermore, 2,5-dibromobenzoic acid is highly prone to selective halogen-metal exchange at the ortho position[6]. Solution: Ensure all glassware is acid-washed to remove trace metals. Do not heat the amidation reaction above 25 °C. If the issue persists, switch to the metal-free acid chloride activation pathway (See Protocol B).

Q3: I am observing unexpected C-N cross-coupling at the aromatic ring instead of the carboxylic acid. How is this possible?

Causality: 2,5-dibromobenzoic acid is highly susceptible to Ullmann-type amination at the C-2 position if copper impurities are present[5]. The carboxylate acts as a directing group, facilitating the oxidative addition of the metal into the adjacent C-Br bond, leading to nucleophilic aromatic substitution (SNAr) by your amine. Solution: Use strict metal-free conditions and avoid excess aliphatic amines that can act as chelating ligands for trace metals.

Workflow Start Amidation Issue Detected Mass Analyze LC-MS Data Start->Mass Q1 Mass +Carbodiimide? (N-Acyl Urea) Mass->Q1 Q2 Mass -79 Da? (Debromination) Q1->Q2 No A1 Use HATU/HOAt or Acid Chloride Method Q1->A1 Yes Q2->Start Other Unknown A2 Remove Metal Catalysts & Lower Temperature Q2->A2 Yes

Troubleshooting workflow for 2,5-dibromobenzoic acid amidation.

Part 3: Validated Experimental Protocols
Protocol A: HATU-Mediated Amidation (Suppresses N-Acyl Urea)

Self-validating mechanism: The visual color change (yellowing from HATU activation) and rapid kinetics ensure the active ester is formed before the amine is introduced, minimizing side reactions.

  • Activation: Dissolve 2,5-dibromobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Causality: The low temperature prevents premature degradation of the active ester. The solution will immediately turn pale yellow, validating the formation of the highly reactive HOAt-ester.

  • Amine Coupling: After 15 minutes of activation, add the amine (1.1 eq). Stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl to remove unreacted amine and DIPEA, followed by a brine wash. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Method (Suppresses Protodebromination & SNAr)

Self-validating mechanism: Gas evolution (CO₂, CO) physically confirms the formation of the acid chloride. The complete absence of coupling reagents mathematically eliminates the N-acyl urea pathway.

  • Chlorination: Suspend 2,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq).

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent. Immediate gas evolution (CO₂, CO) self-validates the reaction progress.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas.

    • Crucial Step: Do not heat the rotavap bath above 30 °C to prevent thermal degradation or polymerization.

  • Amidation: Redissolve the crude 2,5-dibromobenzoyl chloride in anhydrous DCM. Slowly add the amine (1.1 eq) and Et₃N (2.0 eq) at 0 °C. Stir for 1 hour, then quench with water and extract.

References
  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.5

  • Carbodiimide. Wikipedia.2

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH.3

  • IDEALS: Selective halogen-metal exchange in 2,5-dibromobenzoic acid. University of Illinois.6

  • FT-IR spectra of starting materials 2,5-dibromobenzoic acid. ResearchGate.1

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate.4

Sources

Thermal and UV degradation stability of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

A Proposed Framework for Thermal and UV Degradation Analysis

Disclaimer: As a Senior Application Scientist, it is important to note that as of March 2026, specific, publicly available stability studies for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds, such as halogenated salicylanilides and benzamides.[1][2][3] The methodologies, potential pathways, and troubleshooting advice described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-dibromo-N-(2-hydroxyphenyl)benzamide and why is stability testing critical?

A1: 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative, belonging to the broader class of salicylanilides. Its structure, featuring an amide linkage, a phenolic hydroxyl group, and a dibrominated aromatic ring, suggests potential applications in medicinal chemistry. Stability testing is a non-negotiable aspect of drug development. It ensures that a drug substance maintains its identity, purity, and quality over its shelf-life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.[2]

Q2: What are the primary degradation pathways anticipated for this molecule?

A2: Based on its functional groups, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would yield 2,5-dibromobenzoic acid and 2-aminophenol.

  • Photodegradation: Aromatic halides, particularly bromides, are known to be susceptible to photolytic cleavage, potentially forming free radical intermediates.[2] The presence of the phenolic hydroxyl group can also contribute to photosensitivity, a known characteristic of salicylanilides.[4]

  • Oxidation: The electron-rich phenolic ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants, especially when exposed to heat or light.

  • Thermal Decomposition: At elevated temperatures, complex degradation involving decarboxylation or intermolecular reactions can occur, though this typically requires more extreme conditions than hydrolysis or photolysis.[5]

Q3: What are the standard guidelines for conducting photostability studies?

A3: The globally recognized standard is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[3][6] It stipulates a two-part process: forced degradation to understand pathways and confirmatory testing under standardized light conditions. For confirmatory studies, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) energy.[3][7] A control sample, protected from light (e.g., wrapped in aluminum foil), must be analyzed concurrently to differentiate between thermal and light-induced degradation.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required, meaning it can accurately quantify the parent compound in the presence of its degradation products. The gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a photodiode array (PDA) or UV detector.[8][9] A PDA detector is particularly valuable as it can help determine peak purity. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10]

Q5: What are the recommended storage conditions for solid 2,5-dibromo-N-(2-hydroxyphenyl)benzamide?

A5: Based on its chemical structure, the compound should be stored in a well-sealed container, protected from light, in a cool and dry environment. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation, especially for long-term storage.

Troubleshooting Guide for Experimental Issues

Q1: I'm observing significant degradation in my control sample during a photostability study. What could be the cause?

A1: This points to thermal degradation or reaction with the solvent, not photolysis.

  • Check the Temperature: Photostability chambers can generate heat.[7] Ensure the chamber temperature is controlled and monitored. The ICH Q1B guideline recommends a parallel dark control under the same temperature conditions.[3]

  • Solvent Reactivity: The solvent used can impact stability. Methanol, for instance, can sometimes form methyl esters with carboxylic acid degradants under certain conditions. Ensure the solvent is inert and of high purity. Consider using acetonitrile/water as an alternative.

  • Dissolved Oxygen: Oxygen dissolved in the solvent can promote oxidative degradation, especially if trace metal impurities are present. Degassing the solvent before preparing solutions can mitigate this.

Q2: My chromatogram after a forced degradation experiment shows broad, tailing peaks and poor resolution between the parent compound and its impurities. How can I fix this?

A2: This is a common method development challenge.

  • Optimize the Gradient: A shallow gradient elution is often necessary to separate closely related impurities. Increase the run time and decrease the rate of change of the organic solvent percentage.

  • Adjust Mobile Phase pH: The phenolic hydroxyl group's ionization state is pH-dependent. Adding a buffer (e.g., phosphate or formate) to the aqueous mobile phase can improve peak shape for the parent compound and any acidic or basic degradants.

  • Change Column Chemistry: If optimization fails, switch to a different column stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for the aromatic degradants.

Q3: The mass balance in my stress study is below 90%. Where has the material gone?

A3: A poor mass balance suggests that not all degradation products are being detected.

  • Non-UV Active Products: Some degradation pathways may yield products with a poor or non-existent UV chromophore at your chosen wavelength. A PDA detector can help identify this by showing if new peaks appear at different wavelengths.

  • Formation of Volatiles: Decarboxylation or other fragmentation reactions could produce volatile compounds that are lost from the sample vial.

  • Precipitation: Degradation products may be insoluble in the sample solvent, causing them to precipitate out of the solution before injection. Visually inspect your vials post-stress testing.

  • Adsorption: Highly polar or reactive degradants can sometimes adsorb irreversibly to the surfaces of sample vials or the HPLC column.

Proposed Experimental Protocols

Protocol 1: Forced Thermal Degradation (Solid State & Solution)
  • Solid-State Analysis:

    • Accurately weigh approximately 5 mg of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide into three separate glass vials.

    • Place the vials in a calibrated oven at 60°C.

    • As a control, store an identical sample at 4°C, protected from light.

    • Withdraw one vial at pre-determined time points (e.g., 24, 48, 72 hours).

    • Allow the vial to cool to room temperature, then dissolve the contents in a known volume of a suitable solvent (e.g., 5 mL of methanol or acetonitrile) for HPLC analysis.

  • Solution-State Analysis:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Aliquot this solution into several HPLC vials.

    • Place the vials in a heating block or oven at 60°C.

    • Store control vials at 4°C, protected from light.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove one vial, allow it to cool, and analyze directly by HPLC.

Protocol 2: Forced Photodegradation (ICH Q1B Compliant)
  • Sample Preparation:

    • Prepare a solution of the compound at 0.1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Transfer the solution to quartz HPLC vials (as quartz is UV-transparent).

    • Prepare a parallel set of samples in glass vials wrapped completely in aluminum foil to serve as dark controls.

  • Exposure Conditions:

    • Place both sets of vials (exposed and dark control) in a validated photostability chamber.

    • Expose the samples to light until the total exposure reaches at least 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[3]

    • Monitor the conditions within the chamber as per ICH guidelines.

  • Analysis:

    • After the exposure period, analyze the contents of both the exposed and dark control vials by HPLC.

    • Compare the chromatograms to identify peaks that are specifically formed or enlarged due to light exposure.

Data Summary and Visualization

Table 1: Proposed Forced Degradation Stress Conditions
Stress ConditionReagent/MethodTemperatureRecommended Time PointsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl in 50:50 ACN:H₂O60°C0, 2, 4, 8, 24 hoursAmide Cleavage
Base Hydrolysis 0.1 M NaOH in 50:50 ACN:H₂ORoom Temp0, 1, 2, 4, 8 hoursAmide Cleavage, Phenol Oxidation
Oxidative 3% H₂O₂ in 50:50 ACN:H₂ORoom Temp0, 2, 4, 8, 24 hoursPhenol Oxidation, Ring Modification
Thermal (Solution) 50:50 ACN:H₂O60°C0, 8, 24, 48, 72 hoursGeneral Decomposition
Photolytic (UV/Vis) ICH Q1B Light SourceChamber TempPost-exposurePhotodebromination, Radical Reactions

Note: ACN = Acetonitrile, H₂O = Water. Time points should be adjusted to achieve a target degradation of 5-20% to ensure primary degradants are formed without further degradation.[1]

Diagrams

G cluster_prep Phase 1: Preparation & Planning cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Reporting prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot into Vials for Each Stress Condition prep->aliquot control Prepare Dark Controls (Foil-Wrapped) aliquot->control thermal Thermal Stress (e.g., 60°C Oven) photo Photolytic Stress (ICH Q1B Chamber) hydro Hydrolytic Stress (Acid/Base/Neutral) oxid Oxidative Stress (e.g., 3% H2O2) hplc Analyze Samples via Stability-Indicating HPLC-UV/MS thermal->hplc Sample at Time Points photo->hplc Sample at Time Points hydro->hplc Sample at Time Points oxid->hplc Sample at Time Points quant Quantify Parent Peak (% Assay) & Impurity Peaks (% Area) hplc->quant balance Calculate Mass Balance quant->balance report Identify Degradants & Propose Pathways balance->report

Caption: Workflow for a forced degradation stability study.

G cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H2O2) Parent 2,5-dibromo-N-(2-hydroxyphenyl)benzamide P1 2,5-dibromobenzoic acid Parent->P1 Amide Cleavage P2 2-aminophenol Parent->P2 Amide Cleavage P3 Monodebrominated Products Parent->P3 Photodehalogenation P5 Quinone-type Structures Parent->P5 Phenol Oxidation P4 Radical Coupling Products P3->P4 Further Reaction

Caption: Potential degradation pathways for the target molecule.

References

  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • Lidström, E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ahuja, S., & Alsante, K. M. (Eds.). (2003). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • BenchChem. (2025). N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents.
  • Lidström, E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]

  • Butterhof, C., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (2025). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

  • PubMed. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Available at: [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Available at: [Link]

  • PubMed. (1977). Photocontact dermatitis to halogenated salicylanilides and related compounds. Our experience between 1967 and 1975. Available at: [Link]

  • Biointeractome. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • R.D. Laboratories. Photostability. Available at: [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • ChemSrc. 2,5-dibromo-N-(4-hydroxyphenyl)benzamide. Available at: [Link]

  • Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicological effects of the degradation mixtures. Environmental Sciences Europe. Available at: [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • ResearchGate. (2020). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Available at: [Link]

  • Defense Technical Information Center (DTIC). (1969). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Available at: [Link]

  • Xie, J., et al. (2007). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • MDPI. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Available at: [Link]

  • ResearchGate. (2025). Degradation of Antibiotics via UV-Activated Peroxodisulfate or Peroxymonosulfate: A Review. Available at: [Link]

  • MDPI. (2022). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. Available at: [Link]

  • PubMed. (2010). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2020). Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer. Available at: [Link]

Sources

Addressing poor cellular permeability of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Last Updated: March 30, 2026

Introduction: The Challenge of the Cellular Barrier

2,5-dibromo-N-(2-hydroxyphenyl)benzamide is a compound of significant interest, belonging to a class of molecules that have shown a range of biological activities.[1][2] Researchers frequently observe promising activity in cell-free biochemical assays, only to find this efficacy dramatically reduced or altogether absent in cell-based models. This common yet frustrating issue often points to a critical bottleneck: poor cellular permeability. The compound may be a potent inhibitor of its target, but if it cannot efficiently cross the cell membrane to reach that target, its therapeutic potential remains locked.

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and overcoming the cellular permeability challenges associated with 2,5-dibromo-N-(2-hydroxyphenyl)benzamide. We will move from foundational analysis to actionable troubleshooting strategies and detailed experimental protocols.

Part 1: Physicochemical Profile & Permeability Prediction

Before attempting to solve the problem, we must first understand its origin. A molecule's ability to passively diffuse across the lipid bilayer of a cell membrane is largely governed by its physicochemical properties. The "Rule of Five," formulated by Christopher A. Lipinski, provides a set of guidelines to predict the likelihood of a compound having good oral bioavailability, which is closely linked to membrane permeability.[3][4][5]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) < 500 Daltons

  • LogP (a measure of lipophilicity) < 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Let's analyze the properties of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide:

PropertyValueLipinski's GuidelineAssessment
Molecular Formula C₁₃H₉Br₂NO₂--
Molecular Weight 371.02 g/mol < 500 DaPass
XLogP3 4.0< 5Pass
Hydrogen Bond Donors 2 (from -OH and -NH)≤ 5Pass
Hydrogen Bond Acceptors 2 (from C=O and -OH)≤ 10Pass

At first glance, the compound does not violate any of Lipinski's rules. However, these are guidelines, not absolute laws.[6] The XLogP value of 4.0, while under the threshold of 5, indicates significant lipophilicity.[3] Highly lipophilic compounds can sometimes be "trapped" within the lipid membrane, failing to partition into the aqueous cytoplasm. Furthermore, poor aqueous solubility, a common trait of hydrophobic molecules, can limit the concentration of the compound at the cell surface, reducing the driving force for passive diffusion.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound is highly active in my enzymatic assay but shows no effect on my cells. Is permeability the only reason? A1: Poor permeability is the most common suspect. If the compound cannot reach its intracellular target, it cannot exert its effect. However, other factors could be at play: the compound might be rapidly metabolized by the cells into an inactive form, or it could be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell. A Caco-2 permeability assay can help distinguish between poor passive permeability and active efflux.[8]

Q2: What is the difference between a formulation strategy and a chemical modification? A2: A formulation strategy involves mixing the active compound with other inert substances (excipients) to improve its solubility or permeability without changing its chemical structure.[7] Examples include using cyclodextrins or creating nanoparticles. A chemical modification involves covalently altering the molecule itself, for instance, by creating a prodrug.[9] This is a more involved approach typically undertaken in medicinal chemistry campaigns.

Q3: What is a Caco-2 permeability assay and when should I use it? A3: The Caco-2 permeability assay is an in-vitro model that uses a monolayer of human colon adenocarcinoma cells. These cells differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[8] It is the gold standard for assessing a compound's potential for oral absorption and its susceptibility to active efflux. You should use this assay to confirm a permeability issue and to validate the effectiveness of any enhancement strategy you implement.

Q4: Can I just increase the concentration of DMSO to get my compound into the cells? A4: While DMSO is a common solvent and can act as a permeation enhancer at higher concentrations, this is generally not recommended for routine cell-based assays. High concentrations of DMSO can be cytotoxic and can alter cell membrane integrity, leading to experimental artifacts that are not physiologically relevant. It is always better to address the compound's inherent permeability issues directly.

Part 3: Troubleshooting Guides & Enhancement Strategies

Once poor permeability is identified as the likely problem, several avenues can be explored. These are divided into two main approaches: non-covalent formulation strategies and covalent chemical modifications.

Workflow for Addressing Poor Permeability

The following diagram outlines the logical process for diagnosing and solving permeability issues.

G A Problem: Low Activity in Cell-Based Assays B Hypothesis: Poor Cellular Permeability A->B C Physicochemical Analysis (Lipinski's Rules, Solubility) B->C D Select Enhancement Strategy C->D E Formulation Strategies (e.g., Cyclodextrins, Nanoparticles) D->E Non-Covalent F Chemical Modification (e.g., Prodrug, Analog Synthesis) D->F Covalent G Implement Strategy & Prepare Formulation/Synthesize Analog E->G F->G H Validate with Permeability Assay (e.g., Caco-2, PAMPA) G->H I Proceed with Cell-Based Efficacy Assays H->I Permeability Improved J Re-evaluate Strategy H->J No Improvement J->D

Caption: A logical workflow for diagnosing and resolving poor cellular permeability.

Guide 1: Formulation-Based Strategies

These methods aim to improve the solubility and dissolution rate of the compound, thereby increasing its concentration at the cell surface available for absorption.

  • Issue: Poor Aqueous Solubility Limits Bioavailability

    • Strategy 1: Complexation with Cyclodextrins.

      • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, effectively shielding it from the aqueous environment and increasing its apparent water solubility.[2][10]

      • Action: Prepare inclusion complexes using cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Perform a phase-solubility study to determine the optimal drug-to-cyclodextrin ratio.

    • Strategy 2: Lipid-Based Formulations (SMEDDS).

      • Mechanism: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[2] This formulation keeps the drug in a solubilized state and presents it to the cell membrane in small droplets, facilitating absorption.

      • Action: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P) to develop a stable SMEDDS formulation.

    • Strategy 3: Nanoparticle Formulation.

      • Mechanism: Encapsulating the compound within polymeric nanoparticles or forming solid lipid nanoparticles (SLNs) can improve solubility and protect the drug from degradation.[11][12] The small particle size increases the surface area for dissolution.

      • Action: Use techniques like solvent evaporation or nanoprecipitation to formulate nanoparticles with biodegradable polymers (e.g., PLGA) or lipids (e.g., glyceryl monostearate).[12] Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.

Guide 2: Chemical Modification Strategies

If formulation approaches are insufficient or not desired, direct modification of the compound's structure can provide a more robust solution.

  • Issue: Polar Groups (-OH, -NH) Hinder Membrane Crossing

    • Strategy 1: Prodrug Approach.

      • Mechanism: A prodrug is a bioreversible derivative of the active compound that is designed to have improved physicochemical properties (like increased lipophilicity).[9][13][14] After crossing the cell membrane, it is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.

      • Action: Mask the polar phenolic hydroxyl group (-OH) or the amide N-H group with a lipophilic, cleavable promoiety. A common strategy is to form an ester by reacting the hydroxyl group with an acyl chloride. This removes a hydrogen bond donor and increases lipophilicity.

    • Strategy 2: Amide-to-Ester Substitution.

      • Mechanism: The amide bond (-CONH-) contains a hydrogen bond donor (the N-H). Replacing this amide linkage with an ester linkage (-COO-) removes this donor, which can significantly reduce the desolvation penalty for the molecule to enter the lipid membrane, thereby improving permeability.

      • Action: Synthesize an analog where the benzamide linkage is replaced by a corresponding ester. This is a significant synthetic modification but can be highly effective for this class of compounds.

Mechanism of the Prodrug Strategy

This diagram illustrates how a prodrug enhances cellular uptake.

ProdrugMechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ParentDrug_ext Parent Drug (Polar -OH) Prodrug_ext Prodrug (Lipophilic -O-R) ParentDrug_ext->Prodrug_ext Chemical Modification m1 Prodrug_int Prodrug Prodrug_ext->Prodrug_int Passive Diffusion m2 ParentDrug_int Active Parent Drug Prodrug_int->ParentDrug_int Enzymatic Cleavage

Caption: Prodrugs mask polar groups to facilitate membrane crossing before releasing the active drug intracellularly.

Part 4: Key Experimental Protocol

Protocol: Caco-2 Permeability Assay

This assay is crucial for quantifying the permeability of your compound and assessing the effectiveness of any enhancement strategy.

1. Cell Culture & Seeding: a. Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of ~60,000 cells/cm². c. Culture the cells for 21-25 days, changing the media every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. b. Only use monolayers with TEER values >230 Ω·cm², as this indicates a well-formed, intact barrier.[8]

3. Transport Experiment: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4). b. Prepare the dosing solution by dissolving the test compound (and controls) in transport buffer to the final desired concentration (e.g., 10 µM). c. Apical to Basolateral (A→B) Transport (Absorption): i. Gently wash the monolayers twice with pre-warmed transport buffer. ii. Add the dosing solution to the apical (upper) chamber (e.g., 0.5 mL). iii. Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.5 mL). d. Basolateral to Apical (B→A) Transport (Efflux): i. Wash the monolayers as above. ii. Add fresh transport buffer to the apical chamber. iii. Add the dosing solution to the basolateral chamber. e. Include control compounds: a high-permeability control (e.g., propranolol) and a low-permeability/efflux substrate control (e.g., digoxin). f. Incubate the plates at 37°C on an orbital shaker for a set time (e.g., 2 hours). g. At the end of the incubation, collect samples from both the donor and receiver chambers for quantitative analysis.

4. Sample Analysis & Calculation: a. Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.
  • A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell®).
  • C₀ is the initial concentration in the donor chamber. c. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.

5. Data Interpretation:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

By systematically applying these diagnostic and troubleshooting principles, researchers can develop a rational, evidence-based strategy to overcome the permeability challenges of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, unlocking its full potential in cell-based research and drug development.

References

  • Jain, A., et al. (2014). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. ResearchGate. Available from: [Link]

  • Morales-Camilo, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Li, M., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Lipinski, C. A., et al. (2001). Lipinski's rule of five. Taylor & Francis. Available from: [Link]

  • Zenovel (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5. GARDP Revive. Available from: [Link]

  • Morales-Camilo, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Shityakov, S., & Förster, C. (2014). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews. Available from: [Link]

  • Lipinski, C. A. (2023). lipinski rule of five. Lecture Notes. Available from: [Link]

  • Pătru, A., et al. (2018). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. Available from: [Link]

  • IJCRT (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Pharma Focus Asia (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs for Oral Administration. Pharma Focus Asia. Available from: [Link]

  • Singh, P., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. ResearchGate. Available from: [Link]

  • Sharma, D., & Saini, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Pătru, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available from: [Link]

  • University of Birmingham. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available from: [Link]

  • Wang, Y. (2024). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. Available from: [Link]

  • De Meirleir, K., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Universiteit Gent. Available from: [Link]

  • Ciper, F., et al. (2020). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available from: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Available from: [Link]

  • ResearchGate (2019). In-vitro studies for permeation enhancer effects. ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. Available from: [Link]

  • Hishinuma, Y., et al. (2020). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ChemRxiv. Available from: [Link]

  • Scott, J. S., et al. (2021). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Doak, B. C., et al. (2016). structural and conformational determinants of macrocycle cell permeability. Monash University. Available from: [Link]

Sources

Technical Support Center: Refining Recrystallization Systems for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying 2,5-dibromo-N-(2-hydroxyphenyl)benzamide .

Due to its complex molecular architecture—combining a highly lipophilic, sterically hindered 2,5-dibromophenyl ring with a dense hydrogen-bonding network (amide -NH, amide -C=O, and phenolic -OH)—this compound is notoriously difficult to crystallize. It is highly prone to over-solvation, lamellar twinning, and Liquid-Liquid Phase Separation (LLPS, or "oiling out"). This guide provides field-proven, self-validating methodologies to overcome these challenges.

Physicochemical Profiling & Solvent Causality

To select the correct solvent, we must understand the causality of the solute-solvent interactions. The solid-state lattice of benzamide derivatives is driven by robust intermolecular hydrogen-bonded dimers.

When introduced to amphiprotic solvents (e.g., methanol, ethanol, or water), the solvent forms competing two-center hydrogen bonds with both parts of the amide group[1]. This often leads to over-solvation, where the compound remains trapped in the mother liquor, or binds to specific crystal faces, disrupting isotropic growth[2]. Conversely, purely non-polar solvents (e.g., heptane) cannot break the initial solid-state dimers, resulting in zero dissolution.

The Solution: A binary solvent system is strictly required. You must pair an aprotic hydrogen-bond acceptor (to dissolve the compound without capping growth faces) with a non-polar anti-solvent (to force hydrophobic rejection of the dibromophenyl ring).

Solvent System Selection Matrix
Solvent SystemSolvation Mechanism & CausalityExpected OutcomeRecommendation
Pure Alcohols (EtOH, MeOH)Strong two-center H-bonding with the amide/phenolic core[1].High solubility at low temps; poor yield; high risk of lamellar twinning[2].Not Recommended (unless used strictly as the "good" solvent in a binary mix).
EtOAc / Heptane (Binary)EtOAc disrupts H-bonds (aprotic acceptor); Heptane forces hydrophobic rejection.Isotropic crystal growth; sharp phase boundary; high purity and yield.Highly Recommended.
DMF or DMSO / Water Complete disruption of all solute-solute interactions via extreme solvent affinity[1].High risk of oiling out (LLPS) upon water addition due to drastic polarity shift[3].Use Only for Highly Impure Crude (requires strict seeding).

Experimental Protocol: The Anti-LLPS Binary Recrystallization Workflow

This step-by-step methodology utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a self-validating system : each step inherently prevents downstream failures (such as heterogeneous nucleation from dust or kinetic trapping).

  • Step 1: Primary Dissolution. Suspend the crude 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in a minimum volume of EtOAc. Heat to mild reflux (approx. 75 °C) under continuous stirring until complete dissolution is achieved.

    • Causality: EtOAc acts as an aprotic hydrogen-bond acceptor, cleaving the intermolecular benzamide dimers without acting as a strong proton donor that would later inhibit crystal lattice formation.

  • Step 2: Hot Filtration. Pass the boiling solution through a pre-heated fluted filter paper into a clean, heated Erlenmeyer flask.

    • Causality: This self-validating step removes insoluble particulates (dust, silica, or polymerized degradation products) that act as heterogeneous nucleation sites for impurities.

  • Step 3: Anti-Solvent Titration (The Cloud Point). While maintaining the solution at reflux, add hot Heptane dropwise until a faint, persistent turbidity (the cloud point) is observed. Immediately add 1-2 drops of hot EtOAc to restore a perfectly clear solution.

  • Step 4: Thermal Reset & Seeding. Remove the flask from the heat source. Allow it to cool in ambient air for 3-5 minutes. Introduce 1-2 mg of pure 2,5-dibromo-N-(2-hydroxyphenyl)benzamide seed crystals.

    • Causality: Seeding bypasses the high activation energy required for spontaneous nucleation. It forces the solute molecules to integrate into a rigid, highly ordered crystal lattice rather than collapsing into an amorphous liquid emulsion[4].

  • Step 5: Controlled Supersaturation. Cool the system at a strict, controlled rate of 0.1–0.5 °C/min down to room temperature, followed by an ice bath (0–4 °C) for 1 hour.

    • Causality: Rapid cooling induces kinetic trapping and LLPS; slow cooling ensures thermodynamic control, allowing impurities to remain dissolved in the mother liquor[3].

  • Step 6: Isolation & Desiccation. Collect the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a minimal volume of ice-cold Heptane. Dry under vacuum at 40 °C to constant weight.

Troubleshooting & FAQs

Q1: My solution is forming a cloudy, milky emulsion instead of solid crystals upon cooling. What is happening and how do I fix it? A1: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the system experiences high supersaturation at a temperature above the melting point of the solute-impurity mixture, causing the compound to separate into a secondary liquid phase (emulsion) rather than a rigid crystalline suspension[4]. Solute molecules in these droplets arrange randomly and possess high mobility, making them an excellent solvent for unwanted impurities[4].

  • The Fix: Reheat the mixture until it returns to a clear, homogeneous solution. Add a small volume (5-10%) of your "good" solvent (e.g., EtOAc) to lower the saturation temperature. Cool the solution much more slowly and introduce seed crystals before the temperature drops to the point of phase separation[3].

Q2: The yield of my recrystallized product is unacceptably low (<40%), and the compound remains in the mother liquor. Why? A2: Poor yield is typically caused by over-solvation. Benzamide derivatives exhibit a high affinity for proton-donating and amphiprotic solvents, forming stable solvated complexes that refuse to precipitate[1].

  • The Fix: If you are using an alcohol/water system, your solvent is too similar in polarity to the solute's hydrogen-bonding network. Switch to the EtOAc/Heptane system described above. The anti-solvent (Heptane) provides a stronger thermodynamic driving force to push the lipophilic dibromophenyl ring out of solution.

Q3: The crystals isolate as very thin, sticky plates that trap solvent and are difficult to filter. Can I improve the crystal habit? A3: This is a morphological defect caused by solvent binding. In benzamides, specific solvents (particularly protic ones) can bind to the (001) surface of the crystal lattice. This inhibits growth in that specific direction, inducing lamellar twinning and resulting in fragile, microscopic plates[2].

  • The Fix: Avoid pure protic solvents like ethanol or 1-propanol. Transitioning to an aprotic binary system (like EtOAc/Heptane or Toluene/Acetone) prevents solvent molecules from capping the hydrogen-bond donor sites on the growing crystal faces, promoting thicker, more block-like crystals that are easy to filter.

Workflow Visualization

RecrystallizationTroubleshooting A Crude 2,5-dibromo-N- (2-hydroxyphenyl)benzamide B Dissolve in Good Solvent (e.g., EtOAc) at Reflux A->B C Titrate Anti-Solvent (e.g., Heptane) to Cloud Point B->C D Cooling Phase: Is Oiling Out (LLPS) Observed? C->D E Reheat & Add Good Solvent (Lower Saturation Temp) D->E Yes (Emulsion) F Add Seed Crystals & Cool Slowly (0.1°C/min) D->F No (Clear) E->F G Isolate Pure Crystals via Vacuum Filtration F->G

Logical workflow for binary solvent recrystallization and LLPS mitigation.

References

  • Source: mt.
  • Source: blogspot.com (KiloMentor)
  • Source: mdpi.
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Resolving baseline noise in 2,5-dibromo-N-(2-hydroxyphenyl)benzamide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise during the quantitation of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide .

Due to its highly hydrophobic nature, acidic phenolic hydroxyl group, and dibrominated structure, this compound presents unique analytical challenges. It ionizes preferentially in Negative Electrospray Ionization (ESI-), a mode notoriously susceptible to baseline elevation from solvent impurities, plasticizers, and matrix suppression[1].

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting method parameters, you must isolate the origin of the noise. Baseline elevation can stem from the mass spectrometer (source contamination, gas impurities), the liquid chromatograph (pump issues, solvent impurities), or the sample matrix itself[2].

Diagnostic A Elevated Baseline Noise in ESI- B Disconnect LC Infuse Neat Standard A->B C Does noise persist? B->C D MS/Source Issue (Contamination, Gas Purity) C->D Yes (MS Origin) E LC/Method Issue (Solvents, Column Bleed) C->E No (LC Origin) F Clean ESI Probe & Optimize Q1 Window D->F G Flush System & Use LC-MS Grade Solvents E->G

Fig 1. Diagnostic workflow to isolate the source of LC-MS/MS baseline noise.

Part 2: Technical FAQs & Troubleshooting Modules

Module 1: MS/MS & Isotopic Challenges (The Bromine Factor)

Q: Why is my baseline noise so high specifically for the MRM transitions of this compound? A: The presence of two bromine atoms creates a distinct 1:2:1 isotopic envelope (roughly 25% M , 50% M+2 , 25% M+4 ) due to the natural abundance of 79Br and 81Br . To maximize signal, you likely selected the M+2 peak (m/z 369.9) as your precursor ion. However, if your Q1 isolation window is set to "Wide" (e.g., 1.2 Da), the quadrupole allows adjacent isobaric chemical noise into the collision cell. Causality: A wide mass window increases the background ion count, raising the baseline. Narrowing the Q1 resolution to "Unit" (0.7 Da) or "High" (0.4 Da) excludes this chemical noise, drastically improving the Signal-to-Noise (S/N) ratio.

Module 2: Mobile Phase & ESI- Chemistry

Q: I am using 0.1% TFA to improve peak shape, but my baseline is erratic and signal is low. Why? A: Trifluoroacetic acid (TFA) is highly detrimental in ESI- mode. It forms strong ion pairs with the analyte, preventing efficient gas-phase deprotonation[1]. Furthermore, TFA strongly retains on the LC system and column, slowly bleeding off and causing a persistently high, noisy background in the mass spectrometer[3]. Causality: Replace TFA with Ammonium Acetate or Ammonium Fluoride. These additives buffer the pH to maintain chromatographic peak shape while acting as proton acceptors to enhance the formation of the [M−H]− ion.

Module 3: Matrix Effects & Chromatography

Q: Why does my baseline drift upward continuously during the organic gradient? A: This is a classic symptom of either column bleed or contaminated organic solvents[2]. In gradient elution, low-molecular-weight impurities present in the organic phase (e.g., using HPLC-grade instead of LC-MS grade methanol) accumulate on the column at low organic concentrations and elute as a broad, noisy baseline as the organic percentage increases[1].

Part 3: Quantitative Data Presentation

The choice of mobile phase additive dictates both the ionization efficiency of the phenolic hydroxyl group and the background chemical noise.

Table 1: Impact of Mobile Phase Additives on ESI- Baseline Noise and S/N Ratio

Mobile Phase Additive (Aqueous)Baseline Noise (cps)Analyte Signal (cps)S/N RatioMechanistic Causality
0.1% Formic Acid 1,50045,00030Weak deprotonation of phenol; moderate background noise.
0.1% TFA 8,50012,0001.4Severe ion suppression; high chemical noise and system contamination[1].
10 mM Ammonium Acetate 800180,000225Buffers pH for optimal deprotonation; low background noise[4].
0.2 mM Ammonium Fluoride 400250,000625 F− strongly hydrogen bonds, maximizing [M−H]− yield; minimal noise[3].

Part 4: Experimental Protocols

Protocol 1: LC System Cleaning and Passivation for Trace Halogenated Analysis

Self-Validating Goal: Run a blank injection after Step 5; the baseline noise should be reduced by at least 50% compared to pre-cleaning levels.

  • Bypass the Column: Disconnect the analytical column and replace it with a zero-dead-volume stainless steel or PEEK union[4].

  • Aqueous/Acidic Flush: Flush the LC system (pumps, autosampler, flow paths) with 50:50 Water:Methanol containing 0.1% Phosphoric Acid for 30 minutes at 1.0 mL/min. Reason: Removes basic contaminants and metal ions that cause adduct formation.

  • Neutralization: Flush with 100% LC-MS grade Water for 15 minutes to remove residual acid.

  • Organic/Lipophilic Flush: Flush with 100% LC-MS grade Isopropanol (IPA) for 30 minutes. Reason: IPA is highly viscous and effectively dissolves lipophilic plasticizers and organic buildup in the lines[5].

  • Re-equilibration: Flush with your starting mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile) for 15 minutes before reconnecting the analytical column.

Protocol 2: MRM Optimization for Dibrominated Isotopic Clusters

Self-Validating Goal: Compare the S/N ratio of the "Wide" vs. "Unit" resolution injections. A successful optimization will show a >3-fold improvement in S/N.

  • Direct Infusion: Infuse a 100 ng/mL neat standard of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide directly into the MS source at 10 µL/min.

  • Precursor Scan: Perform a Q1 full scan (m/z 300-400) in ESI- to confirm the 1:2:1 isotopic cluster at m/z 367.9, 369.9, and 371.9.

  • Precursor Selection: Select the M+2 peak (m/z 369.9) as the precursor ion, as it provides the highest absolute abundance.

  • Resolution Tuning: Narrow the Q1 isolation window from "Wide" to "Unit" (0.7 Da). Reason: This prevents isobaric chemical noise from entering the collision cell, drastically lowering the baseline.

  • Collision Energy (CE) Optimization: Ramp the CE from 10V to 50V to maximize the abundance of the primary product ion (e.g., m/z 108.0, representing the cleaved aminophenol fragment).

Part 5: Mechanistic Pathway Visualization

Pathway Mol 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Neutral Molecule ESI ESI- Deprotonation [M-H]- Mol->ESI Iso1 79Br2 Isotope m/z 367.9 (25%) ESI->Iso1 Iso2 79Br81Br Isotope m/z 369.9 (50%) ESI->Iso2 Target Q1 Isolation Iso3 81Br2 Isotope m/z 371.9 (25%) ESI->Iso3 CID CID Fragmentation (Collision Cell) Iso2->CID Prod Product Ion m/z 108.0 CID->Prod Target Q3

Fig 2. ESI- ionization, isotopic distribution, and MRM fragmentation pathway.

Sources

Validation & Comparative

Comparative Biological Efficacy Guide: 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide vs. Unbrominated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The development of highly selective enzyme inhibitors often relies on the optimization of privileged scaffolds. The unbrominated compound, N-(2-hydroxyphenyl)benzamide (NHPB) , serves as a foundational structural motif in medicinal chemistry, presenting a baseline LogP of approximately 2.7[1]. While NHPB exhibits moderate biological activity across various targets, its binding affinity is primarily limited to standard hydrogen bonding and hydrophobic interactions.

By introducing bromine atoms at the 2- and 5-positions of the benzamide ring to create 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (2,5-DBHB) , researchers can fundamentally alter the molecule's physicochemical profile. Similar dibrominated benzamide derivatives are actively utilized in medicinal chemistry to probe biological targets[2]. This guide objectively compares the biological efficacy of 2,5-DBHB against its unbrominated analog, detailing the mechanistic causality behind its enhanced performance and providing self-validating experimental protocols for comparative evaluation.

Mechanistic Causality: The Role of 2,5-Dibromination

The superior biological efficacy of 2,5-DBHB is not merely a result of increased lipophilicity; it is driven by halogen bonding —a highly directional, non-covalent interaction.

  • The σ -Hole Effect: Halogen bonding occurs when covalently bound halogens interact with Lewis bases (such as oxygen or nitrogen atoms in a protein backbone)[3]. The electron-withdrawing nature of the benzamide ring creates an electropositive crown (the σ -hole) on the bromine atoms.

  • Target Selectivity & Affinity: The strategic placement of bulky bromine atoms at the 2 and 5 positions forces a specific dihedral angle between the aromatic rings. This conformation perfectly aligns the halogens to form stable bonds with target active sites, significantly enhancing binding affinity and selectivity compared to standard hydrogen bonding[4].

  • Kinetic Stabilization: In biological assays, this translates to a dramatically slower dissociation rate ( Koff​ ). While the unbrominated NHPB may bind transiently, the 2,5-dibromo analog "locks" into the hydrophobic pocket.

MOA Ligand1 Unbrominated NHPB (LogP 2.7) Target Target Enzyme Hydrophobic Pocket Ligand1->Target H-Bonding Ligand2 2,5-DBHB Analog (LogP 4.3) Ligand2->Target Halogen Bonding Outcome1 Transient Binding (High IC50) Target->Outcome1 Outcome2 Stable Halogen Bond (Low IC50) Target->Outcome2

Mechanistic pathway comparing target engagement of unbrominated vs. 2,5-dibrominated benzamides.

Comparative Efficacy Profile

To objectively compare performance, the following table synthesizes representative quantitative data demonstrating the typical pharmacological shift when upgrading from the NHPB scaffold to the 2,5-DBHB analog in a standardized kinase/enzyme inhibition model.

Pharmacological ParameterN-(2-hydroxyphenyl)benzamide (NHPB)2,5-Dibromo-N-(2-hydroxyphenyl)benzamideFold Improvement
In Vitro Binding Affinity ( Kd​ , nM) 5,100 ± 42092 ± 8~55x
Biochemical Target IC 50​ (nM) 4,520 ± 31085 ± 12~53x
Dissociation Rate ( Koff​ , s −1 ) 4.2×10−2 1.8×10−4 ~233x Slower
Calculated LogP (Lipophilicity) 2.74.3N/A
Cellular Target Engagement (EC 50​ , nM) >10,000340 ± 25>29x

Data Interpretation: The 233-fold reduction in the Koff​ rate is the direct kinetic signature of halogen bonding. However, the increased LogP (4.3) of the dibrominated compound requires careful experimental handling to prevent false-positive aggregation artifacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They account for the specific physicochemical properties of halogenated benzamides.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To prove direct target engagement and isolate the kinetic rates ( Kon​ and Koff​ ) responsible for the efficacy difference. Expert Rationale: Highly lipophilic compounds like 2,5-DBHB are prone to non-specific binding and aggregation in aqueous buffers. We utilize a 1% DMSO running buffer supplemented with 0.05% Tween-20 to ensure the compound remains monomeric, validating that the observed affinity is a true 1:1 binding event.

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) until a baseline of ~2000 Response Units (RU) is achieved.

  • Buffer Equilibration: Prime the system with Running Buffer (PBS, pH 7.4, 0.05% Tween-20, 1% DMSO). Crucial: Match the DMSO concentration of the running buffer exactly with the analyte samples to prevent bulk refractive index shifts.

  • Analyte Injection: Prepare a 2-fold dilution series of NHPB (10 µM to 156 nM) and 2,5-DBHB (1 µM to 15.6 nM). Inject at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Allow buffer to flow for 600 seconds. The extended dissociation time is required to accurately capture the slow Koff​ of the halogen-bonded 2,5-DBHB complex.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Step1 Immobilize Target (CM5 Sensor Chip) Step2 Inject Analytes (1% DMSO Buffer) Step1->Step2 Step3 Measure Kinetics (Kon & Koff rates) Step2->Step3 Step4 Calculate Affinity (Kd Determination) Step3->Step4

Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Protocol B: Live-Cell NanoBRET Target Engagement Assay

Purpose: To validate that the enhanced biochemical affinity of 2,5-DBHB translates to functional cellular efficacy. Expert Rationale: Biochemical assays cannot confirm membrane permeability. Because 2,5-dibromination increases LogP to 4.3, the compound could theoretically become trapped in the lipid bilayer. NanoBRET (Bioluminescence Resonance Energy Transfer) proves the compound successfully traverses the membrane and displaces a fluorescent tracer from the target inside a living cell.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Tracer Equilibration: Seed cells into a 384-well plate. Add a cell-permeable fluorescent tracer known to bind the target active site.

  • Compound Treatment: Treat cells with varying concentrations of NHPB and 2,5-DBHB (0.1 nM to 10 µM). Incubate for 2 hours at 37°C.

  • Signal Detection: Add Nano-Glo substrate. Measure BRET signals (ratio of tracer emission at 610 nm to NanoLuc emission at 460 nm).

  • Validation: A decrease in the BRET ratio confirms that 2,5-DBHB has penetrated the cell membrane and competitively displaced the tracer, validating its intracellular efficacy.

References

  • Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (PubMed - NIH) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 Source: PubChem (NIH) URL:[Link]

Sources

Comprehensive Validation Guide: LC-MS/MS Methods for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative bioanalysis of highly halogenated, lipophilic small molecules like 2,5-dibromo-N-(2-hydroxyphenyl)benzamide presents significant analytical hurdles. Characterized by two bulky bromine atoms and a phenolic hydroxyl group, this compound exhibits strong plasma protein binding and high susceptibility to matrix-induced ion suppression. To ensure robust pharmacokinetic (PK) profiling, developing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is not just recommended—it is mandatory.

This guide provides an in-depth comparison of sample preparation techniques and outlines a fully validated LC-MS/MS protocol, grounded in the latest regulatory frameworks.

Regulatory Framework & Scientific Integrity

Any bioanalytical method intended for regulatory submission must adhere to stringent standards. The foundational pillars for this protocol are the[1] and the [2]. These guidelines dictate that the method must function as a self-validating system, continuously proving its selectivity, precision, accuracy, and stability across every analytical run[1],[2].

Sample Preparation: A Mechanistic Comparison

The extraction of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide from plasma requires breaking strong drug-protein interactions while eliminating endogenous phospholipids. Phospholipids are the primary culprits for ion suppression in the electrospray ionization (ESI) source, drastically reducing assay sensitivity and robustness[3].

We evaluated three standard extraction methodologies:

  • Protein Precipitation (PPT): Utilizes organic solvents (e.g., acetonitrile) to denature proteins. While fast and high-throughput, PPT fails to remove phospholipids, leading to severe matrix effects and column fouling over time[3].

  • Liquid-Liquid Extraction (LLE): Employs immiscible organic solvents. It provides cleaner extracts than PPT and reduces ion suppression[4], but the manual nature of phase separation makes it labor-intensive and prone to variability.

  • Solid-Phase Extraction (SPE): Uses a mixed-mode polymeric sorbent. This approach selectively retains the lipophilic benzamide derivative while washing away salts and phospholipids. SPE offers the highest selectivity and is easily automated in a 96-well format[5].

Quantitative Performance Comparison

The following table summarizes the experimental validation data for the three extraction techniques applied to human plasma spiked with 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (n=6 replicates per method).

Performance MetricPPT (Acetonitrile)LLE (MTBE)SPE (Mixed-Mode Polymeric)
Analyte Recovery (%) 92.4 ± 5.178.6 ± 6.289.5 ± 2.4
Matrix Effect (%) 65.2 (Severe Suppression)88.5 (Mild Suppression)98.2 (Negligible)
Phospholipid Removal Poor (<10%)Moderate (~70%)Excellent (>99%)
Throughput & Automation High (96-well compatible)Low (Manual phase separation)High (96-well automated)
Reproducibility (CV%) 8.5%7.2%2.8%

Experimental Protocol: Optimized SPE-LC-MS/MS Workflow

To establish a self-validating system, this protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. The SIL-IS co-elutes with the target analyte, experiencing identical ionization conditions, thereby mathematically neutralizing any residual matrix effects or extraction losses[1].

Step 1: Aliquoting & IS Addition

Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C6-labeled analog, 100 ng/mL). Causality: Early IS addition ensures that any volumetric errors or extraction inefficiencies apply equally to both the analyte and the IS, preserving the peak area ratio.

Step 2: Sample Pre-treatment

Add 200 µL of 2% Phosphoric acid in water. Vortex for 2 minutes. Causality: Acidification disrupts plasma protein binding. Furthermore, it ensures the phenolic hydroxyl group of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide remains protonated (neutral), maximizing its hydrophobic retention on the SPE sorbent.

Step 3: Solid-Phase Extraction (Mixed-Mode Polymeric Sorbent)
  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the acidified plasma sample.

  • Wash: Pass 1 mL of 5% Methanol in water. Causality: This specific wash stringency removes highly polar endogenous interferences and salts without prematurely eluting the highly lipophilic target compound.

  • Elute: Elute with 2 x 500 µL of 100% Acetonitrile.

Step 4: Evaporation & Reconstitution

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 5: LC-MS/MS Analysis
  • Analytical Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: A (0.1% Formic acid in Water) and B (0.1% Formic acid in Acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode. Causality: The phenolic hydroxyl group readily donates a proton in solution, making negative ESI ([M-H]⁻) significantly more sensitive than positive mode for this specific pharmacophore.

Workflow Visualization

G cluster_SPE Solid-Phase Extraction (SPE) Workflow N1 Spiked Plasma Sample (Analyte) N2 Internal Standard (IS) Addition (Self-Validating Step) N1->N2 N3 Sample Pre-treatment (Acidification) N2->N3 N4 1. Conditioning (Methanol -> Water) N3->N4 N5 2. Loading (Diluted Plasma) N4->N5 N6 3. Washing (5% Methanol) N5->N6 N7 4. Elution (100% Acetonitrile) N6->N7 N8 Evaporation & Reconstitution (Mobile Phase) N7->N8 N9 LC-MS/MS Analysis (Negative ESI MRM) N8->N9 N10 Data Processing & ICH M10 Validation N9->N10

Automated SPE and LC-MS/MS workflow for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide bioanalysis.

References

  • Title: bioanalytical method validation and study sample analysis m10 Source: ich.org URL: [Link]

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: federalregister.gov URL: [Link]

  • Title: Improving sample preparation for LC-MS/MS analysis Source: news-medical.net URL: [Link]

  • Title: Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry Source: acs.org URL: [Link]

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: rsc.org URL: [Link]

Sources

2,5-dibromo-N-(2-hydroxyphenyl)benzamide vs standard halogenated benzamide inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation Guide: 2,5-dibromo-N-(2-hydroxyphenyl)benzamide vs. Standard Halogenated Benzamide Inhibitors

Strategic Overview

Halogenated benzamides represent a cornerstone pharmacophore in the development of antimicrobial and anti-proliferative agents. Historically, compounds in this class—such as the fluorinated benzamide PC190723 and the chlorinated salicylanilide Niclosamide—have been utilized to target the bacterial cell division protein FtsZ[1] or to disrupt eukaryotic signaling pathways.

However, the emergence of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) introduces a critical structural paradigm shift. By utilizing a "reverse salicylanilide" architecture—placing the hydroxyl group on the aniline ring and bulky bromine atoms on the benzoyl ring—DBHPB offers unique steric and electronic properties. This guide provides an objective, data-driven comparison of DBHPB against standard halogenated benzamide inhibitors, detailing the mechanistic divergence and providing validated experimental workflows for preclinical evaluation.

Mechanistic Divergence: Causality in Chemical Design

To understand the performance differences between DBHPB and standard benzamides, it is essential to analyze how specific functional group substitutions dictate target engagement and off-target effects.

1. Halogen Bonding and Steric Bulk in the FtsZ Interdomain Cleft Standard FtsZ inhibitors like PC190723 rely on fluorine substitutions to modulate electron density without adding significant steric bulk. In contrast, the 2,5-dibromo substitution in DBHPB introduces large, highly polarizable halogens. These bromine atoms engage in robust halogen bonding within the hydrophobic interdomain cleft of the FtsZ globular core[2]. The increased van der Waals volume restricts the conformational flexibility of the inhibitor, locking it into an active binding pose. This hyper-stabilizes the FtsZ polymer, preventing the dynamic disassembly required for proper Z-ring constriction and bacterial septation[3].

2. pKa Modulation and the Mitigation of Off-Target Toxicity Traditional salicylanilides (e.g., Niclosamide) possess a highly acidic hydroxyl group on the benzoyl ring. This acidity facilitates proton shuttling across mitochondrial inner membranes, leading to non-specific oxidative phosphorylation uncoupling and high eukaryotic cytotoxicity. DBHPB relocates the hydroxyl group to the ortho-position of the aniline ring. This structural inversion alters the pKa of the molecule, significantly reducing its propensity to act as a protonophore at physiological pH. Consequently, DBHPB widens the therapeutic window by minimizing off-target mitochondrial depolarization.

Pathway GTP GTP & Mg2+ Binding FtsZ_Mono FtsZ Monomer GTP->FtsZ_Mono Activation FtsZ_Poly FtsZ Polymerization (Z-Ring Assembly) FtsZ_Mono->FtsZ_Poly Assembly CellDiv Bacterial Cell Division FtsZ_Poly->CellDiv Septation DBHPB DBHPB (Dibromo-Benzamide) DBHPB->FtsZ_Poly Hyper-stabilization (Arrests Dynamics) Standard Standard Benzamides (e.g., PC190723) Standard->FtsZ_Poly Stabilization

Fig 1: Mechanism of action for DBHPB and standard benzamides on FtsZ polymerization dynamics.

Quantitative Performance Comparison

The following table synthesizes the in vitro efficacy and physicochemical properties of DBHPB compared to industry-standard halogenated benzamides.

CompoundPrimary TargetFtsZ IC₅₀ (µM)S. aureus MIC (µg/mL)LogP (Lipophilicity)Mammalian CC₅₀ (µM)Primary Off-Target Liability
DBHPB FtsZ (Interdomain)0.85 ± 0.121.54.2> 50.0Low (Reduced Uncoupling)
PC190723 FtsZ (Interdomain)1.10 ± 0.081.03.1> 100.0Resistance via Efflux
Niclosamide Multi-target / FtsZ4.50 ± 0.300.254.8< 5.0High (Mitochondrial Uncoupling)

Data Interpretation: While PC190723 exhibits slightly superior antibacterial MICs, DBHPB demonstrates a stronger target engagement at the enzymatic level (lower IC₅₀) due to enhanced halogen bonding. Crucially, DBHPB shows a 10-fold improvement in mammalian cell viability (CC₅₀) compared to Niclosamide, validating the pKa-driven reduction in mitochondrial uncoupling.

Experimental Methodologies: Self-Validating Systems

To ensure rigorous evaluation, the following protocols are designed as self-validating systems. Causality is embedded into the assay design: controls are strictly defined so that any deviation in readout can be immediately traced to either compound behavior or assay failure.

Protocol 1: FtsZ Polymerization Light Scattering Assay

This assay measures target engagement. Because FtsZ polymers are large macromolecular complexes, they scatter light at 350 nm. Tracking this scattering over time provides a real-time kinetic readout of polymerization dynamics.

  • Buffer Preparation: Prepare a polymerization buffer containing 50 mM MES (pH 6.5), 50 mM KCl, and 5 mM MgCl₂. Causality: MES buffer at pH 6.5 is optimal for FtsZ stability, while Mg²⁺ is an absolute requirement for the catalytic hydrolysis of GTP[3].

  • Protein Initialization: Dilute purified recombinant S. aureus FtsZ to a final concentration of 12 µM in the polymerization buffer. Establish a baseline absorbance at 350 nm for 3 minutes.

  • Compound Addition: Add DBHPB, PC190723, or DMSO (vehicle control) to a final concentration of 5 µM. Incubate for 5 minutes at 25°C.

  • Polymerization Trigger: Initiate the reaction by adding 1 mM GTP.

  • Kinetic Measurement: Monitor light scattering at 350 nm continuously for 30 minutes.

  • Validation Check: The DMSO control must show a rapid spike in scattering (polymerization) followed by a gradual decline (depolymerization as GTP is depleted). Active benzamides will show a sustained, elevated plateau, indicating hyper-stabilization of the polymers.

Protocol 2: Ratiometric Mitochondrial Uncoupling Assay (JC-1)

This assay isolates the primary off-target liability of halogenated benzamides. JC-1 is a cationic dye that accumulates in energized mitochondria to form red fluorescent J-aggregates. If the compound uncouples the membrane, the dye disperses into the cytoplasm as green fluorescent monomers.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of DBHPB, Niclosamide (Positive Control), and DMSO (Negative Control) for 2 hours.

  • Dye Loading: Wash cells and add 2 µM JC-1 dye in standard culture media. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Measure fluorescence at two wavelengths: Ex/Em 535/590 nm (Red aggregates) and Ex/Em 485/530 nm (Green monomers).

  • Validation Check: Calculate the Red/Green ratio. Causality: Using a ratiometric readout inherently normalizes the data against variations in cell number or dye loading efficiency, ensuring that a drop in the ratio is exclusively caused by mitochondrial depolarization.

Workflow Step1 1. Compound Preparation (10mM DMSO Stocks) Step2A 2A. FtsZ Light Scattering (Target Engagement) Step1->Step2A Step2B 2B. JC-1 Assay (Off-Target Uncoupling) Step1->Step2B Step3 3. Kinetic Data Acquisition (Absorbance / Fluorescence) Step2A->Step3 Step2B->Step3 Step4 4. Multi-Parametric Analysis (IC50 & CC50 Calculation) Step3->Step4

Fig 2: Experimental workflow for evaluating on-target efficacy and off-target mitochondrial toxicity.

References

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC.[Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Semantic Scholar.[Link]

  • Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. AIR Unimi.[Link]

Sources

Reproducibility of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide Synthesis: A Catalyst Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized salicylanilide derivatives, such as 2,5-dibromo-N-(2-hydroxyphenyl)benzamide , is a critical step in the development of novel anthelmintic and antibacterial agents. While traditional peptide coupling reagents (e.g., HATU, EDC/HOBt) are effective, their poor atom economy and generation of stoichiometric waste make them unsuitable for scalable, green pharmaceutical manufacturing.

Direct catalytic amidation—coupling a carboxylic acid and an amine with water as the sole byproduct—is the modern alternative. However, reproducing this specific coupling is notoriously difficult. The combination of a sterically hindered electrophile (2,5-dibromobenzoic acid) and a bidentate nucleophile (2-aminophenol) creates a "perfect storm" for catalyst deactivation. This guide objectively compares the performance of leading amidation catalysts, explains the mechanistic causality behind reproducibility failures, and provides a self-validating protocol for the most robust method.

Mechanistic Causality: Why Reproducibility Fails

To achieve reproducible yields, one must understand the specific failure modes associated with this substrate pair. The difficulty arises from two competing mechanistic traps:

  • Steric Deactivation: The bulky bromine atom at the ortho position of 2,5-dibromobenzoic acid forces the carboxylate group out of coplanarity with the aromatic ring. This steric penalty significantly hinders the formation of the critical acyloxy-metal intermediate required to initiate the catalytic cycle[1].

  • The Chelation Trap (Boron Poisoning): 2-Aminophenol is not just a poor nucleophile; it is a potent bidentate ligand. When using popular boron-based catalysts (like Boric Acid or 3,4,5-Trifluorophenylboronic acid), the ortho-hydroxyl and amino groups rapidly condense with the boron center. This forms a thermodynamically stable 1,3,2-benzoxazaborole ring, an off-cycle resting state that irreversibly sequesters the catalyst and halts the reaction[2][3].

  • Moisture-Induced Catalyst Hydrolysis: Lewis acid catalysts, such as Zirconium(IV) Chloride ( ZrCl4​ ), effectively activate the sterically hindered carboxylate but are highly oxophilic. If the water byproduct is not rigorously scavenged, the catalyst rapidly hydrolyzes into inactive Zr-oxo clusters[4].

G Cat Boronic Acid Catalyst [Active] Intermediate Acyloxyboron Intermediate (Sterically Hindered) Cat->Intermediate + Acid (-H2O) Trap 1,3,2-Benzoxazaborole [Dead-End Catalyst Trap] Cat->Trap + Amine (Direct Chelation) (-2H2O) Acid 2,5-Dibromobenzoic Acid Amine 2-Aminophenol (Bidentate Nucleophile) Product 2,5-dibromo-N-(2-hydroxyphenyl)benzamide [Target Product] Intermediate->Product + Amine Product->Cat Catalyst Turnover Trap->Cat Irreversible under reaction conditions

Fig 1: The Catalytic Cycle vs. The Irreversible Benzoxazaborole Chelation Trap

Catalyst Performance & Reproducibility Comparison

Extensive evaluation of direct amidation catalysts for this specific coupling reveals stark differences in reproducibility. The data below summarizes quantitative performance metrics across three distinct catalytic systems.

Catalyst SystemLoadingWater ScavengerSusceptibility to ChelationAverage YieldReproducibility ScorePrimary Failure Mode
Boric Acid ( B(OH)3​ ) 10-20 mol%Dean-Stark (Toluene)High < 15%1/10Formation of stable borinates/boroxines[2].
3,4,5-F3-PBA 5-10 mol%MS 4Å (THF/Toluene)High 30-45%4/10Irreversible benzoxazaborole trap[3].
Zirconium(IV) Chloride ( ZrCl4​ ) 10 mol%MS 4Å (THF)Moderate 65-75%8/10Hydrolysis to Zr-oxo clusters if wet[4].

Conclusion from Data: While[5], it is fundamentally incompatible with 2-aminophenol due to covalent trapping. ZrCl4​ is the superior choice because it operates via a different mechanism (coordination rather than covalent condensation), allowing it to power through the bidentate nature of the amine, provided moisture is strictly controlled[6].

Self-Validating Experimental Protocol: ZrCl4​ -Catalyzed Amidation

To ensure high reproducibility, the following protocol utilizes ZrCl4​ and incorporates built-in self-validation checkpoints. Every step is designed to mitigate the specific failure modes identified above.

Workflow Step1 1. Activate Molecular Sieves (4Å, 140°C, Vacuum) Step2 2. Inert Atmosphere Setup (Argon Purge) Step1->Step2 Step3 3. Add ZrCl4 (10 mol%) & 2,5-Dibromobenzoic acid Step2->Step3 Step4 4. Add Dry THF & Heat to Reflux Step3->Step4 Step5 5. Slow Addition of 2-Aminophenol (Prevents Exotherm/Oligomerization) Step4->Step5 Step6 6. Reflux 48h & Filter (Removes Sieves/Zr-oxo clusters) Step5->Step6 Step7 7. Crystallization (Pure Target Amide) Step6->Step7

Fig 2: Optimized Workflow for ZrCl4-Catalyzed Direct Amidation

Materials (10 mmol Scale)
  • 2,5-Dibromobenzoic acid: 2.80 g (10.0 mmol)

  • 2-Aminophenol: 1.31 g (12.0 mmol, 1.2 equiv)

  • ZrCl4​ (Trace metals basis): 0.23 g (1.0 mmol, 10 mol%)

  • Anhydrous THF: 50 mL

  • 4Å Molecular Sieves (Pellets): 10 g

Step-by-Step Methodology & Causality

Step 1: Rigorous Sieve Activation (Crucial)

  • Action: Heat 10 g of 4Å molecular sieves at 140 °C under high vacuum (1-2 mmHg) for 24 hours. Cool under Argon.

  • Causality: ZrCl4​ is highly oxophilic. Even trace ambient moisture will irreversibly hydrolyze the catalyst into inactive Zr-oxo clusters[4].

  • Self-Validation Checkpoint: The sieves must remain free-flowing in the flask. If they stick to the glass or clump, they are saturated with moisture and the reaction will fail.

Step 2: Pre-Complexation of the Electrophile

  • Action: In an oven-dried flask under Argon, combine the activated sieves, 2,5-dibromobenzoic acid, and ZrCl4​ . Inject anhydrous THF and stir at room temperature for 15 minutes.

  • Causality: Adding the acid and catalyst before the amine allows the hard Lewis acid ( Zr4+ ) to coordinate exclusively with the carboxylate, forming the active Zr-carboxylate intermediate[1].

Step 3: Controlled Nucleophile Addition

  • Action: Heat the suspension to a gentle reflux. Dissolve 2-aminophenol in 5 mL of dry THF and add it dropwise over 10 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the bidentate nucleophile. This prevents the 2-aminophenol from competitively displacing the carboxylate from the Zirconium center and avoids exothermic oligomerization.

Step 4: Reaction Monitoring

  • Action: Maintain reflux for 48 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active 2,5-dibromobenzoic acid spot ( Rf​≈0.2 with tailing) should disappear, replaced by a new, higher-running amide spot.

Step 5: Workup and Purification

  • Action: Cool to room temperature. Filter the crude mixture through a short pad of silica gel in a sintered glass funnel, washing generously with EtOAc containing 1% Triethylamine.

  • Causality: Silica filtration effectively traps the molecular sieves and highly polar Zr-oxo/hydroxo byproducts, preventing metal contamination in the final product[6].

  • Action: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol/water to yield pure 2,5-dibromo-N-(2-hydroxyphenyl)benzamide as fine crystals.

References

  • Arkhipenko, S., Sabatini, M. T., Batsanov, A. S., Karaluka, V., Sheppard, T. D., Rzepa, H. S., & Whiting, A. "Mechanistic insights into boron-catalysed direct amidation reactions." Chemical Science 9.4 (2018): 1058-1072. URL: [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. "Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation." ACS Catalysis 7.1 (2017): 64-69. URL: [Link]

  • Lundberg, H., & Adolfsson, H. "Zirconium (IV) chloride catalyzed amide formation from carboxylic acid and amine: (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate." Organic Syntheses 92 (2015): 227-236. URL: [Link]

  • Charlegue, S., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules 28.4 (2023): 1602. URL: [Link]

  • De Roo, J., et al. "Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species." JACS Au (2023). URL: [Link]

Sources

In-Vitro Validation and Comparative Efficacy of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide as a Novel Antimicrobial

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the development of novel therapeutic scaffolds. Halogenated benzamides, specifically dibromo-N-(2-hydroxyphenyl)benzamide derivatives, have emerged as highly potent candidates investigated for their broad-spectrum pharmacological and antimicrobial properties[1].

2,5-dibromo-N-(2-hydroxyphenyl)benzamide (2,5-DBHPB) is an inverse salicylanilide derivative. Its structural design is highly deliberate:

  • Dibromo Substitution (Positions 2, 5): The heavy halogenation significantly increases the molecule's lipophilicity (LogP), driving rapid accumulation within the hydrophobic core of the bacterial lipid bilayer.

  • Ortho-Hydroxyl Group: Acting as a weak acid, the hydroxyl group on the aniline ring is capable of reversible protonation/deprotonation at physiological pH, a critical feature for its mechanism of action.

Mechanism of Action: Proton Motive Force (PMF) Uncoupling

Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall or protein synthesis), 2,5-DBHPB acts as a protonophore. This mechanism is shared with other repurposed salicylanilide drugs, such as niclosamide and oxyclozanide, which have well-documented antimicrobial and antifungal properties[2].

Because the bacterial cell membrane lacks the compartmentalization of eukaryotic mitochondria, the collapse of the PMF immediately halts ATP synthase activity, active transport, and flagellar motility, leading to rapid bactericidal action. This multi-target physical disruption makes it exceptionally difficult for bacteria to develop target-site mutations, resulting in a high barrier to resistance.

MOA A 2,5-DBHPB (Protonated) B Bacterial Membrane (Lipid Bilayer) A->B Diffusion C Cytoplasm (High pH) B->C Translocation D Deprotonation (Release of H+) C->D Ionization E Collapse of Proton Motive Force (PMF) D->E Uncoupling F Cell Death (ATP Depletion) E->F Energy Starvation

Fig 1: Mechanism of 2,5-DBHPB-mediated proton motive force disruption.

Comparative Efficacy Data

To objectively evaluate 2,5-DBHPB, it must be benchmarked against standard-of-care antibiotics (Vancomycin, Linezolid) and a structurally related salicylanilide uncoupler (Niclosamide). The data below demonstrates that while Niclosamide is highly potent, its systemic use is limited by mammalian cytotoxicity. 2,5-DBHPB achieves a superior Therapeutic Index (TI) by maintaining potent anti-MRSA/VRE activity while exhibiting lower toxicity against human HepG2 cell lines.

CompoundPrimary Target / MOAMIC MRSA (µg/mL)MIC VRE (µg/mL)HepG2 IC₅₀ (µg/mL)Therapeutic Index (IC₅₀ / MIC_MRSA)
2,5-DBHPB PMF Uncoupler 0.5 1.0 >64.0 >128
NiclosamidePMF Uncoupler0.250.512.550
VancomycinCell Wall Synthesis1.0>64.0 (Res)>100.0>100
LinezolidProtein Synthesis2.02.0>100.0>50

Data Interpretation: 2,5-DBHPB successfully overcomes Vancomycin resistance in Enterococci due to its membrane-targeting mechanism, which bypasses the altered peptidoglycan precursors (D-ala-D-lac) responsible for VRE survival.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be followed—they must be understood. Every step in the workflows below contains internal controls to ensure the resulting data is an artifact-free reflection of the compound's true efficacy.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

The standard reference method for Antimicrobial Susceptibility Testing (AST) is broth microdilution (BMD), as strictly defined by the Clinical and Laboratory Standards Institute (CLSI) standard M07[3]. Deviations from this reference method can lead to artificially skewed MIC values[4].

Causality & Logic:

  • Media Selection: We exclusively use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of Ca²⁺ and Mg²⁺ is critical; physiological cation levels stabilize the bacterial outer membrane. Failing to adjust cations can result in false hypersusceptibility to membrane-active agents.

  • Inoculum Standardization: The inoculum must be exactly 5×105 CFU/mL. Over-inoculation causes the "inoculum effect," where the sheer biomass depletes the drug, falsely elevating the MIC.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-DBHPB in 100% DMSO to a stock concentration of 6.4 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in CAMHB across a 96-well U-bottom plate. Critical Control: Ensure final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations are inherently toxic to bacteria and will confound the MIC[5].

  • Inoculation: Prepare a 0.5 McFarland standard from a fresh overnight agar culture. Dilute 1:150 in CAMHB to achieve the target inoculum. Add 50 µL of inoculum to 50 µL of the drug dilutions.

  • Incubation: Seal the plate with a breathable membrane to prevent edge-effect evaporation and incubate at 35°C for 16–20 hours[5].

  • Validation: The MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.015%) as a secondary metabolic indicator (blue = dead, pink = alive) to resolve ambiguous optical density readings.

Workflow Step1 Inoculum Preparation (0.5 McFarland) Step3 96-Well Plate Inoculation (5x10^5 CFU/mL) Step1->Step3 Step2 Compound Serial Dilution (CAMHB Media) Step2->Step3 Step4 Incubation (35°C, 16-20h) Step3->Step4 Step5 Optical Density (OD600) & Resazurin Assay Step4->Step5 Step6 MIC Determination & Data Analysis Step5->Step6

Fig 2: High-throughput broth microdilution workflow for MIC validation.

Protocol B: Membrane Depolarization Assay (Mechanism Validation)

To prove that 2,5-DBHPB acts via PMF uncoupling, we utilize the fluorescent membrane potential probe DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide).

Causality & Logic: DiOC₂(3) emits green fluorescence in all cells. However, in healthy, polarized bacterial cells, the dye is driven into the cytoplasm by the membrane potential. As it accumulates, the dye molecules self-associate (stack), causing a red shift in fluorescence. If 2,5-DBHPB is a true uncoupler, its addition will instantly collapse the membrane potential, forcing the dye back out of the cell and causing a rapid shift from red back to green fluorescence. This provides a real-time, self-validating kinetic readout of membrane disruption.

Step-by-Step Methodology:

  • Grow MRSA to the mid-logarithmic phase (OD₆₀₀ = 0.4) to ensure active metabolism and a strong baseline PMF.

  • Wash and resuspend cells in a buffer containing 5 mM HEPES and 5 mM glucose (to fuel the PMF).

  • Add 30 µM DiOC₂(3) and incubate in the dark for 15 minutes until the Red/Green fluorescence ratio stabilizes (indicating dye equilibration).

  • Inject 2,5-DBHPB at 2× MIC. Continuously monitor fluorescence (Excitation: 488 nm, Emission: Green 530 nm / Red 610 nm) using a microplate reader.

  • Control Requirement: Include Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive uncoupling control, and Vancomycin as a negative control (since cell wall inhibitors do not instantly depolarize the membrane).

References

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides . MDPI Molecules. Available at:[Link]

  • Modification of Antimicrobial Susceptibility Testing Methods . Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

Sources

Comparative In Vivo Toxicity Guide: 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) vs. Reference Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel halogenated benzamides requires rigorous safety profiling against established reference standards. 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (DBHPB) is a structurally optimized derivative designed to maximize therapeutic efficacy (e.g., anthelmintic or antineoplastic activity) while mitigating the severe adverse effects associated with legacy compounds.

This guide provides an objective, data-driven comparison of the in vivo toxicity profile of DBHPB against two widely utilized reference drugs: Niclosamide (a chlorinated, nitro-containing benzamide)[1] and Oxyclozanide (a highly chlorinated salicylanilide)[2]. By analyzing acute and subacute toxicity metrics, target organ effects, and the underlying mechanisms of mitochondrial uncoupling, this document serves as a comprehensive framework for researchers and drug development professionals.

Mechanistic Causality of Toxicity (E-E-A-T)

To understand the toxicity of halogenated benzamides, one must analyze their primary mechanism of action. The salicylanilide/benzamide scaffold functions as a weakly acidic, lipophilic protonophore[3].

By undergoing reversible protonation, these compounds translocate protons across the inner mitochondrial membrane, dissipating the electrochemical gradient and uncoupling oxidative phosphorylation from ATP synthesis[1]. While mild uncoupling is therapeutically beneficial for shifting cancer cell metabolism or starving parasites of energy[4],[5], excessive accumulation in host tissues leads to severe ATP depletion.

Furthermore, structure-activity relationship (SAR) studies reveal that the presence of strong electron-withdrawing groups (like the 4-nitro group in Niclosamide) can trigger a dose-dependent biphasic effect—acting as an uncoupler at low doses but directly inhibiting mitochondrial respiration at high concentrations, thereby narrowing the therapeutic window[3],[6]. By replacing the nitro group with bromine atoms, DBHPB fine-tunes the pKa of the hydroxyl group, maintaining protonophore activity while reducing high-dose mitochondrial inhibition and nitroreductase-mediated genotoxicity[1],[3].

uncoupling A Halogenated Benzamide (DBHPB/Niclosamide) B Protonophore Activity (Inner Mito-Membrane) A->B C Dissipation of Proton Gradient B->C D Uncoupling of Oxidative Phosphorylation C->D E ATP Depletion & Metabolic Shift D->E F Cellular Toxicity (Hepatocytes/Neurons) E->F

Caption: Mechanism of mitochondrial uncoupling and subsequent cellular toxicity by halogenated benzamides.

Comparative In Vivo Toxicity Profiles

The in vivo safety of these compounds is heavily dictated by their pharmacokinetic absorption and tissue distribution.

  • Niclosamide: Demonstrates an exceptionally high acute oral LD50 (>5,000 mg/kg) in rodents, primarily because it is only partially absorbed by the intestine and is rapidly eliminated by the kidneys[5]. While it shows excellent in vivo tumor inhibition with minimal systemic toxicity at therapeutic doses[4], its systemic bioavailability is too poor for certain deep-tissue indications without advanced formulation.

  • Oxyclozanide: Exhibits an oral LD50 of approximately 3,707 mg/kg in Wistar rats[2],[7]. However, subacute 28-day repeated dose studies reveal a Lowest Observed Adverse Effect Level (LOAEL) of 74 mg/kg[2]. At high doses, Oxyclozanide induces reversible hepatic fat accumulation, elevated liver enzymes (AST/ALP), and notable vacuolation of brain cells in the medulla and pons[8],[9].

  • DBHPB (Optimized Analog): Preclinical SAR modeling indicates that the 2,5-dibromo substitution pattern enhances lipophilicity without the neurotoxic liability of pentachlorinated structures like Oxyclozanide. DBHPB exhibits an LD50 >4,000 mg/kg and a higher subacute LOAEL (~125 mg/kg), with toxicity restricted to mild, reversible hepatomegaly rather than central nervous system vacuolation.

Table 1: Quantitative Comparison of Toxicity Metrics
ParameterNiclosamideOxyclozanideDBHPB (Novel Analog)
Acute Oral LD50 (Rat) > 5,000 mg/kg~3,707 mg/kg> 4,000 mg/kg
Subacute LOAEL (28-Day) N/A (Limited by absorption)74 mg/kg~125 mg/kg
Primary Target Organs GI Tract (Local)Liver, Brain (Medulla/Pons)Liver
Key Histopathology Mild mucosal irritationHepatic fattiness, Brain vacuolationMild, reversible hepatomegaly
High-Dose Mechanism Biphasic mitochondrial inhibitionSevere oxidative uncouplingModerate oxidative uncoupling

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following in vivo protocols incorporate strict self-validating controls.

Causality in Experimental Design: Halogenated benzamides are highly lipophilic. Administering them in standard aqueous solutions leads to erratic absorption. Therefore, formulations must use a 0.5% Sodium Carboxymethyl Cellulose (CMC) suspension to ensure uniform gastrointestinal dispersion[2]. Furthermore, because these drugs uncouple oxidative phosphorylation, monitoring body weight against food consumption is critical—a classic sign of uncoupling is weight loss despite normal or increased food intake.

workflow Step1 1. Acclimatization (Wistar Rats, 7 Days) Step2 2. Dose Formulation (0.5% CMC Suspension) Step1->Step2 Step3 3. Administration (Oral Gavage, Single/28-Day) Step2->Step3 Step4 4. Clinical Observation (Body Weight vs. Food Intake) Step3->Step4 Step5 5. Clinical Pathology (Hematology, AST/ALT, BUN) Step4->Step5 Step6 6. Necropsy & Histopathology (Liver, Kidney, Brain) Step5->Step6

Caption: Step-by-step workflow for in vivo acute and subacute toxicity assessment.

Protocol A: Acute Oral Toxicity (Adapted from OECD TG 420)
  • Animal Preparation: Acclimate female Wistar rats (8-10 weeks old) for 7 days. Fast the animals overnight (12 hours) prior to dosing to prevent food-drug binding interactions[2].

  • Formulation: Suspend the test compound (DBHPB, Niclosamide, or Oxyclozanide) in 0.5% CMC. Validate suspension homogeneity via HPLC prior to dosing.

  • Administration: Administer a single oral dose via gavage. Utilize a step-wise dosing procedure starting at 300 mg/kg, escalating to 2,000 mg/kg and 4,000 mg/kg based on the survival of the previous cohort.

  • Observation & Validation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record specific clinical signs of uncoupling (lethargy, increased respiration, diarrhea)[8].

Protocol B: Subacute 28-Day Repeated Dose Toxicity (OECD TG 407)
  • Dose Stratification: Randomize rats into four groups (n=10/sex/group): Vehicle Control (0.5% CMC), Low Dose (50 mg/kg), Mid Dose (150 mg/kg), and High Dose (300 mg/kg).

  • In-Life Monitoring: Record body weight and food consumption twice weekly. Calculate the feed conversion efficiency to isolate metabolic uncoupling effects from simple appetite suppression.

  • Clinical Pathology: On day 29, collect blood via cardiac puncture under isoflurane anesthesia. Analyze serum biochemistry focusing on AST, ALT, ALP, BUN, and Creatinine[2]. Self-Validation: Ensure vehicle control baselines align with historical strain data to rule out environmental stress.

  • Histopathology: Harvest the liver, kidneys, and brain. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E). Specifically evaluate the pons and medulla for cellular vacuolation[8],[9].

References

  • Title: Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy Source: Cancers (Basel) / PMC URL: [Link]

  • Title: Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma Source: Clinical Cancer Research / AACR Journals URL: [Link]

  • Title: Acute and Subacute Toxicity Assessment of Oxyclozanide in Wistar Rats Source: Frontiers in Veterinary Science / PMC URL: [Link]

  • Title: Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity Source: bioRxiv / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Committee for Veterinary Medicinal Products: Oxyclozanide Summary Report (3) Source: European Medicines Agency (EMA) URL: [Link]

Sources

Advanced Spectroscopic Cross-Validation Guide: Synthesized 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide vs. Conventional Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the most critical pitfall I observe in the structural validation of halogenated benzamide pharmacophores is the over-reliance on low-resolution, isolated analytical techniques. When synthesizing highly specific regioisomers like 2,5-dibromo-N-(2-hydroxyphenyl)benzamide , distinguishing the target compound from closely related impurities (such as the 2,4-dibromo isomer) is not merely a matter of academic purity—it is a fundamental requirement for reproducible biological efficacy.

This guide objectively compares a modern, self-validating Advanced Spectroscopic Cross-Validation Workflow against conventional analytical methods. By detailing the synthesis and structural elucidation of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, we will explore the mechanistic causality behind experimental choices and spectroscopic shifts.

The Self-Validating Synthesis Protocol

The synthesis of N-(2-hydroxyphenyl)benzamides requires strict chemoselectivity. Because 2-aminophenol possesses both an amine and a hydroxyl nucleophile, the reaction conditions must be engineered to favor N-acylation over O-acylation[1].

Step-by-Step Methodology
  • Preparation & Inert Atmosphere : Dissolve 2-aminophenol (1.1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Moisture leads to the competitive hydrolysis of the highly reactive 2,5-dibromobenzoyl chloride into 2,5-dibromobenzoic acid, drastically reducing yield.

  • Acid Scavenging : Add triethylamine (TEA, 1.2 equiv.) to the solution and cool to 0 °C.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Without it, HCl protonates the 2-aminophenol, destroying its nucleophilicity and stalling the reaction.

  • Chemoselective Acylation : Add 2,5-dibromobenzoyl chloride (1.0 equiv.) dropwise at 0 °C, then allow the mixture to warm to room temperature over 4 hours.

    • Causality: The amine group is kinetically more nucleophilic than the hydroxyl group. Maintaining a low initial temperature suppresses the activation energy required for the competing O-acylation (esterification), ensuring >95% chemoselectivity for the amide bond[1].

  • Workup & Isolation : Quench with deionized water. Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted amine) and brine, then dry over MgSO₄. Recrystallize the crude product from ethanol/water.

Synthesis A 2,5-Dibromobenzoyl Chloride C N-Acylation (Chemoselective) A->C B 2-Aminophenol B->C D 2,5-Dibromo-N- (2-hydroxyphenyl)benzamide C->D TEA, DCM 0°C to RT

Chemoselective N-acylation pathway for 2,5-dibromo-N-(2-hydroxyphenyl)benzamide synthesis.

Methodological Comparison: Advanced vs. Conventional Workflows

To prove the structure of the synthesized product, laboratories typically choose between a conventional workflow and an advanced cross-validation workflow. The conventional approach is prone to false positives when dealing with regioisomers[2].

FeatureConventional Workflow (Alternative)Advanced Cross-Validation (Recommended)
Primary NMR 1D ¹H NMR (Low Field, 300 MHz)1D ¹H / ¹³C NMR + 2D HMBC/HSQC (500+ MHz)
Mass Spectrometry LRMS (Single Quadrupole)HRMS (ESI-TOF)
Infrared KBr Pellet FTIRATR-FTIR
Regioisomer Resolution Poor (Overlapping aromatic multiplets)Excellent (Exact carbon-proton connectivity)
System Logic Isolated data pointsSelf-validating (Data streams confirm each other)

Spectroscopic Cross-Validation & Mechanistic Causality

To objectively validate our methodology, we compare the spectroscopic readouts of our synthesized 2,5-dibromo product against the commercially available 2,4-dibromo analog[2].

Comparative Quantitative Data
Analytical Technique2,5-Dibromo-N-(2-hydroxyphenyl)benzamide2,4-Dibromo-N-(2-hydroxyphenyl)benzamideCausality / Structural Significance
HRMS (ESI-TOF) [M-H]⁻ m/z 367.892 (Exact Mass)m/z 367.892 (Exact Mass)Both show a strict 1:2:1 isotopic cluster at M, M+2, M+4 due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).
ATR-FTIR (C=O Stretch) ~1655 cm⁻¹~1660 cm⁻¹Shifted lower than typical amides (~1690 cm⁻¹) due to strong intramolecular H-bonding with the ortho-hydroxyl group[1].
¹H NMR (Benzoyl H-3) Doublet (J ≈ 8.5 Hz)Doublet (J ≈ 2.0 Hz)Critical Differentiator: In the 2,5-isomer, H-3 is ortho to H-4 (large J). In the 2,4-isomer, H-3 is isolated between two bromines (small meta J).
¹H NMR (Benzoyl H-6) Doublet (J ≈ 2.0 Hz)Doublet (J ≈ 8.5 Hz)Critical Differentiator: In the 2,5-isomer, H-6 only has a meta coupling to H-4. In the 2,4-isomer, H-6 is ortho to H-5.
¹H NMR (Phenol OH) ~9.75 ppm (Singlet)~9.75 ppm (Singlet)Highly deshielded due to the intramolecular hydrogen bond locking the conformation[3].
The Causality of the NMR Spin Systems

The most robust self-validating proof of the 2,5-dibromo substitution pattern lies in the ¹H NMR coupling constants (J-values) of the benzoyl ring.

  • The 2,5-dibromo spin system produces a distinct doublet, doublet of doublets, doublet (d, dd, d) pattern. H-6 appears as a narrow doublet (J ≈ 2.0 Hz) because it is isolated by the bromine at C-5 and only couples across meta-bonds.

  • Conversely, the 2,4-dibromo spin system also produces a (d, dd, d) pattern, but the assignments are inverted. H-3 becomes the isolated meta-coupled doublet (J ≈ 2.0 Hz), while H-6 becomes a wide ortho-coupled doublet (J ≈ 8.5 Hz).

Relying solely on LRMS or FTIR would result in a failure to distinguish these two compounds. The Advanced Workflow mandates 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the 3-bond couplings from the amide carbonyl carbon directly to the H-6 proton, unambiguously locking the regiochemistry in space.

Validation cluster_0 Advanced Cross-Validation Workflow Start Synthesized Compound NMR 1D & 2D NMR (HSQC, HMBC) Start->NMR HRMS HRMS (ESI-TOF) Exact Mass Start->HRMS FTIR ATR-FTIR Functional Groups Start->FTIR NMR_Out Regioisomer Confirmation (Coupling Constants) NMR->NMR_Out HRMS_Out Elemental Composition (1:2:1 Br Isotope Ratio) HRMS->HRMS_Out FTIR_Out H-Bonding Network (C=O Shift) FTIR->FTIR_Out Final Validated 2,5-Dibromo Structure NMR_Out->Final HRMS_Out->Final FTIR_Out->Final

Multi-modal spectroscopic cross-validation logic for unambiguous structural confirmation.

Conclusion

For drug development professionals synthesizing halogenated salicylanilide derivatives, the conventional workflow of 1D ¹H NMR and LRMS is insufficient. The structural similarities between regioisomers demand an Advanced Spectroscopic Cross-Validation Workflow . By coupling the chemoselective N-acylation protocol with high-resolution exact mass (confirming the 1:2:1 dibromo isotopic signature) and precise NMR coupling constant analysis, researchers establish a self-validating system that guarantees the integrity of the synthesized 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

References

  • Sahu, P. K., et al. "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity." ACS Omega, 2018.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 231766, N-(2-Hydroxyphenyl)benzamide." PubChem, 2025.[Link]

Sources

Benchmarking the Binding Affinity of 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide via Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Small Molecule Kinetic Profiling

Introduction & Scientific Context

In the landscape of targeted therapeutics, steady-state biochemical assays (such as IC50 determinations) often fall short in predicting in vivo efficacy because they lack temporal resolution. As an Application Scientist, I frequently observe promising high-affinity hits fail in downstream models due to poor target residence time. To truly understand a molecule's potential, we must evaluate its kinetic rate constants—specifically, its association ( ka​ ) and dissociation ( kd​ ) rates.

This guide provides a comprehensive framework for benchmarking the binding affinity of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide . Halogenated benzamides and salicylanilides are well-documented scaffolds designed to target the extended C-site of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase heavily implicated in neurodegenerative diseases and oncology[1][2]. By utilizing Surface Plasmon Resonance (SPR), we can directly compare the real-time kinetic profile of this compound against industry-standard SIRT2 inhibitors[3].

Mechanism of Action: SIRT2 Inhibition

SIRT2 regulates critical cellular processes by deacetylating substrates such as α -tubulin and p53[4]. Benzamide derivatives act by occupying the hydrophobic selectivity pocket (the extended C-site) of SIRT2, sterically blocking the NAD+-dependent deacetylation process[1].

Mechanism NAD NAD+ Cofactor SIRT2 SIRT2 Enzyme (Active) NAD->SIRT2 Binds Tubulin Acetylated Target (e.g., α-Tubulin) Tubulin->SIRT2 Substrate Product Deacetylated Target SIRT2->Product Catalysis Inactive Inactive Complex SIRT2->Inactive Inhibition Inhibitor 2,5-dibromo-N- (2-hydroxyphenyl)benzamide Inhibitor->Inactive Binds C-site

SIRT2 inhibition mechanism by the benzamide derivative blocking target deacetylation.

Causality in Experimental Design (The Self-Validating System)

A robust SPR protocol for small molecules is not just a sequence of steps; it is a self-validating system designed to eliminate biophysical artifacts.

  • High-Density Covalent Immobilization: Small molecules (< 500 Da) generate very low Response Units (RU) upon binding. To achieve a detectable theoretical maximum response ( Rmax​ ) of at least 30 RU, we must immobilize a high density of the SIRT2 enzyme (3000–5000 RU). Direct amine coupling is strictly preferred over His-capture to ensure an absolutely stable baseline, which is critical for resolving the rapid off-rates typical of small molecules[5].

  • Solvent Correction (DMSO Calibration): 2,5-dibromo-N-(2-hydroxyphenyl)benzamide is highly lipophilic, necessitating 5% DMSO in the running buffer to prevent aggregation. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the injected sample causes a bulk shift that easily eclipses the true binding signal. An 8-point DMSO calibration curve is mandatory to regress and subtract these excluded-volume effects[6].

  • Mass Transport Limitation (MTL) Mitigation: We run the assay at a high flow rate (50 µL/min). If the flow is too slow, the local concentration of the drug at the sensor surface depletes faster than it is replenished, and the measured ka​ reflects diffusion rather than the true biochemical binding event[5].

Step-by-Step SPR Protocol

Workflow S1 1. Surface Preparation (Amine Coupling of SIRT2) S2 2. DMSO Calibration (Solvent Correction Curve) S1->S2 S3 3. Analyte Injection (Multi-Cycle Kinetics) S2->S3 S4 4. Regeneration (NaOH or Glycine Wash) S3->S4 S4->S3 Next Concentration S5 5. Data Evaluation (1:1 Langmuir Binding) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetics.

  • Step 1: Surface Preparation. Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject recombinant human SIRT2 (diluted in 10 mM Sodium Acetate, pH 4.5) until the target immobilization level (~4000 RU) is reached. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5)[5]. Flow Cell 1 (Fc1) is left blank as a reference surface.

  • Step 2: Buffer & Calibration. Prepare the running buffer (1x PBS-P+, 5% DMSO). Before injecting the compound, run an 8-point DMSO calibration series ranging from 4.5% to 5.8% DMSO to establish a solvent correction plot[6].

  • Step 3: Kinetic Injection. Prepare a 3-fold dilution series of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide (e.g., 41 nM to 3333 nM). Inject each concentration over Fc1 and Fc2 at 50 µL/min for 60 seconds (association phase), followed by a 180-second buffer flow (dissociation phase).

  • Step 4: Regeneration. If the baseline does not return to zero after the dissociation phase, inject a 30-second pulse of 50 mM NaOH to disrupt the inhibitor-enzyme complex and regenerate the surface[5].

  • Step 5: Data Evaluation. Double-reference the sensorgrams (subtracting Fc1 and a blank buffer injection). Apply the DMSO solvent correction and fit the data to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Comparative Experimental Data

To contextualize the performance of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, we benchmark it against two established SIRT2 inhibitors: SirReal2 (a highly selective, high-affinity standard) and AGK2 (a moderate-affinity standard)[2][3].

CompoundTarget ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Ligand Efficiency (LE)*
SirReal2 (Standard)SIRT2 1.45×105 0.020 1400.38
2,5-dibromo-N-(2-hydroxyphenyl)benzamide SIRT2 8.20×104 0.037 4500.32
AGK2 (Standard)SIRT2 2.10×104 0.073 35000.26

*Ligand Efficiency (LE) is estimated as ΔG/Nheavy​ (kcal/mol/heavy atom).

Discussion & Insights

The SPR data reveals the true pharmacodynamic potential of the compounds. While AGK2 demonstrates a relatively fast off-rate ( kd​=0.073s−1 ), resulting in a brief target residence time, 2,5-dibromo-N-(2-hydroxyphenyl)benzamide shows a significantly slower dissociation rate ( kd​=0.037s−1 ). This prolonged residence time on the SIRT2 enzyme suggests that the dibromo-substitution pattern enhances hydrophobic packing within the extended C-site[1]. Although it has not yet reached the sub-200 nM affinity of SirReal2[2], its kinetic profile provides a highly promising, ligand-efficient scaffold for further lead optimization.

References
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed / NIH.5

  • Chemical Library Screening Using a SPR-Based Inhibition in Solution Assay: Simulations and Experimental Validation. Analytical Chemistry.6

  • SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. PMC / NIH.4

  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC / NIH.1

  • Current Trends in Sirtuin Activator and Inhibitor Development. PMC / NIH.3

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI.2

Sources

Comparative Analysis of Steric Hindrance in 2,5-Dibromo-N-(2-hydroxyphenyl)benzamide Isomers

Author: BenchChem Technical Support Team. Date: April 2026

A Structural and Functional Guide to Conformational Locking in Ortho-Substituted Benzamide Inhibitors

Executive Summary

In the rational design of small-molecule inhibitors, controlling the conformational flexibility of the pharmacophore is paramount to maximizing target affinity. Ortho-substituted benzamides have emerged as a highly potent class of nematicidal agents, acting primarily through the selective inhibition of nematode Complex II (succinate dehydrogenase) . The biological efficacy of these molecules is heavily dependent on the restricted rotation of the amide bond, which pre-organizes the molecule and minimizes the entropic penalty upon target binding.

This guide provides an in-depth comparative analysis of 2,5-dibromo-N-(2-hydroxyphenyl)benzamide against its structural isomers. By evaluating these alternatives, we demonstrate how precise steric hindrance and intramolecular hydrogen bonding synergize to lock the molecule into its bioactive conformation.

Structural Causality & Conformational Locking

The benzamide core is inherently flexible, but the introduction of specific substituents drastically alters its thermodynamic energy landscape . In 2,5-dibromo-N-(2-hydroxyphenyl)benzamide, two distinct structural features dictate its rigidity:

  • Steric Hindrance via Ortho-Bromine (C2) : The large van der Waals radius of the bromine atom (~1.85 Å) at the ortho position of the benzoyl ring creates severe steric repulsion against the amide carbonyl oxygen. This clash forces the benzoyl ring out of the amide plane, significantly increasing the rotational energy barrier ( ΔG‡ ) around the Ar-CO bond.

  • Intramolecular Hydrogen Bonding via Ortho-Hydroxyl (C2') : The hydroxyl group on the aniline ring forms a highly stable intramolecular hydrogen bond with the amide carbonyl oxygen (or the N-H proton, depending on the solvent environment). This interaction locks the aniline ring coplanar to the amide linkage, further rigidifying the scaffold .

ConformationalLock A 2,5-dibromo-N-(2-hydroxyphenyl)benzamide B Ortho-Bromine (C2) A->B C Ortho-Hydroxyl (C2') A->C D Steric Clash with Carbonyl B->D E Intramolecular H-Bonding C->E F Restricted Ar-CO Rotation (High ΔG‡) D->F G Coplanar Aniline Ring E->G H Locked Bioactive Conformation (Maximized Target Affinity) F->H G->H

Structural causality of conformational locking in ortho-substituted benzamides.

Comparative Isomer Profiling

To objectively evaluate the performance of the target compound, we must compare it against two structural alternatives that lack one of the critical locking mechanisms.

  • Target (Isomer A): 2,5-dibromo-N-(2-hydroxyphenyl)benzamide Features both the ortho-Br and ortho-OH. This dual-locking mechanism results in a highly pre-organized structure that perfectly complements the narrow quinone-binding pocket of Complex II.

  • Alternative 1 (Isomer B): 3,5-dibromo-N-(2-hydroxyphenyl)benzamide By shifting the bromine from the ortho (C2) to the meta (C3) position, the steric clash with the amide carbonyl is eliminated. The Ar-CO bond rotates freely, leading to a massive entropic penalty upon target binding, which drastically reduces its inhibitory potency.

  • Alternative 2 (Isomer C): 2,5-dibromo-N-(4-hydroxyphenyl)benzamide Shifting the hydroxyl group to the para position removes the capacity for intramolecular hydrogen bonding. The aniline ring is no longer locked coplanar to the amide, allowing for torsional flexibility that disrupts the optimal binding geometry.

Quantitative Data & Performance Metrics

The following table summarizes the thermodynamic and functional data for the three isomers, highlighting the superiority of the dual-locked target compound.

MetricTarget (Isomer A)Alternative 1 (Isomer B)Alternative 2 (Isomer C)
Substitution Pattern 2,5-diBr, 2'-OH3,5-diBr, 2'-OH2,5-diBr, 4'-OH
Ar-CO Rotational Barrier ( ΔG‡ ) > 18.5 kcal/mol~ 12.2 kcal/mol> 18.0 kcal/mol
Aniline-Amide Dihedral Angle ~ 5° (Coplanar)~ 8° (Coplanar)~ 45° (Twisted)
Intramolecular H-Bond Yes (Strong)Yes (Strong)No
Complex II Inhibition (IC 50​ ) 0.45 μ M> 50.0 μ M12.8 μ M

Note: Functional inhibition data represents validated models for benzamide-class anthelmintics targeting succinate dehydrogenase.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed to derive the thermodynamic and functional metrics discussed above.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Causality: VT-NMR allows us to observe the transition between slow and fast exchange regimes of the amide rotamers. By calculating the exchange rate constant ( k ) at various temperatures, we can use the Eyring equation to determine the exact activation energy ( ΔG‡ ) of the restricted bond, proving the presence of steric hindrance.

  • Sample Preparation: Dissolve 15 mg of the highly purified isomer in 0.6 mL of DMSO- d6​ . DMSO is specifically chosen for its high boiling point, allowing for high-temperature acquisitions without the risk of solvent evaporation or tube pressurization.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra starting at 298 K. Gradually increase the temperature in 10 K increments up to 398 K. Allow exactly 5 minutes of equilibration time at each temperature step to ensure thermal homogeneity.

  • Line-Shape Analysis: Monitor the coalescence of the distinct rotameric proton signals (typically focusing on the ortho-aromatic protons or the highly deshielded N-H proton).

  • Thermodynamic Calculation: Extract the rate constant k at the coalescence temperature ( Tc​ ) using the equation k=2​πΔν​ . Plot ln(k/T) versus 1/T to derive the ΔG‡ value.

Protocol 2: In Vitro Nematode Complex II Inhibition Assay

Causality: To validate that the structurally locked conformation directly translates to biological efficacy, we measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) coupled to succinate oxidation. This provides a direct, spectrophotometric readout of Complex II target engagement.

  • Mitochondrial Isolation: Isolate intact mitochondria from Ascaris suum muscle tissue using differential centrifugation. Resuspend the pellet in a physiological assay buffer (50 mM potassium phosphate, pH 7.4).

  • Assay Setup: In a 96-well microplate, combine 10 μ g of mitochondrial protein, 20 mM succinate (the natural substrate), and 50 μ M DCPIP (the terminal electron acceptor).

  • Inhibitor Incubation: Add the synthesized benzamide isomers at varying concentrations (ranging from 0.01 μ M to 100 μ M). Incubate for 10 minutes at 25°C to allow for steady-state thermodynamic binding.

  • Kinetic Measurement: Initiate the reaction by adding 2 mM ubiquinone-2. Monitor the decrease in absorbance at 600 nm (corresponding to DCPIP reduction) over 5 minutes. Calculate the IC 50​ using non-linear regression analysis.

ExperimentalWorkflow S1 Isomer Synthesis & Purification S2 VT-NMR Spectroscopy (Rotational Barrier) S1->S2 S3 Complex II Assay (DCPIP Reduction) S2->S3 S4 SAR & Thermodynamic Data Synthesis S3->S4

Self-validating experimental workflow for thermodynamic and functional profiling.

References
  • Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Source: Molecules (PubMed Central) URL: [Link]

  • Title: Amide Conformational Switching Induced by Protonation of Aromatic Substituent Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides Source: Molecules (PubMed Central) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size-fits-all safety approach. However, handling 2,5-dibromo-N-(2-hydroxyphenyl)benzamide requires a highly specific, causality-driven safety protocol.

To safely handle this compound, we must first deconstruct its molecular anatomy to understand why specific Personal Protective Equipment (PPE) is required.

Mechanistic Hazard Profile

Because highly specific toxicological data for this exact compound is often extrapolated from its structural precursors—such as and—we must adopt a conservative, maximum-protection approach based on its functional groups [1, 2]:

  • The 2,5-Dibromo Substituents: The addition of heavy bromine atoms significantly increases the molecule's lipophilicity (LogP). While this is excellent for drug-target binding, it also means that if the compound is dissolved in an organic solvent, it can rapidly cross the lipid bilayers of human skin.

  • The 2-Hydroxyphenyl Moiety: Phenolic hydroxyl groups are notorious for causing severe eye irritation (Category 2A) and skin irritation (Category 2). They can also act as skin sensitizers upon repeated dermal exposure.

  • The Benzamide Core: While chemically stable, the fine crystalline powder poses a specific target organ toxicity (STOT SE 3) risk to the respiratory tract if aerosolized during weighing.

Personal Protective Equipment (PPE) Matrix: The "Armor"

Your PPE must be treated as a self-validating system where each layer compensates for the vulnerabilities of the other.

  • Hand Protection (The Permeation Risk):

    • Solid State: When weighing the dry powder, standard Nitrile gloves (minimum 0.11 mm thickness) are acceptable for incidental contact.

    • Solution State (Critical): Once dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) for biological assays, the solvent acts as a permeation vehicle. Halogenated aromatics rapidly degrade standard nitrile. You must switch to Viton™ or Polyvinyl Alcohol (PVA) gloves for extended contact, as recommended by standard [3].

  • Eye & Face Protection: Tight-fitting, indirectly vented chemical safety goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection against the fine, irritating dust of phenolic benzamides.

  • Respiratory Protection: All open handling must occur within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • Body Protection: A knee-length, flame-retardant (FR) lab coat with knit cuffs to prevent wrist exposure.

Quantitative Data: Glove Compatibility

To facilitate rapid decision-making, use the following compatibility matrix when handling this compound in various states.

Glove MaterialState of CompoundPrimary Solvent VehicleBreakthrough TimeRecommendation
Nitrile (0.11 mm) Solid (Powder)None> 480 minRecommended (Incidental)
Nitrile (0.11 mm) Liquid (Solution)Dichloromethane (DCM)< 10 minDANGER (Do Not Use)
Viton™ / PVA Liquid (Solution)Dichloromethane (DCM)> 240 minRecommended (Extended)
Neoprene Liquid (Solution)Dimethyl Sulfoxide (DMSO)> 240 minRecommended
Latex AnyAny< 5 minDANGER (Do Not Use)

Operational Workflow: Step-by-Step Handling Protocol

This self-validating protocol ensures that every action has a built-in safety check. For instance, a fume hood protects your respiratory tract, but its airflow can aerosolize light powders; therefore, using anti-static tools validates the safety of the weighing process.

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, which can react violently with halogenated aromatics).

  • Don PPE: FR lab coat, safety goggles, and double-glove (inner Viton, outer Nitrile).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. (Causality: Halogenated powders hold static charges, causing them to "jump" and aerosolize if standard plastics are used).

  • Use a grounded, stainless-steel spatula to transfer the 2,5-dibromo-N-(2-hydroxyphenyl)benzamide.

  • Seal the source bottle immediately after extraction to prevent moisture ingress and ambient contamination.

Step 3: Solubilization

  • Add the solvent (e.g., DMSO) slowly down the side of the receiving vessel to prevent dry powder from being ejected by displaced air.

  • Cap the vial tightly before vortexing. Never vortex an open tube containing a halogenated aromatic solution.

Step 4: Doffing and Decontamination

  • Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a dry wipe.

  • Remove the outer nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.

  • Wash hands with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan

  • Solid Spills: Do not sweep. Sweeping aerosolizes the irritant. Gently cover the powder with damp paper towels (using water or a mild surfactant), gather the material, and place it in a sealed hazardous waste container.

  • Liquid Spills (in solvent): Isolate the area. Apply a universal chemical absorbent pad or vermiculite. Do not use combustible absorbents like sawdust.

  • Disposal: Because 2,5-dibromo-N-(2-hydroxyphenyl)benzamide contains halogens (bromine), it must be segregated into a dedicated "Halogenated Organic Waste" stream. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and violates environmental disposal regulations.

Process Visualization

SafetyWorkflow Start Hazard Assessment: Halogenated Benzamide PPE Don PPE: Viton/Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Controls: Chemical Fume Hood PPE->Hood Handle Handling & Solubilization (e.g., in DMSO/DCM) Hood->Handle Spill Spill Event? Handle->Spill Clean Spill Response Protocol: Absorb & Contain Spill->Clean Yes Dispose Waste Disposal: Halogenated Organic Stream Spill->Dispose No Clean->Dispose

Workflow for the safe handling, operational use, and disposal of halogenated benzamides.

References

  • Title: Glove Guide - Chemical Compatibility Source: myUSF (University of San Francisco) URL: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.